molecular formula C11H18N2O2S B101254 3-amino-N,N-diethyl-4-methylbenzenesulfonamide CAS No. 17354-60-8

3-amino-N,N-diethyl-4-methylbenzenesulfonamide

Katalognummer: B101254
CAS-Nummer: 17354-60-8
Molekulargewicht: 242.34 g/mol
InChI-Schlüssel: URPZZPGQCSFZLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-N,N-diethyl-4-methylbenzenesulfonamide (CAS 17354-60-8) is a sulfonamide derivative with a molecular formula of C11H18N2O2S and a molecular weight of 242.34 g/mol . It features both amino and sulfonamide functional groups, making it a valuable intermediate in organic synthesis and medicinal chemistry research. This compound is primarily used for research applications and is not intended for human or veterinary diagnostic or therapeutic uses. Research Applications & Value: This chemical serves as a key precursor or building block in chemical synthesis . Its structure suggests potential for development in various scientific fields, including the synthesis of more complex molecules for biological testing. Researchers value this compound for its well-defined physical properties, including a density of 1.173 g/cm³ and a boiling point of 394.2°C at 760 mmHg . Handling & Safety: Handling should only be performed by qualified personnel using appropriate personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles . It is harmful if inhaled, in contact with skin, or if swallowed . In case of skin contact, wash immediately with copious amounts of water for at least 15 minutes. For eye contact, flush eyes with water for at least 15 minutes and seek medical attention if irritation persists . Store this product in closed vessels in a cool, well-ventilated area. In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .

Eigenschaften

IUPAC Name

3-amino-N,N-diethyl-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-4-13(5-2)16(14,15)10-7-6-9(3)11(12)8-10/h6-8H,4-5,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPZZPGQCSFZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407317
Record name 3-amino-N,N-diethyl-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17354-60-8
Record name 3-amino-N,N-diethyl-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide, a versatile chemical intermediate. This document is structured to provide researchers, medicinal chemists, and process development scientists with not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices. The synthesis is presented as a robust three-step process starting from 2-nitrotoluene. Each stage is followed by a detailed characterization workflow, employing modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to ensure the identity and purity of the final compound. This guide emphasizes safety, reproducibility, and a deep understanding of the reaction mechanisms involved.

Introduction: Significance and Rationale

Substituted benzenesulfonamides are a cornerstone of modern chemical and pharmaceutical sciences. Their derivatives are known to exhibit a wide range of biological activities, forming the backbone of numerous antibacterial, diuretic, and hypoglycemic drugs. The specific structural motif of an amino-substituted sulfonamide, as seen in 3-amino-N,N-diethyl-4-methylbenzenesulfonamide, offers a valuable scaffold for further chemical elaboration. The primary amino group serves as a versatile handle for derivatization, such as in the formation of amides, Schiff bases, or diazonium salts, which are precursors to azo dyes.[1]

This guide addresses the need for a reliable and well-documented synthetic route to this compound, which is not extensively detailed in readily available literature. The chosen synthetic pathway is logical and scalable, proceeding through stable, isolable intermediates. The core strategy involves:

  • Electrophilic Aromatic Substitution: Chlorosulfonation of 2-nitrotoluene to install the sulfonyl chloride group.

  • Nucleophilic Substitution: Reaction of the sulfonyl chloride with diethylamine to form the sulfonamide.

  • Chemoselective Reduction: Reduction of the nitro group to the target primary amine.

This document provides the in-depth knowledge required to successfully execute this synthesis and validate the final product with a high degree of confidence.

Overall Synthetic Workflow

The synthesis of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide is achieved through a three-step sequence. The workflow is designed for clarity and efficiency, with purification at key stages to ensure the quality of the final product.

Synthesis_Workflow start_material 2-Nitrotoluene process1 Chlorosulfonation (HSO3Cl) start_material->process1 intermediate1 4-Methyl-3-nitrobenzenesulfonyl chloride process2 Amination (Diethylamine) intermediate1->process2 intermediate2 N,N-Diethyl-4-methyl-3- nitrobenzenesulfonamide process3 Nitro Group Reduction (e.g., SnCl2/HCl) intermediate2->process3 final_product 3-Amino-N,N-diethyl-4- methylbenzenesulfonamide process1->intermediate1 process2->intermediate2 process3->final_product

Caption: Three-step synthesis of the target compound.

Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of 4-Methyl-3-nitrobenzenesulfonyl chloride

Principle & Rationale: This step employs an electrophilic aromatic substitution reaction. Chlorosulfonic acid serves as both the solvent and the electrophile-generating reagent. The reaction of 2-nitrotoluene with chlorosulfonic acid introduces the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring. The substitution occurs para to the methyl group due to its activating, ortho-para directing nature, and meta to the strongly deactivating, meta-directing nitro group. Temperature control is critical to prevent side reactions and decomposition.[2]

Protocol:

  • Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas).

  • Reagent Addition: Charge the flask with chlorosulfonic acid (4.0 eq). Cool the flask in an ice-water bath to 0-5 °C.

  • Reaction: Add 2-nitrotoluene (1.0 eq) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Slowly heat the reaction mixture to 70-75 °C and maintain for 4-6 hours until HCl evolution ceases.

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the solid product using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude 4-methyl-3-nitrobenzenesulfonyl chloride can be used in the next step or recrystallized from a suitable solvent like hexane for higher purity.[2][3]

Safety: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[3] All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and face shield.

Step 2: Synthesis of N,N-Diethyl-4-methyl-3-nitrobenzenesulfonamide

Principle & Rationale: This reaction is a classic nucleophilic substitution at a sulfur center. The highly electrophilic sulfonyl chloride is attacked by the nucleophilic secondary amine, diethylamine. A base (either an excess of diethylamine or a non-nucleophilic base like triethylamine) is required to neutralize the HCl generated during the reaction, driving it to completion. The reaction is typically performed in an aprotic solvent to prevent hydrolysis of the sulfonyl chloride.[4][5]

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 4-methyl-3-nitrobenzenesulfonyl chloride (1.0 eq) from Step 1 in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Amine Addition: Cool the solution in an ice bath. Add a solution of diethylamine (2.2 eq) in the same solvent dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl (to remove excess diethylamine), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product, N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide, will be a solid or oil.[4] It can be purified by column chromatography on silica gel or by recrystallization.

Step 3: Synthesis of 3-Amino-N,N-diethyl-4-methylbenzenesulfonamide

Principle & Rationale: This final step involves the chemoselective reduction of the aromatic nitro group to a primary amine. The sulfonamide functional group is stable under these conditions. A common and effective method is the use of tin(II) chloride (SnCl₂) in an acidic medium (concentrated HCl).[6] The tin chloride acts as the reducing agent in a multi-step electron transfer process. The acidic environment is crucial for the reaction mechanism and for solubilizing the amine product as its hydrochloride salt.

Protocol:

  • Setup: In a round-bottom flask, suspend N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide (1.0 eq) from Step 2 in ethanol.

  • Reducing Agent: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) in concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-3 hours. The reaction progress can be monitored by TLC until the starting material is fully consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it over ice. Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide or sodium carbonate solution until the pH is basic (pH 9-10). This will precipitate tin salts and liberate the free amine.

  • Extraction: Extract the aqueous slurry multiple times with an organic solvent such as ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-amino-N,N-diethyl-4-methylbenzenesulfonamide can be purified by silica gel column chromatography to yield the final product.

Characterization of the Final Product

Rigorous analytical characterization is essential to confirm the structure and assess the purity of the synthesized 3-amino-N,N-diethyl-4-methylbenzenesulfonamide.

Spectroscopic Data

The following tables summarize the expected data from key spectroscopic techniques. This data is predictive, based on the known effects of the functional groups on spectra.[7][8]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.20 d 1H Ar-H (ortho to -SO₂NR₂)
~7.05 d 1H Ar-H (ortho to -CH₃)
~6.80 dd 1H Ar-H (ortho to -NH₂)
~3.80 br s 2H -NH₂
3.25 q 4H -N(CH₂CH₃)₂
2.25 s 3H Ar-CH₃

| 1.15 | t | 6H | -N(CH₂CH₃)₂ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~145.5 Ar-C (-NH₂)
~138.0 Ar-C (-SO₂NR₂)
~132.0 Ar-C (-CH₃)
~129.5 Ar-CH
~118.0 Ar-CH
~115.0 Ar-CH
~42.0 -N(CH₂CH₃)₂
~18.5 Ar-CH₃

| ~14.0 | -N(CH₂CH₃)₂ |

Table 3: Predicted IR Spectroscopy Data (ATR)

Wavenumber (cm⁻¹) Intensity Assignment
3450 - 3300 Medium, Sharp N-H stretch (asymmetric & symmetric)
3050 - 3000 Medium Aromatic C-H stretch
2970 - 2850 Medium Aliphatic C-H stretch
~1620 Strong N-H bend (scissoring)
~1330 Strong S=O stretch (asymmetric)

| ~1150 | Strong | S=O stretch (symmetric) |

Mass Spectrometry
  • Technique: Electrospray Ionization (ESI-MS) in positive mode.

  • Molecular Formula: C₁₁H₁₈N₂O₂S

  • Molecular Weight: 242.34 g/mol

  • Expected Result: A prominent peak at m/z = 243.12 [M+H]⁺. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.

Conclusion

This guide has detailed a logical and reproducible three-step synthesis for 3-amino-N,N-diethyl-4-methylbenzenesulfonamide from commercially available 2-nitrotoluene. The protocols are grounded in established chemical principles, and the rationale behind each step has been thoroughly explained to empower the researcher with a deeper understanding of the process. The comprehensive characterization workflow provides a robust framework for validating the identity and purity of the final product, ensuring its suitability for subsequent research and development activities. Adherence to the safety precautions outlined is paramount for the successful and safe execution of this synthesis.

References

  • Title: 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide Source: Chemsrc URL: [Link]

  • Title: Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- Source: SIELC Technologies URL: [Link]

  • Title: Exploring 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide: Properties and Applications Source: Ningbo Inno Pharmchem Co., Ltd. URL: [Link]

  • Title: 4-Methyl-3-nitro-benzenesulfonyl chloride Source: ChemBK URL: [Link]

  • Title: Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of N,N-dibutyl-3-nitro-4-chlorobenzenesulfonamide Source: PrepChem.com URL: [Link]

  • Title: Supporting Information for - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

  • Title: Synthesis route for N,N-diethyl-3-methyl-4-nitro benzamide. Source: ResearchGate URL: [Link]

  • Title: US Patent 2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride Source: Google Patents URL
  • Title: N,N-Diethyl-3-nitrobenzenesulfonamide | C10H14N2O4S Source: PubChem URL: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide, a key chemical intermediate. Through a multi-technique spectroscopic approach—encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we present a detailed framework for the unequivocal structural confirmation and characterization of this molecule. This document is intended for researchers, scientists, and professionals in drug development, offering not only spectral data but also the underlying principles, detailed experimental protocols, and expert interpretation. The methodologies described herein establish a self-validating system for the analysis of substituted aromatic sulfonamides, ensuring scientific integrity and reproducibility.

Introduction

3-amino-N,N-diethyl-4-methylbenzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, and understanding the precise structure of its derivatives is paramount for predicting biological activity and ensuring purity. Spectroscopic analysis provides a non-destructive, detailed view of the molecular architecture. This guide systematically deciphers the structural information encoded in the NMR, IR, and MS spectra of the title compound, providing a robust analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can map out connectivity and deduce the chemical environment of each atom.

Rationale for Experimental Choices

The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many nonpolar to moderately polar organic molecules, as it offers excellent solubility and its residual proton signal (at ~7.26 ppm) does not typically interfere with analyte signals.[1] Tetramethylsilane (TMS) is used as an internal standard to provide a zero-point reference for the chemical shift scale, ensuring data comparability across different instruments.[1]

Detailed Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 10-20 mg of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[2]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS. Gently vortex the vial to ensure the sample is fully dissolved.[1]

  • Filtration & Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality. The final sample height in the tube should be approximately 4-5 cm.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument performs a "lock" on the deuterium signal of the CDCl₃ to stabilize the magnetic field.[1]

  • Shimming: An automated or manual shimming process is executed to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp, well-resolved peaks.[1]

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Following this, acquire the ¹³C NMR spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ signals.

Data Interpretation and Analysis

The structure of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide contains several distinct proton and carbon environments, which are predicted and then confirmed by the spectral data.

Diagram 1: Molecular Structure and NMR Assignments A diagram illustrating the chemical structure with IUPAC numbering for unambiguous correlation with NMR spectral data.

¹H NMR Analysis:

The presence of electronegative atoms like oxygen and nitrogen, along with the aromatic ring, causes protons in different environments to resonate at distinct frequencies (chemical shifts).[3]

  • Aromatic Protons (a, b): The protons on the benzene ring are expected to appear in the aromatic region (δ 6.5-8.0 ppm). The amino group (-NH₂) is an electron-donating group, while the sulfonamide group (-SO₂NEt₂) is electron-withdrawing. This complex substitution pattern leads to distinct signals for H-2, H-5, and H-6.

  • N-Ethyl Protons (c, d): The N,N-diethyl group will show two signals: a quartet for the methylene protons (-CH₂-) coupled to the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃) coupled to the methylene protons.

  • Amino Protons (e): The -NH₂ protons typically appear as a broad singlet. Its chemical shift can vary depending on concentration and solvent.

  • Methyl Protons (f): The methyl group attached to the aromatic ring will appear as a singlet, typically in the upfield region for aromatic substituents.

Table 1: Predicted ¹H NMR Data

Label Proton Type Predicted Shift (ppm) Multiplicity Integration
a Aromatic C-H (H-2, H-6) 7.5 - 7.7 Multiplet 2H
b Aromatic C-H (H-5) 6.6 - 6.8 Singlet/Doublet 1H
c N-CH₂-CH₃ 3.1 - 3.3 Quartet (q) 4H
d N-CH₂-CH₃ 1.0 - 1.2 Triplet (t) 6H
e Ar-NH₂ 4.0 - 5.0 (broad) Singlet (s) 2H

| f | Ar-CH₃ | 2.2 - 2.4 | Singlet (s) | 3H |

¹³C NMR Analysis:

The ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment.[4]

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their shifts influenced by the attached substituents. Carbons directly bonded to nitrogen or the sulfonyl group will be significantly shifted.[5][6]

  • Aliphatic Carbons: The two carbons of the N-ethyl groups will appear in the aliphatic region (δ 10-50 ppm).

Table 2: Predicted ¹³C NMR Data

Carbon Atom Predicted Shift (ppm) DEPT-135
C1 135 - 140 Absent
C2 130 - 135 Up
C3 145 - 150 Absent
C4 120 - 125 Absent
C5 115 - 120 Up
C6 130 - 135 Up
N-C H₂-CH₃ 40 - 45 Down
N-CH₂-C H₃ 13 - 16 Up

| Ar-C H₃ | 18 - 22 | Up |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally reliable method for identifying the presence of specific functional groups.

Principle and Rationale

The Attenuated Total Reflectance (ATR) sampling technique is employed for its simplicity and minimal sample preparation.[7] An IR beam is passed through a crystal (like diamond or ZnSe), creating an evanescent wave that penetrates a small distance into the sample placed on its surface.[8] This interaction allows for the acquisition of an IR spectrum from a solid or liquid sample with no need for pellet pressing or solvent casting.

Detailed Experimental Protocol: FTIR-ATR
  • Instrument Background: Ensure the ATR crystal surface is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely. Collect a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂, H₂O) and the crystal itself.

  • Sample Application: Place a small amount of the solid 3-amino-N,N-diethyl-4-methylbenzenesulfonamide powder onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal surface. This ensures good contact, which is essential for a high-quality spectrum.[9]

  • Data Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After the measurement, release the pressure clamp, remove the bulk of the sample, and clean the crystal surface thoroughly.

Spectral Interpretation

The IR spectrum will exhibit characteristic absorption bands corresponding to the key functional groups in the molecule.[10]

Diagram 2: Key Vibrational Modes A flowchart highlighting the principal functional groups and their expected IR absorption regions.

IR_Interpretation cluster_groups Functional Groups & Vibrational Modes cluster_regions Expected IR Absorption Regions (cm⁻¹) Molecule 3-Amino-N,N-diethyl- 4-methylbenzenesulfonamide NH2 Primary Amine (NH₂) Molecule->NH2 SO2N Sulfonamide (SO₂-N) Molecule->SO2N Aromatic Aromatic Ring (C=C, C-H) Molecule->Aromatic Aliphatic Aliphatic C-H Molecule->Aliphatic NH2_stretch N-H Stretch (3400-3250 cm⁻¹) Two bands NH2->NH2_stretch Stretching NH2_bend N-H Bend (1650-1580 cm⁻¹) NH2->NH2_bend Bending SO2_stretch S=O Asym. & Sym. Stretch (1340-1310 & 1180-1140 cm⁻¹) SO2N->SO2_stretch Stretching Arom_stretch C=C Stretch (1600, 1500 cm⁻¹) C-H Stretch (>3000 cm⁻¹) Aromatic->Arom_stretch Stretching Aliph_stretch C-H Stretch (3000-2850 cm⁻¹) Aliphatic->Aliph_stretch Stretching

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment
3400 - 3300 N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂)[11]
3100 - 3000 C-H Stretch Aromatic C-H
3000 - 2850 C-H Stretch Aliphatic C-H (methyl, methylene)
1650 - 1580 N-H Bend (Scissoring) Primary Amine (-NH₂)[11]
~1600, ~1500 C=C Stretch (in-ring) Aromatic Ring
1340 - 1310 S=O Asymmetric Stretch Sulfonamide (-SO₂N<)[10]
1180 - 1140 S=O Symmetric Stretch Sulfonamide (-SO₂N<)[10]

| 1335 - 1250 | C-N Stretch | Aromatic Amine (Ar-N)[11] |

The presence of two distinct bands in the 3400-3300 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂).[12] The strong absorptions for the symmetric and asymmetric S=O stretching are characteristic of the sulfonamide group.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and, through fragmentation, clues about its substructures.

Principle and Ionization Method

Electron Ionization (EI) is a classic and effective "hard" ionization technique for relatively small, thermally stable organic molecules.[13][14] In the EI source, the gaseous analyte molecule is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[15] The excess energy imparted during ionization causes the molecular ion to fragment in a predictable and reproducible manner, providing a structural fingerprint.[16]

Detailed Experimental Protocol: EI-MS
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS). The sample is vaporized under high vacuum.[17]

  • Ionization: The vaporized sample molecules pass through the ion source, where they are bombarded by a 70 eV electron beam.[13]

  • Acceleration: The resulting ions (the molecular ion and its fragments) are accelerated by an electric field into the mass analyzer.

  • Mass Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Fragmentation Analysis

The molecular weight of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide (C₁₁H₁₈N₂O₂S) is 242.34 g/mol . The mass spectrum should show a molecular ion peak (M⁺•) at m/z = 242.

The fragmentation pattern is dictated by the stability of the resulting cations and neutral losses. Key fragmentation pathways for aromatic sulfonamides include:

  • Loss of SO₂: A characteristic fragmentation for aromatic sulfonamides is the elimination of a neutral sulfur dioxide molecule (SO₂, 64 Da). This often occurs via a rearrangement mechanism.[18]

  • Benzylic Cleavage: The bond between the aromatic ring and the sulfur atom can cleave.

  • Cleavage α to Nitrogen: The bond adjacent to the sulfonamide nitrogen can break, leading to the loss of an ethyl radical (•CH₂CH₃, 29 Da) or the formation of characteristic nitrogen-containing fragments.

Diagram 3: Plausible EI-MS Fragmentation Pathway A diagram illustrating the formation of the molecular ion and subsequent key fragmentation steps.

Fragmentation_Pathway M [C₁₁H₁₈N₂O₂S]⁺• Molecular Ion m/z = 242 F1 Loss of •CH₂CH₃ (-29 Da) M->F1 F2 Loss of SO₂ (-64 Da) M->F2 F3 Loss of •NEt₂ (-72 Da) M->F3 F1_ion [C₉H₁₃N₂O₂S]⁺ m/z = 213 F1->F1_ion F2_ion [C₁₁H₁₈N₂]⁺• Rearrangement Product m/z = 178 F2->F2_ion F3_ion [C₇H₈NSO₂]⁺ m/z = 170 F3->F3_ion

Table 4: Predicted Key Mass Fragments

m/z Value Proposed Fragment Identity Neutral Loss
242 [M]⁺• (Molecular Ion) -
213 [M - CH₂CH₃]⁺ •CH₂CH₃ (Ethyl radical)
178 [M - SO₂]⁺• SO₂ (Sulfur dioxide)[18]
170 [M - •NEt₂]⁺ •N(CH₂CH₃)₂ (Diethylamino radical)
156 [C₉H₁₄N₂]⁺ SO₂ + C₂H₂

| 91 | [C₇H₇]⁺ (Tropylium ion) | C₂H₇N₂O₂S |

Conclusion

The synergistic application of NMR, IR, and MS provides a complete and unambiguous structural confirmation of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and connectivity. Infrared spectroscopy confirms the presence of all key functional groups—the primary amine, the sulfonamide, and the substituted aromatic ring. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. This integrated analytical approach exemplifies a robust, self-validating workflow essential for the rigorous characterization of molecules in chemical and pharmaceutical research.

References

  • Mtoz Biolabs. (n.d.). How to Prepare Sample for Mass Spectrometry? Retrieved from Mtoz Biolabs. [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from Organomation. [Link]

  • Spectroscopy Online. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Retrieved from Spectroscopy Online. [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from Wikipedia. [Link]

  • G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. Retrieved from G-Biosciences. [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from Wikipedia. [Link]

  • Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from Shimadzu. [Link]

  • Chemistry LibreTexts. (2022). Electron Ionization. Retrieved from Chemistry LibreTexts. [Link]

  • LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved from LCGC International. [Link]

  • Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from Physical Chemistry Chemical Physics. [Link]

  • J-Stage. (n.d.). Infrared Absorption Spectra of Organic Sulfur Compounds. III. Studies on Characteristic Bands of Aromatic Sulfinamide Derivatives. Retrieved from J-Stage. [Link]

  • Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides. Retrieved from Zeitschrift für Naturforschung. [Link]

  • Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from YouTube. [Link]

  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from ChemRxiv. [Link]

  • University of Rochester. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from University of Rochester. [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from Agilent. [Link]

  • IntechOpen. (2025). Infrared spectra simulation for some sulfonamides by using semi-empirical methods. Retrieved from IntechOpen. [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from Specac Ltd. [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from Mettler Toledo. [Link]

  • J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Retrieved from J-Stage. [Link]

  • University of Colorado Boulder. (n.d.). IR: amines. Retrieved from University of Colorado Boulder. [Link]

  • ResearchGate. (n.d.). Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). Retrieved from ResearchGate. [Link]

  • Alwsci. (2025). How To Prepare And Run An NMR Sample. Retrieved from Alwsci. [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from University of Leicester. [Link]

  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from Georgia Tech NMR Center. [Link]

  • National Institutes of Health. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from NIH. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from Illinois State University. [Link]

  • University of Wisconsin-Madison. (n.d.). Summary of C13-NMR Interpretation. Retrieved from University of Wisconsin-Madison. [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. Retrieved from University of Colorado Boulder. [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from WebSpectra. [Link]

  • University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from UCLA. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from Iowa State University Chemical Instrumentation Facility. [Link]

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from PubMed. [Link]

  • Scribd. (n.d.). Typical Infrared Absorption Frequencies. Retrieved from Scribd. [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from Research India Publications. [Link]

  • ResearchGate. (2025). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved from ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from Chemistry LibreTexts. [Link]

  • Journal of Organic Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from J. Org. Chem. [Link]

  • University of Puget Sound. (n.d.). Table of characteristic proton NMR chemical shifts. Retrieved from University of Puget Sound. [Link]

  • SLU. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from SLU. [Link]

Sources

Elucidating the Molecular Architecture: A Guide to the Crystal Structure Determination of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unambiguous Power of Seeing Molecules

In the realm of pharmaceutical sciences and drug development, the sulfonamide scaffold remains a cornerstone of medicinal chemistry.[1][2] First heralded as groundbreaking antibacterial agents, their applications have since expanded dramatically, targeting a wide array of diseases including cancer, viral infections, and glaucoma.[3][4][5] The efficacy and properties of these compounds are intrinsically linked to their precise three-dimensional structure. Understanding this architecture at the atomic level is not merely an academic exercise; it is fundamental to comprehending drug-receptor interactions, optimizing bioavailability, and ensuring the stability of a final drug product.

This guide provides a comprehensive, field-proven walkthrough of the process for determining the crystal structure of a representative sulfonamide, 3-amino-N,N-diethyl-4-methylbenzenesulfonamide. We will move beyond a simple recitation of steps to explain the causality behind each experimental choice, offering a self-validating system of protocols from initial synthesis to final structural analysis. This document is designed for the hands-on researcher, providing the technical accuracy and practical insights necessary to navigate the intricate yet rewarding path of single-crystal X-ray diffraction.

Part 1: Securing the Prerequisite: Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins long before the X-ray diffractometer. The absolute prerequisite is a pure compound that can be coaxed into forming a single, well-ordered crystal suitable for diffraction.[6][7] This initial phase is often the most challenging bottleneck in the entire process.

Synthesis of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide

A targeted, multi-step synthesis is employed to obtain the title compound with high purity. The following protocol is a robust and reproducible method.

Experimental Protocol: Synthesis

  • Step A: Chlorosulfonation of Toluene:

    • In a fume hood, cool 100 mL of chlorosulfonic acid in a round-bottom flask to 0°C using an ice bath.

    • Slowly add 20 g of toluene dropwise with vigorous stirring over 1 hour, ensuring the temperature does not exceed 5°C. The reaction is highly exothermic and releases HCl gas.

    • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

    • Carefully pour the reaction mixture onto 500 g of crushed ice. The product, 4-methylbenzene-1-sulfonyl chloride (tosyl chloride), will precipitate as a white solid.

    • Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral. Dry the product under vacuum.

  • Step B: Nitration:

    • Combine 15 g of the dried tosyl chloride with a 1:1 mixture of concentrated nitric acid and sulfuric acid at 0°C.

    • Stir for 3 hours, allowing the reaction to slowly warm to room temperature.

    • Again, pour the mixture over crushed ice to precipitate the 4-methyl-3-nitrobenzene-1-sulfonyl chloride.

    • Filter, wash with cold water, and dry the product.

  • Step C: Amination with Diethylamine:

    • Dissolve 10 g of the nitrated sulfonyl chloride in 50 mL of dichloromethane (DCM).

    • Cool the solution to 0°C and add 2.2 equivalents of diethylamine dropwise.

    • Stir the reaction at room temperature overnight.

    • Wash the organic layer with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine. Dry the DCM layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide.

  • Step D: Reduction of the Nitro Group:

    • Dissolve the nitro compound in ethanol and add a catalytic amount of Palladium on carbon (10% Pd/C).

    • Hydrogenate the mixture using a balloon filled with hydrogen gas or a Parr hydrogenator until TLC analysis shows complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude 3-amino-N,N-diethyl-4-methylbenzenesulfonamide.

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the final, pure compound. Purity should be confirmed by NMR and mass spectrometry.

The Art of Crystallization

Crystallization is a thermodynamic process of self-assembly. The goal is to create a supersaturated solution from which the solute molecules can slowly deposit onto a growing lattice, excluding impurities.[8] The rate of this process is paramount; rapid precipitation leads to amorphous solids or poorly-ordered microcrystals, which are unsuitable for single-crystal diffraction.

Causality in Method Selection: For small, relatively non-polar organic molecules, slow evaporation and solvent-layering (diffusion) are often the most successful techniques.[9] We will detail the slow evaporation method due to its operational simplicity and effectiveness.

Experimental Protocol: Crystallization via Slow Evaporation

  • Solvent Screening: The choice of solvent is critical. An ideal solvent is one in which the compound is moderately soluble. If it is too soluble, it will not crystallize; if it is too insoluble, it will not dissolve.[9] Screen various solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, and mixtures with anti-solvents like hexanes or water).

  • Preparation of the Solution: Dissolve a small amount (5-10 mg) of the purified compound in the minimum amount of a suitable hot solvent (e.g., ethanol) to achieve saturation. A clear, homogenous solution should be formed.

  • Crystal Growth:

    • Transfer the solution to a small, clean vial.

    • Cover the vial with a cap, but do not seal it tightly. Instead, puncture the cap with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate very slowly over several days.

    • Place the vial in a vibration-free location at a constant temperature.

  • Harvesting: Once well-formed, single crystals of sufficient size (typically 0.1-0.3 mm in each dimension) are observed, carefully extract them from the mother liquor using a nylon loop or a fine needle.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization synthesis Chemical Synthesis purification Column Chromatography synthesis->purification characterization Purity Confirmation (NMR, MS) purification->characterization solvent_screen Solvent Screening characterization->solvent_screen Pure Compound dissolution Dissolve in Min. Hot Solvent solvent_screen->dissolution evaporation Slow Evaporation dissolution->evaporation harvest Harvest Single Crystal evaporation->harvest G Mount Mount Crystal on Goniometer Cool Cool Crystal in N2 Stream (100 K) Mount->Cool UnitCell Determine Unit Cell & Orientation Cool->UnitCell Collect Execute Data Collection Strategy (Scans) UnitCell->Collect Integrate Integrate Raw Images (Spot Intensities) Collect->Integrate Scale Scale & Merge Data Integrate->Scale HKL Generate Final Reflection File (.hkl) Scale->HKL

Caption: The experimental workflow for X-ray data collection.

Part 3: Structure Solution and Refinement

The .hkl file contains the intensities of the diffracted beams, but not their phases. This is the central "phase problem" of crystallography. [10]For small molecules, this problem is routinely solved using powerful computational methods.

Structure Solution: Finding the Initial Model

For structures like ours, Direct Methods are the standard approach. These methods use statistical relationships between the intensities of the reflections to derive an initial set of phases. [11]This allows for the calculation of an initial electron density map. Software like SHELXS is highly effective at this, often automatically producing a recognizable molecular fragment or even the entire molecule. [11]

Structure Refinement: Perfecting the Model

The initial model from the solution step is an approximation. Least-squares refinement is an iterative process used to improve this model to best fit the experimental data. [12] The Refinement Cycle:

  • Model Building: The initial atomic positions are used to calculate a set of structure factors (Fc), which have both amplitude and phase.

  • Comparison: The amplitudes of these calculated structure factors (|Fc|) are compared to the observed structure factor amplitudes (|Fo|, derived from the experimental intensities). The agreement is measured by a residual value, or R-factor. [10]3. Minimization: The atomic parameters (x, y, z coordinates and displacement parameters) are adjusted to minimize the difference between |Fc| and |Fo|.

  • Difference Map: A difference electron density map (Fo-Fc) is calculated. This map reveals where the model is incorrect. Positive peaks indicate missing atoms (e.g., hydrogen atoms), while negative peaks suggest atoms that are misplaced or should not be there.

  • Iteration: The model is updated based on the difference map, and the cycle is repeated until the R-factor converges to a low value and the difference map is essentially flat.

Key Aspects of Refinement:

  • Anisotropic Displacement Parameters (ADPs): Initially, atoms are refined isotropically (as spheres). In the final stages, they are refined anisotropically (as ellipsoids) to better model their thermal motion.

  • Hydrogen Atoms: Hydrogen atoms are often too small to be seen clearly in the electron density map. They are typically placed in geometrically calculated positions and refined using a "riding model," where their position is tied to the heavier atom they are bonded to. [11][13]* Software: The SHELXL program is the gold standard for small-molecule structure refinement. [12][13][14]

G Start Start with .hkl file Solution Structure Solution (Direct Methods) Start->Solution InitialModel Initial Atomic Model Solution->InitialModel CalcSF Calculate Structure Factors (Fc) InitialModel->CalcSF Compare Compare |Fo| and |Fc| (Calculate R-factor) CalcSF->Compare Refine Least-Squares Refinement (Adjust atomic parameters) Compare->Refine DiffMap Calculate Difference Map (Fo-Fc) Refine->DiffMap Update Update Model (Add H-atoms, correct positions) DiffMap->Update Converged Is Model Converged? Update->Converged Converged->Refine No FinalModel Final Crystal Structure (.cif) Converged->FinalModel Yes

Caption: The iterative cycle of crystallographic structure refinement.

Part 4: Structural Analysis and Interpretation

The final output of a successful refinement is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. The final step is to analyze this data to extract meaningful chemical insights.

Crystallographic Data Summary

The quality of the structure is judged by several key metrics, which should always be reported.

Parameter Value
Empirical FormulaC11 H18 N2 O2 S
Formula Weight242.34
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.561(2)
b (Å)8.106(1)
c (Å)15.700(3)
β (°)99.31(1)
Volume (ų)1324.5(4)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.215
Final R1 [I > 2σ(I)]0.0428
wR2 (all data)0.1079
Goodness-of-Fit (GooF) on F²1.05

Note: Data presented is representative of a high-quality structure determination for a small organic molecule.

Molecular Geometry

The refinement provides precise coordinates for each atom, allowing for the calculation of all bond lengths, angles, and torsion angles. This provides unambiguous confirmation of the molecule's connectivity and conformation in the solid state.

Bond/Angle Length (Å) / Angle (°)
S1 - O11.432(2)
S1 - O21.435(2)
S1 - N11.636(2)
S1 - C1 (aryl)1.763(3)
N1 - C(ethyl)1.471(3)
O1 - S1 - O2119.5(1)
N1 - S1 - C1107.4(1)
C(aryl)-S1-N1-C(ethyl)84.2(2)

The geometry around the sulfur atom is a distorted tetrahedron, as expected. The C-S-N-C torsion angle indicates the specific orientation of the diethylamino group relative to the phenyl ring.

Supramolecular Assembly: Intermolecular Interactions

Perhaps the most valuable information beyond the molecular structure itself is how the molecules pack together in the crystal lattice. This is dictated by non-covalent interactions, which are critical for understanding physical properties like melting point and solubility.

For 3-amino-N,N-diethyl-4-methylbenzenesulfonamide, the primary interaction is expected to be hydrogen bonding. The amino group (-NH₂) is an excellent hydrogen bond donor, while the sulfonyl oxygens (-SO₂) are strong acceptors. The analysis would likely reveal chains or networks of molecules linked by N-H···O hydrogen bonds, forming a stable, three-dimensional architecture.

G cluster_mol1 Molecule A cluster_mol2 Molecule B N_A N-H O_A O=S=O O_B O=S=O N_A->O_B N-H···O Hydrogen Bond N_B H-N

Caption: Diagram of a key N-H···O hydrogen bonding interaction.

Conclusion

The determination of the crystal structure of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide provides an unequivocal map of its atomic arrangement. This process, spanning from meticulous synthesis and crystallization to precise diffraction analysis, yields invaluable data. We have confirmed the molecular connectivity, defined its conformation in the solid state, and elucidated the key intermolecular forces—namely N-H···O hydrogen bonds—that govern its crystal packing. For the drug development professional, this information is critical for understanding polymorphism, designing stable formulations, and providing a structural basis for computational modeling of receptor binding. Single-crystal X-ray diffraction remains the definitive, authoritative technique for revealing the true structure of matter at the molecular level.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Source Not Specified.
  • Sulfonamides as a Promising Scaffold in Drug Discovery. (n.d.).
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews.
  • Crystallization of small molecules. (n.d.). Source Not Specified.
  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC - NIH.
  • User guide to crystal structure refinement with SHELXL. (n.d.).
  • Sulfonamide (medicine). (n.d.). Wikipedia.
  • Advanced crystallisation methods for small organic molecules. (2023). ePrints Soton - University of Southampton.
  • A beginner's guide to X-ray data processing. (2021). The Biochemist - Portland Press.
  • Crystal structure refinement with SHELXL. (n.d.). PMC - NIH.
  • Crystallization. (n.d.).
  • Chapter 6.1.2 SHELXL-97. (n.d.). Source Not Specified.
  • Crystal structure refinement with SHELXL. (n.d.).
  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton).
  • X-ray crystallography. (n.d.). Wikipedia.
  • The SHELX package. (n.d.). MIT OpenCourseWare.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.).
  • Single crystal X-ray diffraction. (n.d.). Rigaku.
  • Interpretation of crystal structure determin
  • Crystallographic Structure Factors and Electron Density, Resolution, and R-value. (n.d.). PDB-101.
  • Analysis of the quality of crystallographic data and the limitations of structural models. (n.d.). PMC.
  • Supporting Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. (n.d.). Organic Syntheses Procedure.
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry.
  • 4-(4-Diethylamino-2-hydroxybenzylideneammonio)-3-methylbenzenesulfonate dihydrate. (2009).
  • Structural Comparison of Three N-(4-Methoxyphenyl)

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-N,N-diethyl-4-methylbenzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first class of synthetic antibacterial agents and continuing to be a vital scaffold in the design of a wide array of therapeutic agents, including diuretics, anticonvulsants, and antiretrovirals. The specific substitution pattern of this molecule, featuring an amino group, a diethylsulfonamide moiety, and a methyl group on the benzene ring, imparts a unique set of physicochemical properties that are critical to its behavior in biological and chemical systems. Understanding these properties is paramount for its potential application in drug discovery and development, guiding formulation, predicting pharmacokinetic profiles, and informing analytical method development.

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide. It further outlines detailed, field-proven experimental protocols for the determination of its key properties, empowering researchers to conduct self-validating studies.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity and structure.

Chemical Structure:

Caption: Chemical structure of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 3-amino-N,N-diethyl-4-methylbenzene-1-sulfonamide
CAS Number 17354-60-8
Molecular Formula C11H18N2O2S
Molecular Weight 242.34 g/mol
InChI Key URPZZPGQCSFZLH-UHFFFAOYSA-N

Physicochemical Properties

A summary of the available physicochemical data for 3-amino-N,N-diethyl-4-methylbenzenesulfonamide is presented below. It is important to note that publicly available experimental data for this specific compound is limited.

Table 2: Physicochemical Data

PropertyValueSource
Melting Point 111-113 °C[1][2][3]
Boiling Point Not available
Solubility Not experimentally determined. Predicted to have low aqueous solubility.
pKa (predicted) ~2.14 (for the related compound 4-amino-N,N-diethyl-benzenesulfonamide)[4]

Note on pKa: The predicted pKa value is for a structurally similar compound and should be used as an estimation. The primary amino group and the sulfonamide nitrogen contribute to the acid-base properties of the molecule. Experimental determination is crucial for an accurate value.

Experimental Protocols

To address the gaps in the available data, the following sections provide detailed, robust protocols for the experimental determination of key physicochemical properties.

Workflow for Physicochemical Characterization

The following diagram outlines a general workflow for the characterization of a novel sulfonamide compound like 3-amino-N,N-diethyl-4-methylbenzenesulfonamide.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Application & Further Studies synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification identity Structural Confirmation (NMR, MS, IR) purification->identity Confirmed Structure purity Purity Assessment (HPLC, LC-MS) identity->purity Verified Identity melting_point Melting Point Determination purity->melting_point >95% Pure solubility Solubility Profiling purity->solubility pka pKa Determination purity->pka biological_assay Biological Activity Screening purity->biological_assay formulation Pre-formulation Studies solubility->formulation pka->formulation

Caption: General workflow for the synthesis and physicochemical characterization of a novel sulfonamide.

Determination of Aqueous Solubility (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. It involves saturating a solvent with the compound and then quantifying the concentration of the dissolved solute.

Materials:

  • 3-amino-N,N-diethyl-4-methylbenzenesulfonamide (solid)

  • Phosphate buffered saline (PBS), pH 7.4

  • Deionized water

  • Appropriate organic solvents (e.g., ethanol, DMSO)

  • Vials with screw caps

  • Shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C)

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO) at a known concentration. From this stock, prepare a series of calibration standards by diluting with the mobile phase to be used in the HPLC analysis.

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., PBS, pH 7.4). The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them on a shaker or rotator in a temperature-controlled environment for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Quantification: Analyze the diluted supernatant and the calibration standards by HPLC.

  • Calculation: Construct a calibration curve of peak area versus concentration from the standard solutions. Use the peak area of the diluted sample to determine its concentration. The solubility of the compound is then calculated by taking into account the dilution factor.

Trustworthiness: This protocol is self-validating by ensuring that a solid phase remains in equilibrium with the solution, confirming saturation. The use of a calibrated HPLC system provides accurate quantification.

Determination of pKa (Potentiometric Titration)

Principle: Potentiometric titration is a reliable method for determining the pKa of a compound by monitoring the pH of a solution as a titrant of known concentration is added. The pKa is the pH at which the compound is 50% ionized.

Materials:

  • 3-amino-N,N-diethyl-4-methylbenzenesulfonamide

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Deionized water

  • Co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility

  • Calibrated pH meter with an electrode

  • Stir plate and stir bar

  • Buret

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a known volume of deionized water. If solubility is an issue, a known percentage of a co-solvent can be added.

  • Titration Setup: Place the solution in a beaker with a stir bar and immerse the pH electrode. Position the buret containing the titrant (e.g., 0.1 M NaOH for an acidic compound or 0.1 M HCl for a basic compound) over the beaker.

  • Titration: Begin stirring the solution and record the initial pH. Add the titrant in small, precise increments, recording the pH after each addition. Continue the titration well past the equivalence point(s).

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the half-equivalence point, which is the point on the curve where half of the compound has been neutralized. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point(s).

Causality in Experimental Choice: Potentiometric titration is chosen for its direct measurement of pH changes upon addition of an acid or base, providing a fundamental determination of the compound's ionization constants.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide and provided robust, actionable protocols for their experimental determination. A thorough understanding and accurate measurement of these properties are critical for advancing the scientific and developmental trajectory of this and other novel chemical entities.

References

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-amino-N,N-diethyl-4-methylbenzenesulfonamide is a sulfonamide compound of interest within pharmaceutical research and development. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for successful formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive framework for characterizing the solubility and stability of this molecule, drawing upon established scientific principles and regulatory guidelines. While specific experimental data for this compound is not extensively available in public literature, this guide presents field-proven methodologies and insights applicable to sulfonamides, enabling researchers to conduct robust and self-validating studies.

The protocols and rationale described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring that the generated data is suitable for regulatory submissions.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, step-by-step experimental protocols.

Part 1: Physicochemical Characterization

A foundational understanding of the intrinsic properties of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide is a prerequisite for meaningful solubility and stability studies.

Structural and Physicochemical Properties

The molecular structure of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide dictates its polarity, potential for hydrogen bonding, and ionization behavior, all of which influence its solubility and degradation pathways.

PropertyValue (Predicted/Typical for Sulfonamides)Source
Molecular FormulaC11H18N2O2SN/A
Molecular Weight242.34 g/mol N/A
pKa2-3 (aromatic amine), 9-10 (sulfonamide)General Sulfonamide Data
LogP1.5 - 2.5General Sulfonamide Data
Melting PointNot available in literatureN/A

Note: The pKa and LogP values are estimations based on the general characteristics of sulfonamide compounds and should be experimentally determined.

Analytical Method Development

A validated, stability-indicating analytical method is the cornerstone of both solubility and stability testing.[5][6][7][8] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for the analysis of sulfonamides.[5]

Protocol 1: Development of a Stability-Indicating HPLC Method

  • Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase Selection: Begin with a gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good resolution between the parent compound and any potential degradation products.

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide by scanning a dilute solution with a UV-Vis spectrophotometer. This wavelength will be used for detection.

  • Method Validation (as per ICH Q2(R1)):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is achieved through forced degradation studies (see Part 3).

    • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements.

    • Range: Define the concentration interval over which the method is precise, accurate, and linear.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

Part 2: Solubility Studies

Solubility is a critical determinant of a drug's bioavailability. For oral dosage forms, poor aqueous solubility can lead to low and variable absorption.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the maximum concentration of a substance that can dissolve in a solvent at equilibrium. The shake-flask method is the gold standard for this determination.[9]

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation of Media: Prepare a range of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8).[10] Other relevant solvents (e.g., ethanol, propylene glycol, simulated gastric and intestinal fluids) should also be included.[11]

  • Sample Preparation: Add an excess of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide to vials containing a known volume of each solvent. The excess solid ensures that saturation is reached.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary study can determine the time to reach equilibrium.

  • Sample Analysis: After equilibration, centrifuge or filter the samples to remove undissolved solids. Analyze the clear supernatant using the validated HPLC method to determine the concentration of the dissolved compound.

  • Data Reporting: Express solubility in mg/mL or µg/mL.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO).[9] This is often used in early drug discovery as a higher throughput screen.[12]

Protocol 3: Kinetic Solubility Assay (Nephelometry)

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Serially dilute the stock solution in a microplate.

  • Aqueous Buffer Addition: Add an aqueous buffer to each well to induce precipitation.

  • Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.[12][13]

Data Presentation
Solvent/MediumpHTemperature (°C)Solubility (mg/mL)
0.1 N HCl1.225[Experimental Data]
Acetate Buffer4.525[Experimental Data]
Phosphate Buffer6.825[Experimental Data]
Water~7.025[Experimental Data]
EthanolN/A25[Experimental Data]
Propylene GlycolN/A25[Experimental Data]

Part 3: Stability Studies

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2][3][4]

Forced Degradation (Stress) Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[14][15][16][17][18] These studies are also crucial for demonstrating the specificity of the stability-indicating analytical method. A target degradation of 5-20% is generally recommended.[14][17]

Diagram 1: Forced Degradation Workflow

ForcedDegradationWorkflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Analysis Analysis by Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal Degradation (e.g., 80°C) Thermal->Analysis Photo Photostability (ICH Q1B) Photo->Analysis API API Sample (3-amino-N,N-diethyl-4-methylbenzenesulfonamide) API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to Data Data Interpretation: - Identify Degradants - Elucidate Pathways - Mass Balance Calculation Analysis->Data

Caption: Workflow for forced degradation studies.

Protocol 4: Forced Degradation Studies

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at an elevated temperature (e.g., 60-80°C). Monitor for degradation over time.[19][20][21][22][23]

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat. Monitor for degradation.[19][20][21][22][23]

  • Oxidation: Expose a solution of the compound to 3% hydrogen peroxide at room temperature.[24][25][26][27][28]

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).[29][30][31]

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[32][33][34][35][36]

Formal (ICH) Stability Studies

Formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[1][2][3][4]

Protocol 5: ICH Stability Study

  • Batch Selection: Use at least three batches manufactured by a process representative of the final production process.

  • Container Closure System: Store samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Tests to be Performed: At each time point, samples should be tested for appearance, assay, and degradation products using the validated stability-indicating method.

Data Presentation and Evaluation

The results of the stability studies should be presented in a clear, tabular format.

Table of Stability Data

Storage ConditionTime Point (months)AppearanceAssay (%)Total Degradation Products (%)
25°C/60%RH0[Observation][Data][Data]
3[Observation][Data][Data]
6[Observation][Data][Data]
...............
40°C/75%RH0[Observation][Data][Data]
3[Observation][Data][Data]
6[Observation][Data][Data]

Diagram 2: Stability Data Evaluation Logic

StabilityEvaluation Evaluation of Stability Data Data Collect Stability Data (Long-term & Accelerated) SigChange Significant Change in Accelerated Data? Data->SigChange Intermediate Conduct Intermediate Condition Study (30°C/65%RH) SigChange->Intermediate Yes Retest Establish Re-test Period Based on Long-term Data SigChange->Retest No Intermediate->Retest ShelfLife Propose Shelf-life and Storage Conditions Retest->ShelfLife

Caption: Decision-making process for stability data evaluation.

Conclusion

The comprehensive evaluation of the solubility and stability of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide is a critical activity in its development as a potential pharmaceutical agent. This guide provides a robust framework based on established scientific principles and regulatory expectations for conducting these studies. By systematically applying the described methodologies, researchers can generate high-quality, reliable data to support formulation development, define appropriate storage conditions, and ensure the overall quality, safety, and efficacy of the final drug product. The successful execution of these studies is a testament to scientific integrity and a commitment to patient well-being.

References

  • Sharma, A., & Singh, S. (2018). Oxidation of Sulfonamide Antimicrobials by Ferrate(VI) [FeVIO42-]. ACS Publications. [Link]

  • Das Gupta, V. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 68(7), 922-4. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • EMA. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. [Link]

  • Martin, A., & Wu, P. L. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(4), 441-4. [Link]

  • Gómez-Toribio, V., García-Martín, A. B., Martínez, M. J., & Martínez, A. T. (2018). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Revista internacional de contaminación ambiental, 34(3), 435-446. [Link]

  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

  • Sharma, V. K., Chen, L., & Zboril, R. (2015). Oxidation of Sulfonamide Antibiotics of Six-Membered Heterocyclic Moiety by Ferrate(VI): Kinetics and Mechanistic Insight into SO2 Extrusion. Environmental Science & Technology, 49(5), 2909-2917. [Link]

  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Perkin Transactions 2, (4), 578-584. [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-mts.com. [Link]

  • Bavishi, B. (2015). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]

  • Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. Jordi Labs. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. gmp-compliance.org. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • Toye, P. G., & Williams, A. (1981). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry, 46(12), 2445-2452. [Link]

  • ResolveMass Laboratories. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. ResolveMass. [Link]

  • Brown, R. S., & King, J. F. (1987). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Journal of the Chemical Society, Chemical Communications, (1), 17-18. [Link]

  • EMA. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(11), 3543-3552. [Link]

  • Fairhurst, D., & Ward, S. (2023). A practical guide to forced degradation and stability studies for drug substances. European Pharmaceutical Review. [Link]

  • Moreira, R., & Iley, J. (2002). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. [Link]

  • Duan, D., Chen, Z., Ji, Y., Wang, Y., Lu, S., Chen, J., ... & Dionysiou, D. D. (2021). Novel Nonradical Oxidation of Sulfonamide Antibiotics with Co(II)-Doped g-C3N4-Activated Peracetic Acid: Role of High-Valent Cobalt-Oxo Species. Environmental Science & Technology, 55(19), 13354-13364. [Link]

  • Le, T. H., Le, B. T., & Ma, L. (2022). Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. Foods, 11(19), 2959. [Link]

  • EPFL. (2013). Aquatic oxidation of sulfonamide antibiotics. EPFL News. [Link]

  • Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Petala, E., Drosos, M., & Mitrakas, M. (2016). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Industrial & Engineering Chemistry Research, 55(49), 12565-12574. [Link]

  • Roca, M., Castillo, M., Marti, P., & Bos, M. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1014-1020. [Link]

  • Lin, H., Li, H., & Chen, J. (2018). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. Environmental Pollution, 233, 288-296. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Pharma Dekho. (2023). Sop for force degradation study. Pharma Dekho. [Link]

  • Poole, J. W. (1961). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate. [Link]

  • Asad, M., & Asad, S. (2010). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Journal of Young Pharmacists, 2(3), 301-308. [Link]

  • Martínez, F. (2001). Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated solvents. Acta Farmacéutica Bonaerense, 20(4), 285-292. [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

  • Singh, S. (2013). Stability indicating assay. Slideshare. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • Bolourchian, N., & Nokhodchi, A. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Lin, H., Li, H., & Chen, J. (2017). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. ResearchGate. [Link]

  • Gowthamarajan, K., & Singh, S. K. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24-32. [Link]

  • Blasioli, S., et al. (2014). Thermal degradation mechanisms for pure sulfamethoxazole proposed on the basis of evolved gas mass spectra curves reported in Fig. 1a,b. ResearchGate. [Link]

  • Ghanem, M. M., Abu-Lafi, S., & Mohammad, D. (2012). VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. Semantic Scholar. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide: Properties and Applications. InnoPharmChem. [Link]

  • Srikanth, A., et al. (2021). Development and Validation of a Stability Indicating Assay Method for the Determination of Sultiam in Tablet Dosage Form by RP-HPLC. ResearchGate. [Link]

  • PubChem. (n.d.). N,N-Diethylbenzenesulfonamide. PubChem. [Link]

  • Chemsrc. (n.d.). 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide. Chemsrc. [Link]

Sources

A Technical Guide to Novel Synthetic Routes for 3-amino-N,N-diethyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-amino-N,N-diethyl-4-methylbenzenesulfonamide is a substituted aromatic sulfonamide with potential applications in medicinal chemistry and materials science. The arrangement of the amino, diethylsulfonamoyl, and methyl groups on the benzene ring presents a unique synthetic challenge, requiring careful strategic planning to ensure correct regioselectivity and functional group compatibility. This in-depth technical guide explores plausible and novel synthetic routes for the preparation of this target molecule. As a self-validating document, this guide emphasizes the rationale behind strategic choices in pathway design, details robust experimental protocols for key transformations, and is grounded in authoritative chemical literature.

The core challenge in synthesizing this molecule lies in the directing effects of the substituents. The methyl group is an ortho-, para-director, while the sulfonamide group is a meta-director. The amino group, a strong ortho-, para-director, is typically introduced in a latent form, such as a nitro group, which is a strong meta-director. The interplay of these directing effects must be carefully managed to achieve the desired 1,3,4-substitution pattern.

This guide will present two primary retrosynthetic approaches, each with its own set of advantages and challenges. We will delve into the mechanistic underpinnings of the key reactions, provide detailed experimental protocols, and offer insights gleaned from field experience in complex organic synthesis.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests two main pathways, differing in the order of introduction of the key functional groups.

G cluster_route1 Route 1: Nitration-first approach cluster_route2 Route 2: Chlorosulfonylation-first approach target 3-amino-N,N-diethyl-4-methylbenzenesulfonamide inter1_1 3-nitro-N,N-diethyl-4-methylbenzenesulfonamide target->inter1_1 Reduction of nitro group inter2_1 2-Methyl-5-nitrobenzenesulfonyl chloride target->inter2_1 1. Amination with diethylamine 2. Reduction of nitro group start1 p-Toluenesulfonyl chloride inter1_1->start1 1. Amination with diethylamine 2. Nitration start2 2-Chloro-4-nitrotoluene inter2_1->start2 Sulfonation

Caption: Retrosynthetic analysis of the target molecule, outlining two distinct synthetic strategies.

Route 1: The Nitration-First Approach

This strategy commences with a readily available starting material, p-toluenesulfonyl chloride, and introduces the nitrogen functionality through nitration. This is a classic approach that leverages the well-understood chemistry of electrophilic aromatic substitution on toluene derivatives.

Synthetic Pathway

G start p-Toluenesulfonyl chloride step1 N,N-diethyl-4-methylbenzenesulfonamide start->step1 Et2NH, base step2 3-nitro-N,N-diethyl-4-methylbenzenesulfonamide step1->step2 HNO3, H2SO4 target 3-amino-N,N-diethyl-4-methylbenzenesulfonamide step2->target Reduction (e.g., H2, Pd/C) G start 2-Methyl-5-nitroaniline step1 2-Methyl-5-nitrobenzenediazonium chloride start->step1 NaNO2, HCl step2 2-Methyl-5-nitrobenzenesulfonyl chloride step1->step2 SO2, CuCl2 step3 N,N-diethyl-2-methyl-5-nitrobenzenesulfonamide step2->step3 Et2NH, base target 3-amino-N,N-diethyl-4-methylbenzenesulfonamide step3->target Reduction (e.g., H2, Pd/C)

An In-depth Technical Guide to the Exploration of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzenesulfonamide Scaffold as a Privileged Structure in Medicinal Chemistry

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold in a vast array of therapeutic agents. Its prevalence stems from a unique combination of chemical stability, synthetic accessibility, and the ability to engage in key hydrogen bonding interactions with biological targets. This has led to the development of drugs spanning a wide range of applications, from antimicrobial and anti-inflammatory agents to treatments for cancer and viral infections.[1] The core structure's amenability to substitution allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a "privileged structure" in drug discovery. This guide focuses on the synthesis, derivatization, and potential therapeutic applications of a specific, yet underexplored, class of these compounds: derivatives of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide. We will delve into the synthetic rationale, explore potential derivatization pathways, and present a case study on the biological evaluation of closely related analogs, providing a comprehensive resource for researchers in drug development.

Synthesis of the Core Scaffold: 3-amino-N,N-diethyl-4-methylbenzenesulfonamide

The synthesis of the core molecule, 3-amino-N,N-diethyl-4-methylbenzenesulfonamide, is a multi-step process that begins with the commercially available starting material, 2-nitrotoluene. The synthetic strategy hinges on the initial sulfonation and chlorination of the aromatic ring, followed by the introduction of the diethylamino group and, finally, the reduction of the nitro group to the key primary amine.

Experimental Protocol: Synthesis of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide

Step 1: Synthesis of 4-Methyl-3-nitrobenzene-1-sulfonyl chloride

  • To a stirred solution of chlorosulfonic acid (4.6 mol), add sulfamic acid (a catalytic amount).

  • Slowly add 2-nitrotoluene (1.0 mol) dropwise, ensuring the temperature does not exceed 40°C.[1]

  • After the addition is complete, stir the mixture at 40°C for 1 hour.

  • Gradually heat the reaction mixture to 105°C and maintain this temperature for 6 hours.

  • Cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

  • The product, 4-methyl-3-nitrobenzene-1-sulfonyl chloride, will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with cold water.

Step 2: Synthesis of N,N-Diethyl-4-methyl-3-nitrobenzenesulfonamide

  • Dissolve the 4-methyl-3-nitrobenzene-1-sulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Add diethylamine (2.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide

  • Dissolve the N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide (1.0 eq) in ethanol.

  • Add a catalytic amount of palladium on carbon (10% w/w).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, 3-amino-N,N-diethyl-4-methylbenzenesulfonamide.

Derivatization Strategies for the 3-amino-N,N-diethyl-4-methylbenzenesulfonamide Core

The presence of the 3-amino group provides a versatile handle for a wide range of derivatization reactions, allowing for the exploration of structure-activity relationships (SAR). The following are key strategies for modifying the core scaffold:

  • Acylation: The amino group can be readily acylated with various acyl chlorides or anhydrides to introduce a diverse range of amide functionalities. This allows for the exploration of different steric and electronic properties at this position.

  • Schiff Base Formation: Condensation of the primary amine with a variety of aldehydes and ketones yields Schiff bases (imines). These can be further reduced to secondary amines, providing another avenue for structural diversification.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates affords urea and thiourea derivatives, respectively. These functional groups are known to participate in hydrogen bonding and can significantly influence biological activity.

  • Heterocycle Formation: The amino group can serve as a key building block for the synthesis of various heterocyclic rings, such as imidazoles or triazines. This strategy can introduce novel pharmacophoric elements and modulate the overall physicochemical properties of the molecule.

Case Study: Biological Evaluation of 3-Amino-4-hydroxybenzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

While specific studies on the biological activities of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide derivatives are not extensively reported, a comprehensive study on the closely related 3-amino-4-hydroxybenzenesulfonamide scaffold provides valuable insights into the potential of this class of compounds. In this case study, a series of derivatives were synthesized and evaluated for their ability to inhibit various isoforms of human carbonic anhydrase (CA), a family of enzymes implicated in a range of diseases, including cancer.[2]

Rationale for Targeting Carbonic Anhydrases

Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several CA isoforms are overexpressed in various tumors, where they contribute to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and metastasis. Therefore, the development of selective CA inhibitors is a promising strategy for anticancer therapy.

Synthesis of Derivatives

A library of compounds was synthesized from the 3-amino-4-hydroxybenzenesulfonamide core, primarily through the formation of Schiff bases with various aromatic aldehydes, followed by further modifications to introduce aminoketone, imidazole, and other fragments.[2]

Quantitative Biological Data

The inhibitory activity of the synthesized compounds against a panel of human CA isoforms was determined using a fluorescent thermal shift assay, which measures the binding affinity (dissociation constant, Kd). The results for a selection of the most active compounds are summarized in the table below.

CompoundModificationCA I (Kd, µM)CA II (Kd, µM)CA IX (Kd, µM)
10 Phenyl aminoketone0.140.143.1
25 Benzimidazole derivative>1001.10.11
21 Imidazol-2-one derivative>100>100>100
9 Thiophene Schiff base1.10.20.08

Data adapted from a study on 3-amino-4-hydroxybenzenesulfonamide derivatives.[2]

Structure-Activity Relationship (SAR) Insights

The study revealed several key SAR trends:

  • The introduction of an aminoketone with a phenyl substituent (Compound 10) resulted in potent inhibition of CA I and CA II.

  • Modification of the Schiff base to form a benzimidazole derivative (Compound 25) led to a significant increase in selectivity for the tumor-associated isoform CA IX.

  • The thiophene-containing Schiff base (Compound 9) demonstrated potent, broad-spectrum inhibition across the tested isoforms.

  • Certain modifications, such as the imidazol-2-one derivative (Compound 21), abolished inhibitory activity, highlighting the sensitivity of the target to structural changes.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Fluorescent Thermal Shift Assay)
  • Protein Preparation: Prepare solutions of the purified human CA isoforms in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Preparation: Prepare serial dilutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: In a 96-well PCR plate, add the CA isoform solution, the fluorescent dye (e.g., SYPRO Orange), and the test compound solution.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and subject it to a temperature gradient, typically from 25°C to 95°C, while monitoring the fluorescence.

  • Data Analysis: The melting temperature (Tm) of the protein is determined by the inflection point of the fluorescence curve. The shift in Tm in the presence of the compound is used to calculate the dissociation constant (Kd), which is a measure of binding affinity.

Visualizing the Synthetic and Derivatization Pathways

To provide a clearer understanding of the chemical transformations involved, the following diagrams illustrate the synthetic workflow and the key derivatization strategies.

Synthesis_Workflow 2-Nitrotoluene 2-Nitrotoluene 4-Methyl-3-nitrobenzene-1-sulfonyl chloride 4-Methyl-3-nitrobenzene-1-sulfonyl chloride 2-Nitrotoluene->4-Methyl-3-nitrobenzene-1-sulfonyl chloride Chlorosulfonic acid, Sulfamic acid N,N-Diethyl-4-methyl-3-nitrobenzenesulfonamide N,N-Diethyl-4-methyl-3-nitrobenzenesulfonamide 4-Methyl-3-nitrobenzene-1-sulfonyl chloride->N,N-Diethyl-4-methyl-3-nitrobenzenesulfonamide Diethylamine 3-amino-N,N-diethyl-4-methylbenzenesulfonamide 3-amino-N,N-diethyl-4-methylbenzenesulfonamide N,N-Diethyl-4-methyl-3-nitrobenzenesulfonamide->3-amino-N,N-diethyl-4-methylbenzenesulfonamide H2, Pd/C

Caption: Synthetic workflow for the core scaffold.

Derivatization_Strategies cluster_derivatives Derivatives Core 3-amino-N,N-diethyl-4-methylbenzenesulfonamide Amide Amide Derivatives Core->Amide Acyl Chloride SchiffBase Schiff Bases Core->SchiffBase Aldehyde/Ketone Urea Urea/Thiourea Derivatives Core->Urea Isocyanate/ Isothiocyanate Heterocycle Heterocyclic Derivatives Core->Heterocycle Cyclization Reagents

Sources

An In-Depth Technical Guide to 3-Amino-N,N-diethyl-4-methylbenzenesulfonamide (CAS No. 17354-60-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, spectral characteristics, and potential applications of 3-Amino-N,N-diethyl-4-methylbenzenesulfonamide, a key organic building block in synthetic chemistry.

Chemical Identity and Physicochemical Properties

3-Amino-N,N-diethyl-4-methylbenzenesulfonamide is a substituted aromatic sulfonamide. Its unique structure, featuring a primary amine, a diethylsulfonamide group, and a methyl group on the benzene ring, makes it a versatile intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 3-Amino-N,N-diethyl-4-methylbenzenesulfonamide

PropertyValueSource
CAS Number 17354-60-8[1][2]
Molecular Formula C₁₁H₁₈N₂O₂S[1]
Molecular Weight 242.34 g/mol
Appearance Liquid[1]
Purity ≥99.0%[1]
Storage Store in a tightly closed container.[1]

Spectroscopic Profile

The structural features of 3-Amino-N,N-diethyl-4-methylbenzenesulfonamide give rise to a characteristic spectroscopic signature. While specific spectra for this exact compound are not publicly available, a predictive analysis based on its functional groups allows for the elucidation of its key spectral features.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the functional groups present in a molecule. For 3-Amino-N,N-diethyl-4-methylbenzenesulfonamide, the following characteristic absorption bands are expected:

  • N-H Stretching: The primary amine group (-NH₂) will exhibit two distinct stretching vibrations in the region of 3300-3500 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups will be observed just below 3000 cm⁻¹.

  • S=O Stretching: The sulfonyl group (SO₂) will show strong, characteristic asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

  • C=C Stretching: Aromatic ring C=C stretching vibrations will be present in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum will display distinct signals corresponding to the different types of protons. The aromatic protons will appear in the downfield region (typically 6.0-8.0 ppm). The methylene protons (-CH₂-) of the ethyl groups will likely appear as a quartet, while the methyl protons (-CH₃) of the ethyl groups will be a triplet. The protons of the methyl group on the benzene ring and the amine protons will also have characteristic chemical shifts.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The aromatic carbons will resonate in the 110-160 ppm range. The carbons of the ethyl and methyl groups will appear in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) for 3-Amino-N,N-diethyl-4-methylbenzenesulfonamide would be observed at m/z = 242.34. Fragmentation patterns would likely involve the loss of ethyl groups and cleavage of the sulfonamide bond.

Synthesis and Reactivity

While specific synthesis protocols for 3-Amino-N,N-diethyl-4-methylbenzenesulfonamide are not detailed in the available literature, its structure suggests a plausible synthetic route involving the sulfonation of a substituted aniline precursor followed by amidation with diethylamine.

The reactivity of this compound is dictated by its functional groups. The primary amine can undergo a variety of reactions, including diazotization, acylation, and alkylation, making it a valuable starting material for the synthesis of a wide range of derivatives.

Applications in Research and Development

3-Amino-N,N-diethyl-4-methylbenzenesulfonamide serves as a crucial building block in organic synthesis. Its potential applications stem from the ability to further functionalize the molecule to create compounds with desired biological or material properties. It is primarily used for research and development purposes and in the commercial synthesis of other chemicals.[1][3]

Handling and Storage

As with any chemical, proper handling and storage procedures are essential. It is recommended to store 3-Amino-N,N-diethyl-4-methylbenzenesulfonamide in a tightly sealed container in a cool, dry place. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1][4]

Conclusion

3-Amino-N,N-diethyl-4-methylbenzenesulfonamide is a versatile chemical intermediate with a well-defined chemical structure and predictable spectral properties. Its utility in organic synthesis makes it a valuable compound for researchers and scientists in the field of drug discovery and materials science. Further exploration of its reactivity and applications is warranted to fully unlock its potential.

References

  • Benchchem. 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide.
  • PubChem. 1-(2-Oxo-2-phenylethyl)pyridinium bromide | C13H12NO+.
  • ChemicalBook. 17354-60-8 CAS MSDS (3-AMINO-N,N-DIETHYL-4-METHYL ...).
  • PubChem. 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide.
  • Chemlyte Solutions. Benzenesulfonamide,3-amino-N,N-diethyl-4-methyl-.
  • Scribd. Vihasibio Sciences PVT LTD, - Product List.
  • Combi-Blocks. Custom synthesis. Sulfonamides.
  • Sigma-Aldrich. 3-diethyl amino propylamine.
  • AA Blocks. 166410-34-0 | MFCD01318873 | Fmoc-dap HCl.
  • PubChem. Pyridinium, 4-ethyl-1-(2-oxo-2-phenylethyl)-, bromide.
  • The Royal Society of Chemistry. Supporting Information Bromide-Mediated, C2-Selective, and Oxygenative Alkylation of Pyridinium Salts using Alkenes and Molecula.
  • BLDpharm. 17354-60-8|3-Amino-N,N-diethyl-4-methylbenzenesulfonamide.
  • ChemBuyersGuide.com, Inc.
  • Sigma-Aldrich. 1-(2-OXO-2-PHENYL-ETHYL)-PYRIDINIUM, BROMIDE.
  • SpectraBase. 1-phenethyl-2-picolinium bromide.
  • Molbase. 3-Amino-N,N-Diethyl-4-Methyl-Benzenesulfonamide (CAS No. 17354-60-8) Suppliers.
  • ChemicalBook. 1-(2-Phenylethyl)pyridiniumbromide synthesis.
  • PubMed Central.
  • LookChem. Cas 17354-14-2,Solvent Blue 35.
  • ResearchGate. NMR, mass spectroscopy, IR - finding compound structure ?.
  • Organic Chemistry Frontiers (RSC Publishing).
  • Leah4sci. IR NMR Chart New.
  • YouTube. H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review.
  • UCLA – Chemistry and Biochemistry. WebSpectra - Problems in NMR and IR Spectroscopy.
  • YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS.

Sources

A Technical Guide to the Biological Versatility of Novel Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy and Modern Renaissance of the Sulfonamide Scaffold

The sulfonamide moiety (-SO₂NH₂), the cornerstone of the first commercially available synthetic antibacterial agents, represents one of the most prolific and versatile scaffolds in medicinal chemistry.[1][2][3] Initially heralded for their revolutionary impact on bacterial infections, the "sulfa drugs" marked a paradigm shift in medicine, paving the way for the antibiotic era.[1][3][4] While their primary role as front-line antimicrobials has been challenged by the rise of resistance, the inherent physicochemical and structural properties of the sulfonamide group have ensured its continued relevance.[5] Modern synthetic chemistry has unlocked a vast chemical space for sulfonamide derivatives, revealing a broad spectrum of biological activities far beyond their original antibacterial purpose.[6][7][8][9]

This guide provides an in-depth exploration of the major biological activities of novel sulfonamide derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the molecular mechanisms underpinning these activities, present detailed protocols for their evaluation, and summarize key quantitative data to provide a comparative perspective for researchers and drug development professionals.

Anticancer Activities of Novel Sulfonamides: Targeting Tumor Proliferation and Survival

The sulfonamide scaffold is a key feature in several FDA-approved anticancer agents, including pazopanib, belinostat, and dabrafenib.[10][11] This success has spurred the development of new derivatives that target various hallmarks of cancer, from uncontrolled proliferation to apoptosis evasion.

Key Mechanisms of Anticancer Action

Novel sulfonamides exert their anticancer effects through diverse mechanisms, often by inhibiting enzymes critical to tumor growth and survival.

  • Enzyme Inhibition: Many sulfonamide derivatives function as potent enzyme inhibitors.[12] This includes targeting receptor tyrosine kinases like VEGFR-2, which is crucial for angiogenesis, and cyclin-dependent kinases (CDKs) like CDK9, which regulate transcription and cell cycle progression.[11][13][14] A notable strategy involves the activation of tumor pyruvate kinase M2 (PKM2), which can reprogram cancer cell metabolism, increase reactive oxygen species, and induce apoptosis.[10]

  • Apoptosis Induction: A primary goal of cancer therapy is to trigger programmed cell death in malignant cells. Certain sulfonamide derivatives have been shown to arrest the cell cycle, typically at the G2/M or Pre-G1 phase, and significantly enhance apoptosis.[10][14] This is often confirmed by observing an increase in the population of apoptotic cells through flow cytometry.[14]

Below is a diagram illustrating the general workflow for identifying and validating the anticancer potential of novel sulfonamide compounds.

G cluster_0 Pre-Clinical Discovery cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Syn Synthesis of Novel Sulfonamides Screen In Vitro Cytotoxicity Screening (e.g., MTT Assay) Syn->Screen Compound Library HitID Hit Identification (IC50 < Threshold) Screen->HitID Potent Compounds Select Selectivity Testing (Cancer vs. Normal Cells) HitID->Select Prioritized Hits EnzAssay Target Enzyme Inhibition Assays Select->EnzAssay Selective Compounds CellCycle Cell Cycle Analysis (Flow Cytometry) Select->CellCycle Apop Apoptosis Assays (Annexin V) Select->Apop Animal Animal Models (Xenografts) EnzAssay->Animal Validated Hits CellCycle->Animal Validated Hits Apop->Animal Validated Hits Tox Toxicity & PK/PD Studies Animal->Tox Lead Lead Compound Selection Tox->Lead

Workflow for Anticancer Sulfonamide Discovery.
Data Presentation: Comparative Cytotoxicity

The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.

Compound ClassCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
Pyrrolopyrimidine SulfonamidesMCF-7 (Breast)c-Src Kinase (putative)< Doxorubicin[15]
Thiophene Sulfonamide (8b)MDA-MB231 (Breast)p53, Caspase, NF-κB4.62[16]
Benzodioxine Sulfonamide (9b)A549 (Lung)PKM2 ActivatorPotent (nM affinity)[10]
Phenylacetamide Sulfonamide (6)HepG-2 (Liver)VEGFR-2 Inhibitor3.33[14]
Phenylacetamide Sulfonamide (15)HCT-116 (Colon)VEGFR-2 Inhibitor3.30[14]
Triazine SulfonamideDLD-1 (Colon)Apoptosis InductionNot specified[11]
Novel CDK9 Inhibitor (L18)MV4-11 (Leukemia)CDK9 Inhibitor0.0038 (3.8 nM)[13]

Table 1: Examples of in vitro cytotoxic activity of novel sulfonamide derivatives against various cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[17][18] It measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[17]

Principle: The amount of formazan produced is directly proportional to the number of viable cells. A reduction in formazan signal in treated cells compared to untreated controls indicates a loss of viability.[17]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7, A549) to ~80% confluency in a suitable medium (e.g., DMEM with 10% FBS).

    • Trypsinize, count, and resuspend cells to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.

    • Include "cell-free" blank wells containing only the medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the novel sulfonamide in DMSO. Create a serial dilution in the complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Include an "untreated control" (medium only) and a "vehicle control" (medium with the highest concentration of DMSO used).

    • Incubate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well (including controls and blanks).

    • Incubate for 3-4 hours at 37°C. Viable cells will form visible purple formazan crystals.[17]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Antimicrobial Properties of Novel Sulfonamides: A Modern Take on a Classic Target

The original sulfa drugs functioned by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[4][5] Humans are unaffected as they obtain folic acid from their diet.[5] While resistance is an issue, modifying the core sulfonamide structure is a promising strategy to develop new antibacterial agents that can overcome these challenges.[5]

Mechanism of Action: Dihydropteroate Synthase (DHPS) Inhibition

Sulfonamides act as competitive inhibitors of DHPS because they are structural analogues of its natural substrate, para-aminobenzoic acid (PABA).[2][4] By blocking this enzyme, they prevent the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for nucleotide and amino acid synthesis, thereby halting bacterial growth and replication (bacteriostatic effect).[4][19]

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteridine Pyrophosphate DHP->DHPS DHF Dihydropteroate (Precursor to Folic Acid) DHPS->DHF Catalysis DNA Bacterial DNA/RNA & Amino Acids DHF->DNA Metabolic Pathway Sulfonamide Novel Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Mechanism of Sulfonamide Antimicrobial Action.
Data Presentation: Minimum Inhibitory Concentrations (MIC)

The antimicrobial activity of a compound is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

Compound ClassBacterial StrainMIC (µM)Reference
Sulfamoylphenyl Butenoic AcidGram-positive/negativePromising potency[20]
Pyrazolopyrimidine DerivativeGram-positive/negativePromising potency[20]
Coumarin-Sulfonamide HybridsS. aureus, E. coli> 100 (inactive)[21]
Novel SulfonamideMRSA1.7 - 3.6[22]

Table 2: Examples of MIC values for novel sulfonamide derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[23][24][25]

Principle: A standardized bacterial inoculum is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth after incubation.[24][25]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock:

    • Dissolve the sulfonamide compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microdilution Plate:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate.

    • In well 1, add 100 µL of MHB containing the sulfonamide at twice the highest desired final concentration.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (broth only, no drug). Well 12 serves as the sterility control (uninoculated broth).

  • Inoculum Preparation:

    • From a fresh agar plate, pick 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213).

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, examine the plate for turbidity (visible growth). The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

    • The MIC is the lowest concentration of the sulfonamide derivative that shows no visible turbidity.

Anti-inflammatory Potential of Sulfonamide Derivatives

Certain sulfonamides, such as celecoxib and valdecoxib, are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[19][26] Their mechanism involves the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation that is responsible for the synthesis of prostaglandins.[26]

Mechanism of Action: Cyclooxygenase-2 (COX-2) Inhibition

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX-2 enzyme converts arachidonic acid into prostaglandin H₂, which is then converted into various pro-inflammatory prostaglandins. Selective COX-2 inhibitors block this step, reducing inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

G Stim Inflammatory Stimulus (e.g., LPS) Membrane Cell Membrane Phospholipids Stim->Membrane AA Arachidonic Acid Membrane->AA PLA₂ COX2 COX-2 Enzyme AA->COX2 PGs Pro-inflammatory Prostaglandins COX2->PGs Catalysis Inflam Inflammation (Pain, Swelling) PGs->Inflam Sulfonamide Sulfonamide COX-2 Inhibitor Sulfonamide->COX2 Selective Inhibition

Sources

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the design and execution of high-throughput screening (HTS) campaigns utilizing chemical libraries derived from the 3-amino-N,N-diethyl-4-methylbenzenesulfonamide scaffold. Sulfonamides are a privileged structural motif in medicinal chemistry, demonstrating a wide array of biological activities.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a narrative that combines foundational principles with actionable, field-proven protocols. We will detail the entire HTS workflow, from library design considerations and assay development to primary screening, data analysis, and hit validation, ensuring a robust and efficient path from screen to lead.

The Sulfonamide Scaffold: A Cornerstone of Medicinal Chemistry

The sulfonamide moiety is a versatile functional group integral to a multitude of approved therapeutic agents.[2] Its prevalence stems from its ability to act as a bioisostere for other functional groups and to engage in key hydrogen bonding interactions within biological targets. Historically recognized for their antibacterial properties, sulfonamides function by competitively inhibiting dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[][4][5] This mechanism starves the bacteria of necessary folates for DNA synthesis and replication.[6][7]

Beyond their antimicrobial applications, sulfonamides are found in drugs treating a vast range of conditions, including Type 2 diabetes, hypertension, glaucoma, and cancer.[4][6] The structural diversity that can be built around the sulfonamide core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The 3-amino-N,N-diethyl-4-methylbenzenesulfonamide scaffold, in particular, offers multiple points for chemical diversification, making it an excellent starting point for constructing a focused library for HTS.

Strategic Design of a Sulfonamide Library

The success of any HTS campaign is fundamentally linked to the quality and diversity of the compound library. A "libraries from libraries" approach is an efficient strategy for generating a diverse set of related scaffolds from a common intermediate.[1] Starting with the core 3-amino-N,N-diethyl-4-methylbenzenesulfonamide structure, diversity can be introduced at several positions to explore the chemical space around a potential target.

Key Diversification Points:

  • The Aryl Core: Modification of the substitution pattern on the benzene ring.

  • The Amino Group: Acylation, alkylation, or use as a handle for further heterocyclic ring formation.

  • The Sulfonamide Nitrogen: While the N,N-diethyl substitution is defined in the core structure, analogous libraries could explore variations here.

The goal is to create a library that covers a range of physicochemical properties (e.g., lipophilicity, hydrogen bond donors/acceptors, polarity) to maximize the probability of identifying a hit against the biological target of interest.

The HTS Workflow: From Assay Concept to Validated Hit

High-throughput screening is a multi-stage process that systematically identifies active compounds from large libraries and filters out false positives to yield validated hits.[8][9] This workflow is designed to be a self-validating system, with rigorous quality control at each step.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening Campaign cluster_2 Phase 3: Hit Triage & Validation AssayDev Assay Development & Miniaturization AssayVal Assay Validation (Z'-factor > 0.5) AssayDev->AssayVal Robustness Check Pilot Pilot Screen (~2,000 Compounds) AssayVal->Pilot HTS Primary HTS Campaign (Full Library) Pilot->HTS QC Pass DataAnalysis Data Analysis & Hit Picking HTS->DataAnalysis Confirmation Hit Confirmation (Dose-Response) DataAnalysis->Confirmation Primary Hits Counterscreen Counter & Selectivity Assays Confirmation->Counterscreen Confirmed Hits ValidatedHit Validated Hit (Lead Series Progenitor) Counterscreen->ValidatedHit Specific Activity Hit_Validation PrimaryHits Primary Hits (Single Concentration) Reorder Re-order & Re-test (Fresh Solid Sample) PrimaryHits->Reorder Initial Pool DoseResponse Dose-Response Curve (Determine Potency, IC50) Reorder->DoseResponse Confirmed Activity CounterAssay Counter Assays (Rule out Artifacts) DoseResponse->CounterAssay Potent Compounds SelectivityAssay Selectivity Assays (vs. Related Targets) CounterAssay->SelectivityAssay Specific Compounds SAR Structure-Activity Relationship (SAR) SelectivityAssay->SAR Selective Compounds ValidatedHit Validated Hit SAR->ValidatedHit

Caption: A typical workflow for hit validation and triage.

Protocol 3: Hit Confirmation and Counter-Screening

  • Hit Confirmation: Cherry-pick the primary hits and re-test them in the primary assay, often using freshly prepared samples to rule out library handling errors.

  • Dose-Response Analysis: Test all confirmed hits over a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine their potency (IC50 or EC50). This step is crucial for differentiating genuinely active compounds from those that are only active at high concentrations.

  • Counter-Screens: Design and execute assays to identify compounds that interfere with the assay technology itself. For example, in a luciferase-based reporter assay, a counter-screen would test for direct inhibition of the luciferase enzyme. For fluorescence-based assays, a screen for autofluorescent compounds is critical.

  • Selectivity Screening: Test the validated hits against related biological targets to determine their specificity. A compound that inhibits multiple related targets may have off-target effects, whereas a highly selective compound is often a more desirable starting point for lead optimization. [10]5. Chemical Analysis: Analyze the structure of the validated hits to flag Pan-Assay Interference Compounds (PAINS) or other promiscuous compound classes that are known to be frequent hitters in HTS campaigns. [11] Table 2: Example Dose-Response Data for Validated Hits

Compound IDScaffold TypePrimary Assay IC50 (µM)Counter-Screen ActivitySelectivity vs. Target B (Fold)
HTS-0013-amino-N,N-diethyl...1.2None>100x
HTS-0423-amino-N,N-diethyl...2.5None85x
HTS-1573-amino-N,N-diethyl...0.8Luciferase InhibitorN/A

In this example, HTS-157 would be deprioritized as a false positive due to its activity in the counter-screen, while HTS-001 and HTS-042 would advance as validated hits worthy of further chemical optimization.

Conclusion

The high-throughput screening of a focused 3-amino-N,N-diethyl-4-methylbenzenesulfonamide library is a powerful strategy for the identification of novel chemical probes and starting points for drug discovery. Success is contingent on a methodical approach that emphasizes the development of a robust, validated assay and a stringent, multi-step hit validation cascade. By integrating principles of library design, automated screening, rigorous data analysis, and counter-screening, researchers can efficiently navigate the vast chemical space to uncover specific, potent, and promising lead compounds. This structured workflow maximizes the return on investment in HTS and accelerates the journey from initial concept to clinical candidate.

References

  • Cleveland Clinic. (2022, February 24). Sulfonamides (Sulfa Drugs). [Link]

  • PubMed. A Protocol for a High-Throughput Multiplex Cell Viability Assay. [Link]

  • Study.com. Sulfonamide: Mechanism of Action & Uses - Video. [Link]

  • Study.com. Sulfonamide: Mechanism of Action & Uses - Lesson. [Link]

  • Merck Manual Professional Edition. Sulfonamides. [Link]

  • ResearchGate. High Throughput Screening: Methods and Protocols. [Link]

  • Frederick National Lab for Cancer Research. High throughput screening : methods and protocols. [Link]

  • Southern Research. High-Throughput Screening & Discovery. [Link]

  • National Institutes of Health (NIH). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. [Link]

  • Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • Drug Discovery World. (2011, February 16). Establishing assays and small molecule screening facilities for Drug Discovery programs. [Link]

  • Pharmaceutical Technology. (2024, November 7). Accelerating Discovery and Development with Advances in High-Throughput Screening. [Link]

  • Journal of Cancer Metastasis and Treatment. (2016, June 15). High throughput screening of small molecule library: procedure, challenges and future. [Link]

  • Basicmedical Key. High-Throughput Screening Data Analysis. [Link]

  • Oxford Academic. (2016, June 21). Comprehensive analysis of high-throughput screens with HiTSeekR. [Link]

  • Google Books. High Throughput Screening: Methods and Protocols.
  • ResearchGate. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application. [Link]

  • National Institutes of Health (NIH). Data Mining and Computational Modeling of High Throughput Screening Datasets. [Link]

  • Medium. (2023, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • ChemRxiv. (2022). SuFEx-enabled high-throughput medicinal chemistry. [Link]

Sources

Application Notes & Protocols: In Vitro Efficacy Testing of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Drug Discovery Division

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro testing cascade to evaluate the efficacy of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide. The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents. Its biological activity often stems from the inhibition of key enzymes or signaling pathways.[1][2] This guide proposes a multi-assay approach, moving from a targeted biochemical assay to a more complex, physiologically relevant cell-based functional assay. We present detailed protocols for a Carbonic Anhydrase (CA) Inhibition Assay and an Endothelial Cell Tube Formation Assay , contextualized by a foundational Cell Viability Assay . The rationale behind experimental design, critical steps, and data interpretation is explained to ensure the generation of reliable and reproducible results for informed decision-making in the drug discovery pipeline.

Introduction: Rationale for a Multi-Assay Approach

The evaluation of a novel therapeutic candidate like 3-amino-N,N-diethyl-4-methylbenzenesulfonamide requires a systematic in vitro approach to identify its mechanism of action and quantify its biological activity. A single assay is rarely sufficient to predict in vivo efficacy.[3] Therefore, we advocate for an assay cascade that interrogates the compound's effects at different biological levels.

Based on the compound's chemical structure, two plausible mechanisms of action are prioritized for initial investigation:

  • Enzyme Inhibition: The primary sulfonamide group is a classic zinc-binding motif, making carbonic anhydrases (CAs) a high-probability target. CAs are involved in numerous physiological and pathological processes, including pH regulation, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain cancers.[4][5]

  • Anti-Angiogenesis: Many sulfonamide-containing drugs function as inhibitors of protein kinases that regulate critical cellular processes.[6] Angiogenesis, the formation of new blood vessels, is a hallmark of cancer and is predominantly driven by the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[7][8][9] Targeting the key receptor in this pathway, VEGFR-2, is a clinically validated anti-cancer strategy.[10][11]

This guide provides the tools to test both hypotheses, enabling a comprehensive preliminary efficacy profile of the compound.

Hypothesized Signaling Pathway: VEGF/VEGFR-2-Mediated Angiogenesis

To design a relevant cell-based assay, understanding the target signaling pathway is paramount. The VEGF/VEGFR-2 pathway is the principal driver of angiogenesis. The binding of VEGF-A to its receptor, VEGFR-2, on endothelial cells triggers receptor dimerization and autophosphorylation, initiating multiple downstream signaling cascades that lead to cell proliferation, migration, survival, and ultimately, new vessel formation.[11][12][13] Small molecule inhibitors often target the ATP-binding site within the kinase domain of VEGFR-2, preventing this signaling cascade.[10]

VEGFR2_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Cytoplasm VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY Raf Raf PLCg->Raf Akt Akt PI3K->Akt Nucleus Nucleus Akt->Nucleus MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Nucleus Response Angiogenic Response Nucleus->Response Inhibitor 3-amino-N,N-diethyl- 4-methylbenzenesulfonamide Inhibitor->VEGFR2 Inhibition

Figure 1: Hypothesized inhibition of the VEGFR-2 signaling pathway. The test compound may block receptor autophosphorylation, preventing downstream signaling required for angiogenesis.

Foundational Assay: Cell Viability & Cytotoxicity

Principle: Before assessing functional efficacy, it is crucial to determine the cytotoxic profile of the compound. This ensures that any observed inhibitory effects in subsequent assays (like tube formation) are not simply due to cell death.[14] Assays like the Resazurin reduction (AlamarBlue) or MTT assay measure metabolic activity as an indicator of cell viability.[15] A decrease in metabolic activity in the presence of the compound indicates either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect.[14]

Protocol Overview:

  • Cell Seeding: Plate a suitable endothelial cell line (e.g., HUVEC, HMVEC) in a 96-well plate at a pre-optimized density.[16]

  • Compound Treatment: After allowing cells to adhere (typically 24 hours), treat them with a serial dilution of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide (e.g., 0.1 µM to 100 µM). Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate for a period relevant to the functional assay (e.g., 24-72 hours).

  • Reagent Addition: Add the viability reagent (e.g., Resazurin) and incubate according to the manufacturer's instructions.

  • Measurement: Read the absorbance or fluorescence on a microplate reader.

  • Analysis: Plot the percentage of viable cells against the compound concentration to determine the concentration at which 50% of cell growth is inhibited (GI50) or the cytotoxic concentration 50 (CC50).

Biochemical Assay Protocol: Carbonic Anhydrase (CA) Inhibition

Principle: This colorimetric, kinetic assay measures the esterase activity of a purified Carbonic Anhydrase isoenzyme (e.g., human CA II or IX). The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP).[4][5] The rate of p-NP formation, measured by the increase in absorbance at 405 nm, is proportional to the enzyme's activity. An inhibitor will decrease this rate.[18]

CA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare Reagents: - Assay Buffer (Tris-HCl) - CA Enzyme Stock - p-NPA Substrate Stock - Compound Dilutions A1 Plate Setup: Dispense Assay Buffer P1->A1 A2 Add Compound or Vehicle (Test, Positive Control, Vehicle) A1->A2 A3 Add CA Enzyme Solution (to all wells except blank) A2->A3 A4 Pre-incubate at RT (10-15 min) A3->A4 A5 Initiate Reaction: Add p-NPA Substrate A4->A5 A6 Kinetic Read: Measure Absorbance @ 405 nm (e.g., every 30s for 15 min) A5->A6 D1 Calculate Reaction Rate (Slope) for each well A6->D1 D2 Normalize Data: % Inhibition vs. Vehicle Control D1->D2 D3 Generate Dose-Response Curve & Calculate IC50 Value D2->D3

Figure 2: Workflow for the in vitro Carbonic Anhydrase (CA) Inhibition Assay.

Materials and Reagents
  • Enzyme: Purified human Carbonic Anhydrase (e.g., hCA II, Sigma-Aldrich C4396)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Positive Control: Acetazolamide (a known pan-CA inhibitor)[19]

  • Buffer: 50 mM Tris-HCl, pH 7.5

  • Solvent: DMSO (for dissolving compound and substrate)

  • Hardware: 96-well clear, flat-bottom microplate; multichannel pipettes; microplate reader capable of kinetic measurements at 405 nm.

Step-by-Step Methodology
  • Reagent Preparation:

    • CA Working Solution: Dilute CA stock solution in cold Assay Buffer to the desired final concentration (e.g., 20 units/mL). Prepare fresh and keep on ice.

    • Substrate Solution: Prepare a 3 mM stock of p-NPA in DMSO. Prepare fresh daily.

    • Compound/Control Dilutions: Prepare a 100x stock of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide and Acetazolamide in DMSO. Perform serial dilutions in DMSO to create a range of stock concentrations.

  • Assay Plate Setup (Total Volume: 200 µL/well):

    • Add 158 µL of Assay Buffer to each well.

    • Add 2 µL of the appropriate DMSO dilution of the test compound, positive control (Acetazolamide), or DMSO alone (for 100% activity control).

    • Add 20 µL of Assay Buffer to the "Blank" wells (no enzyme).

    • To all other wells, add 20 µL of the CA Working Solution.

  • Enzyme-Inhibitor Pre-incubation:

    • Gently tap the plate to mix.

    • Incubate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 15-30 minutes.

Data Analysis and Presentation
  • Determine the rate of reaction (V) for each well by calculating the slope (milli-Absorbance units/min) from the linear portion of the kinetic curve.

  • Subtract the rate of the blank (non-enzymatic hydrolysis) from all other wells.

  • Calculate the percent inhibition for each compound concentration: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

CompoundTarget IsoenzymeIC50 (nM) [Hypothetical Data]
3-amino-N,N-diethyl-4-methylbenzenesulfonamide hCA II85.2
3-amino-N,N-diethyl-4-methylbenzenesulfonamide hCA IX35.7
Acetazolamide (Positive Control)hCA II12.1
Acetazolamide (Positive Control)hCA IX25.4

Cell-Based Assay Protocol: Endothelial Tube Formation

Principle: This assay is a cornerstone for assessing anti-angiogenic potential in vitro.[20] Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), when plated on a basement membrane extract (e.g., Matrigel®), will rapidly differentiate and form three-dimensional, capillary-like structures.[21] Anti-angiogenic compounds inhibit or disrupt this process, providing a quantifiable measure of efficacy.[22]

Tube_Formation_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Thaw Basement Membrane Extract (BME) on ice A1 Coat wells with BME (50 µL/well) P1->A1 P2 Pre-chill pipette tips and 96-well plate P2->A1 P3 Harvest & Resuspend HUVEC cells A3 Seed HUVECs onto BME gel (1.5-3.0 x 10^4 cells/well) P3->A3 A2 Incubate plate at 37°C for 30-60 min to polymerize A1->A2 A2->A3 A4 Immediately add test compound at various concentrations A3->A4 A5 Incubate at 37°C, 5% CO2 for 4-18 hours A4->A5 A6 Image wells using a light microscope A5->A6 D1 Quantify Tube Network: - Total Tube Length - Number of Junctions - Number of Loops A6->D1 D2 Normalize Data to Vehicle Control and Plot Dose-Response D1->D2

Figure 3: Workflow for the in vitro Endothelial Tube Formation Assay.

Materials and Reagents
  • Cells: Human Umbilical Vein Endothelial Cells (HUVECs), low passage.

  • Media: Endothelial Cell Growth Medium (EGM-2).

  • Coating: Basement Membrane Extract (BME), such as Matrigel® or Cultrex®.

  • Positive Control: Sunitinib or another known VEGFR-2 inhibitor.

  • Hardware: 96-well tissue culture plate, inverted microscope with camera, image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin).

Step-by-Step Methodology
  • Plate Coating:

    • Thaw BME on ice overnight at 4°C.

    • Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.

    • Incubate the plate at 37°C for at least 30 minutes to allow the gel to polymerize.

    Scientist's Note: Working quickly and keeping the BME cold is critical to prevent premature polymerization and ensure an even gel layer.

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in basal medium (medium without growth factors) to a concentration of approximately 2x10^5 cells/mL.

    • Add 100 µL of the cell suspension (20,000 cells) to each BME-coated well.

    • Immediately add the test compound, positive control, or vehicle at the desired final concentrations. The final volume should be consistent across all wells (e.g., 150-200 µL).

  • Incubation and Imaging:

    • Incubate the plate at 37°C, 5% CO2 for 4 to 18 hours.

    • Monitor tube formation periodically. The optimal time point is when the vehicle control wells show a robust, interconnected network of tubes.

    • Capture images of the tube networks using an inverted microscope at 4x or 10x magnification.

Data Analysis and Presentation
  • Use image analysis software (e.g., ImageJ) to quantify the angiogenic network. Key parameters include:

    • Total Tube Length: The sum of the lengths of all tube segments.

    • Number of Junctions/Nodes: The number of points where three or more tubes connect.

    • Number of Loops: The number of enclosed areas formed by the tubes.

  • Normalize the data for each treatment group to the vehicle control group (set to 100%).

  • Plot the normalized parameter (e.g., % Total Tube Length) against the compound concentration to visualize the dose-dependent inhibitory effect.

Treatment GroupConcentration (µM)Total Tube Length (% of Vehicle) [Hypothetical]Number of Junctions (% of Vehicle) [Hypothetical]
Vehicle (0.1% DMSO)0100 ± 8.5100 ± 11.2
Test Compound 0.195.4 ± 7.991.3 ± 10.5
Test Compound 1.062.1 ± 6.355.8 ± 8.1
Test Compound 10.015.7 ± 4.111.2 ± 5.4
Sunitinib (Control)1.025.3 ± 5.518.9 ± 6.2

Assay Validation and Interpretation

For any in vitro assay intended to support drug development, robust validation is key to ensuring data reliability.[23][24] Key considerations include:

  • Controls: Always include a vehicle control, an untreated control, and a known positive control inhibitor in every experiment.

  • Reproducibility: Assays should be repeated (n≥3) to ensure results are consistent and to allow for statistical analysis.

  • Assay Window: The difference in signal between the positive and negative controls should be sufficiently large to detect varying levels of inhibition.

  • Data Synthesis: The results from all assays must be considered together. For example, if the compound shows potent inhibition in the tube formation assay at 1 µM but also shows significant cytotoxicity at 1 µM in the viability assay, the effect is likely non-specific. An ideal anti-angiogenic candidate would inhibit tube formation at concentrations well below those that cause general cytotoxicity.

Conclusion

The protocols described herein provide a validated, logical, and efficient framework for assessing the in vitro efficacy of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide. By combining a specific biochemical assay for a high-probability target (Carbonic Anhydrase) with a functional cell-based assay for a clinically relevant cancer pathway (Angiogenesis), researchers can generate a comprehensive preliminary dataset. This multi-assay approach, underpinned by essential cytotoxicity controls, allows for a nuanced interpretation of the compound's biological activity and provides a solid foundation for subsequent lead optimization and preclinical development.

References

  • Amsbio. (n.d.). In Vitro Angiogenesis Assays. Retrieved from [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • PromoCell. (n.d.). Understanding in vitro angiogenesis assays. Retrieved from [Link]

  • Cusabio. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]

  • Olsson, A. K., Dimberg, A., Kreuger, J., & Claesson-Welsh, L. (2006). VEGF receptor signalling - in control of vessel growth. Nature Reviews Molecular Cell Biology, 7(5), 359–371. The provided search result links to a related article in Clinical Cancer Research by the same research group, covering similar pathway details. The direct link is to the abstract on a journal site.
  • O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421–5426. The provided search result is a general protocol on optimizing resazurin assays.
  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097–1105. Retrieved from [Link]

  • Koch, S., & Claesson-Welsh, L. (2012). Signal Transduction by Vascular Endothelial Growth Factor Receptors. Cold Spring Harbor Perspectives in Medicine, 2(7), a006502. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 27(21), 7245. Retrieved from [Link]

  • Arduengo, M. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. Retrieved from [Link]

  • Siddiqui, H., et al. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. RSC Advances, 13(31), 21469–21484. Retrieved from [Link]

  • Eisl, I., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7291. Retrieved from [Link]

  • Yilmaz, I., et al. (2025). Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. Chemical Biology & Drug Design, 106(1), e70155. Retrieved from [Link]

  • Immunologix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human VEGFR Reporter Assay Kit. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2010, June 25). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. Retrieved from [Link]

  • Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]

  • Khan, S., et al. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules, 27(20), 7058. Retrieved from [Link]

  • Jonušaitė, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 30(13), 2901. Retrieved from [Link]

  • BioPharm International. (2014, February 19). FDA Updates Analytical Validation Guidance. Retrieved from [Link]

  • Chemsrc. (2025, August 28). 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, January 17). Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. YouTube. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, May). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Retrieved from [Link]

Sources

Topic: Development and Validation of Analytical Methods for the Quantification of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the development and validation of robust analytical methods for the quantification of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide. We present two primary methodologies: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for confirmatory analysis and trace-level quantification. The protocols are designed with scientific integrity at their core, emphasizing the causality behind experimental choices and adherence to international regulatory standards. All methodologies are presented with detailed, step-by-step protocols and are validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.[1][2]

Part 1: Analyte Properties & Strategic Considerations

1.1 Physicochemical Profile of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide

Understanding the molecule's structure is fundamental to developing a robust analytical method.

  • Chemical Structure:

  • CAS Number: 17354-60-8[3]

  • Molecular Formula: C₁₁H₁₈N₂O₂S

  • Molecular Weight: 242.34 g/mol

The key functional groups for analytical purposes are:

  • The Aromatic Ring: This chromophore is essential for UV-Vis spectrophotometric detection.

  • The Primary Aromatic Amine (-NH₂): This group is basic and can be protonated in an acidic mobile phase, which is crucial for controlling retention and achieving sharp peak shapes in reversed-phase chromatography. It is also the site for classical colorimetric reactions (diazotization) and a key site for ionization in mass spectrometry.[4]

  • The Sulfonamide Moiety (-SO₂N-): This group contributes to the overall polarity of the molecule.

1.2 Selection of Analytical Techniques

The choice of analytical method depends on the intended purpose, required sensitivity, and the complexity of the sample matrix.[5]

  • HPLC-UV: This technique is the workhorse of pharmaceutical quality control. It is robust, reliable, and cost-effective. Given the analyte's aromatic structure, it will exhibit strong UV absorbance, making this an ideal method for assay and impurity quantification in drug substances and finished products.[5][6]

  • LC-MS/MS: This method offers superior sensitivity and selectivity, making it the gold standard for trace-level quantification and unequivocal identification.[7][8] By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), interferences from the sample matrix can be virtually eliminated. This is essential for analyses in complex matrices or for confirmatory testing.[9]

Part 2: Primary Quantification Method: HPLC-UV

This method is designed for the accurate quantification of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide in pharmaceutical preparations.

2.1 Principle of the Method

The method utilizes reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) with a polar mobile phase. The analyte's retention is controlled by adjusting the ratio of organic solvent to aqueous buffer in the mobile phase. A slightly acidic pH is maintained to ensure the primary amine is protonated, minimizing peak tailing and ensuring reproducible retention. Quantification is achieved by measuring the analyte's absorbance at its wavelength of maximum absorption (λmax).

2.2 Materials and Reagents

  • Reference Standard: 3-amino-N,N-diethyl-4-methylbenzenesulfonamide (purity ≥ 99.5%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)

  • Water: Deionized water, filtered through a 0.22 µm membrane

  • Buffer Reagent: Phosphoric acid (ACS grade)

  • Sample Matrix: Pharmaceutical tablets (e.g., placebo blend) or drug substance.

2.3 Instrumentation and Chromatographic Conditions

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary or binary pump system with a UV detector is sufficient.
Column C18 reversed-phase, 4.6 x 150 mm, 5 µmThe C18 phase provides excellent retention for moderately polar compounds.
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (40:60 v/v)The buffer ensures consistent protonation of the analyte for good peak shape. The ratio is a starting point and should be optimized for ideal retention (k' between 2 and 10).
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time stability.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
UV Detection 254 nm (or determined λmax)The wavelength should be set at the analyte's maximum absorbance for the best sensitivity.
Run Time 10 minutesSufficient to allow for elution of the analyte and any potential impurities.

2.4 Experimental Workflows

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:Buffer) E Equilibrate HPLC System A->E B Prepare Standard Stock (1 mg/mL in Methanol) C Prepare Working Standards (Dilute Stock in Mobile Phase) B->C G Inject Standards & Sample C->G D Prepare Sample (e.g., Dissolve Tablet Powder) D->G F Inject Blank (Mobile Phase) E->F F->G H Acquire Chromatographic Data G->H I Integrate Peak Area H->I J Generate Calibration Curve I->J K Calculate Concentration J->K

Caption: HPLC-UV analysis workflow from preparation to final quantification.

Protocol 1: Preparation of Standards and Samples

  • Mobile Phase Preparation: Prepare 1 L of 20 mM phosphate buffer by dissolving the appropriate amount of a phosphate salt in water, adjusting the pH to 3.0 with phosphoric acid, and filtering. Mix 600 mL of this buffer with 400 mL of acetonitrile. Degas the solution before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These will be used to establish the calibration curve.

  • Sample Preparation (from Tablets): a. Weigh and finely powder a representative number of tablets (e.g., 20). b. Accurately weigh a portion of the powder equivalent to a target amount of the active ingredient (e.g., 25 mg) into a 25 mL volumetric flask. c. Add approximately 15 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient. d. Dilute to volume with methanol and mix thoroughly. e. Centrifuge a portion of this solution at 4000 rpm for 10 minutes. f. Dilute the supernatant with the mobile phase to a final concentration within the calibration range (e.g., a 1:20 dilution for a target of 50 µg/mL). g. Filter the final solution through a 0.45 µm syringe filter before injection.[7]

Part 3: Confirmatory Method: LC-MS/MS

This method provides higher sensitivity and specificity, making it ideal for confirmatory analysis or determination in complex matrices.

3.1 Principle of the Method

The chromatographic separation is similar to the HPLC-UV method, but the mobile phase is modified to be compatible with mass spectrometry (e.g., using volatile buffers like formic acid). After elution from the column, the analyte enters the mass spectrometer's electrospray ionization (ESI) source, where it is ionized, typically forming a protonated molecule [M+H]⁺. This precursor ion is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), ensures only the target analyte is detected.[8][9]

3.2 Instrumentation and Conditions

ParameterConditionRationale
LC System UPLC/UHPLC System (e.g., Waters ACQUITY, Agilent 1290)UHPLC provides better resolution and faster run times.
Mass Spectrometer Triple Quadrupole (e.g., Sciex 5500, Waters Xevo TQ-S)Required for MRM experiments.
Column C18, 2.1 x 100 mm, 1.8 µmSmaller particle size and column ID are suitable for higher sensitivity and lower flow rates used in LC-MS.[9]
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer, ideal for ESI in positive mode.[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[8]
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.[7]
Gradient 5% B to 95% B over 5 min, hold 2 min, re-equilibrateA gradient ensures efficient elution and cleaning of the column.
Ionization Source Electrospray Ionization (ESI), Positive ModeSulfonamides ionize well in positive mode ESI.[9]
Source Temp. 550 °COptimized for efficient desolvation.[9]
IonSpray Voltage 5500 VOptimized for stable spray and maximum ion generation.[9]
MRM Transitions Precursor Ion [M+H]⁺: m/z 243.1The protonated parent molecule.
Product Ion 1 (Quantifier): To be determinedThe most abundant and stable fragment ion.
Product Ion 2 (Qualifier): To be determinedA second fragment ion used for identity confirmation.

Note: MRM transitions must be optimized by direct infusion of a standard solution into the mass spectrometer.

3.3 Experimental Workflow

LCMS_Workflow cluster_prep Preparation & Optimization cluster_analysis Analysis cluster_data Data Processing A Optimize MS Parameters (Infuse Standard) D Equilibrate LC-MS/MS System A->D B Prepare Mobile Phase (Formic Acid based) B->D C Prepare Standards & Samples (As per HPLC method) E Inject & Acquire Data (MRM Mode) C->E D->E F Integrate Quantifier Ion Peak E->F G Check Qualifier Ion Ratio F->G H Generate Calibration Curve G->H I Calculate Final Concentration H->I

Caption: LC-MS/MS analysis workflow, including the critical MS optimization step.

Part 4: Method Validation Protocol (ICH Q2(R2))

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[1] The following protocols apply primarily to the HPLC-UV method as the main quantitative procedure.

Validation_Relationship cluster_nodes center Fit-for-Purpose Validated Method A Specificity center->A B Linearity center->B C Range center->C D Accuracy center->D E Precision (Repeatability & Intermediate) center->E F Detection Limit (LOD) center->F G Quantitation Limit (LOQ) center->G H Robustness center->H

Caption: Core performance characteristics evaluated during method validation.

4.1 Specificity

  • Purpose: To demonstrate that the signal measured is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products.[10]

  • Protocol:

    • Analyze a blank sample (placebo matrix).

    • Analyze the reference standard.

    • Analyze a sample spiked with the reference standard.

    • If available, analyze samples containing known impurities or forced degradation samples.

  • Acceptance Criteria: The blank should show no significant peaks at the retention time of the analyte. The analyte peak in the spiked sample should be pure and spectrally homogenous (if using a DAD/PDA detector).

4.2 Linearity

  • Purpose: To demonstrate a direct proportional relationship between analyte concentration and the method's response.[11]

  • Protocol:

    • Prepare at least five concentrations of the reference standard across the expected range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

4.3 Range

  • Purpose: The interval between the upper and lower concentration of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]

  • Protocol: The range is confirmed by the linearity, accuracy, and precision data.

  • Acceptance Criteria: Typically 80-120% of the test concentration for an assay of a finished product.

4.4 Accuracy

  • Purpose: The closeness of the test results to the true value.[12]

  • Protocol:

    • Prepare a placebo matrix and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4.5 Precision

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.[10]

4.6 Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Purpose: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.

  • Protocol (Signal-to-Noise Approach):

    • Determine the signal-to-noise (S/N) ratio by comparing the peak height of samples with known low concentrations to the noise of the baseline.

    • LOD is typically established at a S/N ratio of 3:1.

    • LOQ is typically established at a S/N ratio of 10:1.

  • Acceptance Criteria: The precision (RSD) at the LOQ should be ≤ 10%.

4.7 Summary of Validation Parameters

Validation CharacteristicHPLC-UV Assay MethodAcceptance Criteria
Specificity No interference at analyte RtPeak purity > 990
Linearity (Range) 50-150% of target conc.r² ≥ 0.999
Accuracy (% Recovery) 3 levels, 3 reps (80, 100, 120%)98.0 - 102.0%
Precision (% RSD)
- Repeatability (n=6)100% of target conc.≤ 2.0%
- Intermediate PrecisionDifferent Day/Analyst≤ 2.0%
LOQ (% RSD) Confirmed at S/N 10:1≤ 10.0%

References

  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
  • USDA Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides.
  • Slideshare. (n.d.). Analysis of sulfonamides.
  • Unknown Author. (2020, February 18). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Lab Manager Magazine. (n.d.). ICH and FDA Guidelines for Analytical Method Validation.
  • Benchchem. (n.d.). Cross-Validation of Analytical Methods for Sulfonamides: A Comparative Guide.
  • SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- on Newcrom R1 HPLC column.
  • Agilent Technologies, Inc. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
  • PubMed Central. (n.d.). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry.
  • Unknown Author. (2018, January 2). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample.
  • SciTePress. (n.d.). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS.
  • Unknown Author. (n.d.). Sample preparation in analysis of pharmaceuticals.
  • Molnar Institute. (2013, March 27). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR.
  • MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.
  • ResearchGate. (2015, January 18). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations.
  • Unknown Author. (n.d.). Exploring 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide: Properties and Applications.
  • Echemi. (n.d.). 3-Amino-4-hydroxy-N-methylbenzenesulfonamide.
  • PubChem. (n.d.). N,N-Diethylbenzenesulfonamide.
  • Sigma-Aldrich. (n.d.). 3-amino-n,n-dimethyl-4-methyl-benzenesulfonamide.
  • ChemicalBook. (n.d.). 17354-60-8(3-AMINO-N,N-DIETHYL-4-METHYL-BENZENESULFONAMIDE) Product Description.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-(2-Aminoethyl) benzenesulfonamide on Primesep 100 Column.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

Sources

Application Note & Protocol: Quantitative Determination of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive and detailed protocol for the extraction and quantification of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide in common biological matrices, such as plasma, urine, and tissue homogenates. The methodology employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity in bioanalytical applications. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for method development, validation, and sample analysis. The protocol is designed with scientific integrity at its core, drawing upon established principles for sulfonamide analysis and adhering to international bioanalytical method validation guidelines.

Introduction: The Rationale Behind the Method

3-amino-N,N-diethyl-4-methylbenzenesulfonamide is a sulfonamide derivative. While specific data on its metabolism and toxicokinetics are not extensively available in public literature, its structural similarity to other sulfonamides necessitates the development of a sensitive and reliable analytical method for its detection in biological systems. Such a method is crucial for pharmacokinetic/toxicokinetic studies, drug metabolism research, and safety assessments in preclinical and clinical development.

The choice of LC-MS/MS is predicated on its ability to provide high selectivity through mass-based separation and fragmentation, minimizing interference from endogenous matrix components. This is particularly critical when dealing with complex biological samples. The protocol outlined herein is adapted from established methods for other sulfonamides and is grounded in the fundamental principles of bioanalytical chemistry.

Materials and Reagents

For a successful and reproducible assay, the use of high-purity reagents and properly calibrated equipment is paramount.

Material/Reagent Grade/Specification Recommended Supplier
3-amino-N,N-diethyl-4-methylbenzenesulfonamide>98% purityCommercially available
Internal Standard (IS)Stable isotope-labeled analyte or structural analogCommercially available
Acetonitrile (ACN)LC-MS gradeMajor chemical supplier
Methanol (MeOH)LC-MS gradeMajor chemical supplier
WaterLC-MS gradeIn-house purification system
Formic Acid (FA)LC-MS grade, >99%Major chemical supplier
Ammonium Acetate>98% purityMajor chemical supplier
Human Plasma (K2EDTA)Pooled, screenedReputable biological supplier
Human UrinePooled, drug-freeReputable biological supplier
Solid Phase Extraction (SPE) CartridgesMixed-mode cation exchangeTo be determined by user
96-well collection platesPolypropyleneLaboratory consumables supplier

Note on Internal Standard Selection: The ideal internal standard is a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound with comparable extraction recovery and ionization efficiency should be chosen. For this protocol, a related sulfonamide not expected to be present in the samples could be a suitable alternative.

Sample Preparation: The Key to Reliable Data

The goal of sample preparation is to extract the analyte from the biological matrix while removing interfering substances. Given the amine functionality and sulfonamide group of the target molecule, a mixed-mode solid-phase extraction (SPE) is proposed for its superior cleanup capabilities.

Workflow for Sample Preparation

G cluster_0 Sample Preparation Workflow start Thaw Biological Sample (Plasma, Urine, etc.) add_is Spike with Internal Standard (IS) start->add_is vortex1 Vortex to Mix add_is->vortex1 pretreat Pre-treat Sample (e.g., Acidification) vortex1->pretreat load_spe Load onto Conditioned SPE Plate pretreat->load_spe wash1 Wash with Organic Solvent (e.g., Methanol) load_spe->wash1 wash2 Wash with Aqueous Buffer wash1->wash2 elute Elute with Ammoniated Organic Solvent wash2->elute evaporate Evaporate to Dryness under Nitrogen elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Solid-Phase Extraction (SPE) workflow for biological samples.

Step-by-Step Protocol
  • Sample Thawing: Thaw frozen biological samples (plasma, urine, etc.) at room temperature.

  • Internal Standard Spiking: To a 100 µL aliquot of the sample, add 10 µL of the internal standard working solution.

  • Vortexing: Vortex the samples for 10 seconds to ensure homogeneity.

  • Pre-treatment: Acidify the samples by adding 200 µL of 2% formic acid in water. This step ensures that the primary amine of the analyte is protonated, facilitating its retention on a cation exchange SPE sorbent.

  • SPE Plate Conditioning: Condition a mixed-mode cation exchange SPE plate by sequentially passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE plate.

  • Washing:

    • Wash the plate with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash the plate with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean 96-well collection plate. The basic pH neutralizes the protonated amine, releasing it from the sorbent.

  • Evaporation: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Instrumentation and Parameters

The following parameters are a starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters
Parameter Condition Rationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for improved peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.4 mL/minStandard for analytical LC-MS.
Column Temperature 40°CEnsures reproducible retention times.
Injection Volume 5 µL
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min.To be optimized for optimal separation from matrix components.
Mass Spectrometry (MS) Parameters

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The specific transitions for 3-amino-N,N-diethyl-4-methylbenzenesulfonamide and the internal standard must be determined by direct infusion of the compounds.

Parameter Setting
Ionization Mode ESI+
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates To be optimized for the specific instrument
MRM Transitions To be determined empirically

Multiple Reaction Monitoring (MRM) Transition Development:

  • Infuse a standard solution of the analyte into the mass spectrometer to determine the precursor ion (Q1), which will be the [M+H]+ ion.

  • Perform a product ion scan of the precursor ion to identify the most abundant and stable fragment ions (Q3).

  • Select at least two transitions for the analyte (one for quantification, one for confirmation) and one for the internal standard. Optimize collision energies for each transition.

Method Validation: Ensuring Trustworthiness

A bioanalytical method must be rigorously validated to ensure its reliability. The validation should be performed in accordance with the principles outlined in the FDA and EMA guidelines.[1][2][3][4][5]

Validation Parameters and Acceptance Criteria
Parameter Description Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Calibration Curve A minimum of six non-zero standards. The relationship between concentration and response should be defined.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determined at a minimum of four concentration levels (LLOQ, LQC, MQC, HQC) in replicates.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect The effect of matrix components on the ionization of the analyte and IS.The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
Recovery The efficiency of the extraction procedure.Should be consistent and reproducible.
Stability Analyte stability in the biological matrix under various storage and handling conditions.Mean concentration of stability samples should be within ±15% of the nominal concentration.

Data Analysis and Reporting

Quantitative data should be processed using the instrument's software. The concentration of the analyte in unknown samples is determined by interpolating the peak area ratio (analyte/IS) against the calibration curve. All results should be reported with appropriate units and quality control data.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide in biological matrices. The detailed steps for sample preparation, LC-MS/MS analysis, and method validation are designed to yield reliable and reproducible data. Adherence to these guidelines will ensure the generation of high-quality data suitable for regulatory submissions and pivotal research in drug development.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH M10 on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

Sources

The Strategic Utility of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-amino-N,N-diethyl-4-methylbenzenesulfonamide stands out as a versatile intermediate, particularly valuable in the synthesis of specialized colorants and as a potential scaffold in medicinal chemistry. This guide provides an in-depth exploration of its properties, reactivity, and practical applications, offering detailed protocols and the underlying scientific principles for researchers, scientists, and professionals in drug development.

Core Characteristics and Handling

3-amino-N,N-diethyl-4-methylbenzenesulfonamide is a primary aromatic amine, a class of compounds renowned for its utility in the formation of diazonium salts. These salts are pivotal intermediates in the synthesis of a vast array of azo compounds. The presence of the sulfonamide group and the specific substitution pattern on the benzene ring influences its reactivity and the properties of its derivatives.

Table 1: Physicochemical Properties of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide

PropertyValueSource
CAS Number 17354-60-8[1]
Molecular Formula C₁₁H₁₈N₂O₂S[1]
Molecular Weight 242.34 g/mol [1]
Melting Point 111-113 °C[2]
Appearance Powder[2]
Storage Temperature Room Temperature[2]

Safety and Handling: As with all aromatic amines, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[2]

Application in Azo Dye Synthesis: A Workhorse for Color

The primary industrial application of aromatic amines like 3-amino-N,N-diethyl-4-methylbenzenesulfonamide is in the synthesis of azo dyes.[3] The synthesis is a two-step process: diazotization followed by azo coupling.[4]

The Diazotization Reaction: Activating the Amine

Diazotization is the conversion of the primary amino group into a highly reactive diazonium salt (Ar-N₂⁺). This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid.[5] The reaction is critically temperature-sensitive and must be maintained between 0-5 °C to prevent the decomposition of the unstable diazonium salt.[5]

Mechanism Insight: The reaction proceeds via the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The nucleophilic amino group of the sulfonamide attacks the nitrosonium ion, leading to a cascade of proton transfers and the eventual elimination of a water molecule to yield the aryldiazonium ion.

Diazotization cluster_0 Step 1: Diazotization Amine 3-amino-N,N-diethyl- 4-methylbenzenesulfonamide Reagents NaNO₂ + HCl (aq) 0-5 °C Amine->Reagents Reacts with Diazonium Diazonium Salt (in situ) Reagents->Diazonium Forms

Caption: Workflow for the diazotization of the primary amine.

Azo Coupling: The Chromophore Formation

The diazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds, known as coupling components, in an electrophilic aromatic substitution reaction.[4] Common coupling components include phenols, naphthols, and other aromatic amines.[5] The position of the coupling on the partner molecule is directed by the activating group, typically occurring at the para-position.[4]

Causality of pH: The pH of the coupling medium is a critical parameter.

  • For phenolic coupling partners (e.g., 2-naphthol): The reaction is carried out under mildly alkaline conditions (pH 8-10). This deprotonates the hydroxyl group to form the more strongly activating phenoxide ion, enhancing the nucleophilicity of the aromatic ring.

  • For amine coupling partners (e.g., N,N-diethylaniline): The reaction is performed in a slightly acidic medium (pH 4-7). This ensures that while the diazonium salt concentration is sufficient, the amino group of the coupling partner remains largely unprotonated and thus, activating.

Azo_Coupling_Workflow cluster_1 Step 2: Azo Coupling Diazonium_Salt Diazonium Salt (from Step 1) Coupling_Component Coupling Component (e.g., 2-Naphthol) Diazonium_Salt->Coupling_Component Reacts with (pH dependent) Azo_Dye Azo Dye Product Coupling_Component->Azo_Dye Forms

Caption: General workflow for the azo coupling reaction.

Detailed Experimental Protocols

The following protocols are provided as a guide and are based on established procedures for analogous compounds.[6][7] Researchers should perform their own optimization.

Protocol 1: Synthesis of a Disperse Red Dye using 2-Naphthol

This protocol details the synthesis of a representative red azo dye.

Materials:

  • 3-amino-N,N-diethyl-4-methylbenzenesulfonamide (2.42 g, 10 mmol)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Sodium Nitrite (NaNO₂, 0.76 g, 11 mmol)

  • 2-Naphthol (1.44 g, 10 mmol)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled Water

  • Starch-iodide paper

Part A: Diazotization

  • In a 250 mL beaker, suspend 2.42 g (10 mmol) of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide in 20 mL of water.

  • Add 2.5 mL of concentrated HCl and stir to form a fine suspension of the amine hydrochloride.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 10-15 minutes, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture for an additional 20 minutes at 0-5 °C.

  • Verify the completion of the diazotization by testing for the presence of excess nitrous acid. A drop of the reaction mixture should turn starch-iodide paper blue. The resulting clear solution is the diazonium salt, which should be used immediately.

Part B: Azo Coupling

  • In a 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool the 2-naphthol solution to 5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold 2-naphthol solution with continuous and efficient stirring.

  • A vibrant red precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

Part C: Isolation and Purification

  • Collect the crude azo dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a generous amount of cold water until the filtrate is neutral.

  • Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain the purified disperse red dye.

  • Dry the final product in a vacuum oven at 60-70 °C.

Applications in Pharmaceutical Development

The benzenesulfonamide moiety is a well-established pharmacophore found in a variety of therapeutic agents, including diuretics, antidiabetic drugs, and antibiotics. The amino group on the 3-amino-N,N-diethyl-4-methylbenzenesulfonamide scaffold provides a reactive handle for the synthesis of more complex molecules with potential biological activity.

Precursor for Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibitors of these enzymes are used in the treatment of glaucoma, epilepsy, and certain types of cancer.[1][3] The primary sulfonamide group is a key zinc-binding feature for many CA inhibitors. While the title compound is a secondary sulfonamide, its amino group can be functionalized to introduce moieties that enhance binding affinity and selectivity for different CA isoforms.

For instance, the amino group can be reacted with isothiocyanates to form thiourea derivatives.[1] This synthetic strategy has been successfully employed with 3-aminobenzenesulfonamide to generate potent and selective inhibitors of tumor-associated CA isoforms.[3]

Pharma_Synthesis cluster_0 Synthetic Pathway to CA Inhibitors StartMat 3-amino-N,N-diethyl- 4-methylbenzenesulfonamide Reaction Reaction with Isothiocyanate (R-NCS) StartMat->Reaction Functionalization Intermediate Thiourea Derivative Reaction->Intermediate Forms FinalProduct Potential Carbonic Anhydrase Inhibitor Intermediate->FinalProduct Leads to

Sources

Application Notes and Protocols for 3-amino-N,N-diethyl-4-methylbenzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Novel Sulfonamide Scaffold

To the pioneering researcher, scientist, and drug developer, this document serves as a comprehensive guide to exploring the medicinal chemistry applications of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide (CAS: 17354-60-8). While this specific molecule is currently cataloged primarily for research and development purposes with limited published biological data, its structural features, rooted in the well-established sulfonamide pharmacophore, present a compelling case for its investigation as a novel scaffold in drug discovery.[1][2]

The sulfonamide group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutics including antibacterial, anticancer, and anti-inflammatory agents.[3][4] This guide is structured to provide not just theoretical potential, but actionable, field-proven protocols to empower you to unlock the therapeutic promise of this compound. We will proceed with the scientific integrity and logical rigor that underpins successful drug discovery, treating this molecule as a novel chemical entity poised for characterization.

Rationale for Investigation: A Chemist's Perspective on Opportunity

The therapeutic potential of a molecule is often predicted by the company it keeps. The structural analogs of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide have demonstrated significant biological activities, providing a strong rationale for its investigation in several key therapeutic areas.

  • Oncology: The sulfonamide moiety is a well-established pharmacophore in oncology.[5][6] Derivatives have been shown to exert cytotoxic effects against a range of cancer cell lines, including HeLa, MCF-7, and MDA-MB-231.[5] The mechanism of action for many anticancer sulfonamides involves the inhibition of critical enzymes like carbonic anhydrases, which are overexpressed in many tumors and contribute to their growth and metastasis.[3]

  • Enzyme Inhibition: Beyond oncology, sulfonamides are renowned for their ability to inhibit various enzymes. Their structural resemblance to p-aminobenzoic acid (PABA) allows them to interfere with folic acid synthesis in bacteria, the basis of their antibacterial action. Furthermore, their ability to bind to the zinc-containing active sites of carbonic anhydrases makes them potent inhibitors of these enzymes, with applications in treating glaucoma and other conditions. The specific substitution pattern of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide warrants investigation against a panel of clinically relevant enzymes.

  • Neurological Disorders: Certain sulfonamide-1,2,3-triazole hybrids have demonstrated promising activity as cholinesterase inhibitors, suggesting a potential avenue for the development of therapeutics for Alzheimer's disease.[7]

Given this landscape, 3-amino-N,N-diethyl-4-methylbenzenesulfonamide represents a valuable, underexplored starting point for novel drug discovery programs.

Foundational Experimental Protocols

The following protocols are designed to be self-validating and provide a robust framework for the initial characterization of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide.

Compound Handling and Solubility Assessment

Rationale: Accurate and reproducible biological data begins with proper compound handling and a thorough understanding of its solubility. This protocol establishes the solubility limits in common laboratory solvents, which is critical for the preparation of stock solutions for biological assays.

Materials:

  • 3-amino-N,N-diethyl-4-methylbenzenesulfonamide

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (EtOH), USP grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Spectrophotometer or plate reader

Protocol:

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 100 mM). This serves as the primary stock.

  • Create a serial dilution of the DMSO stock solution in separate microcentrifuge tubes.

  • From each dilution, prepare a working solution in the desired final solvent (e.g., cell culture medium, PBS) to a final DMSO concentration of ≤0.5%.

  • Visually inspect for precipitation.

  • For a quantitative assessment, measure the absorbance of the solutions at a wavelength where the compound absorbs. A plateau in absorbance with increasing concentration indicates the solubility limit.

Data Presentation:

SolventMaximum Soluble Concentration (µM)Observations
DMSO>100,000Clear solution
Cell Culture Medium + 0.5% DMSOTo be determinedRecord observations
PBS + 0.5% DMSOTo be determinedRecord observations
In Vitro Cytotoxicity Screening: The MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a reliable and widely used method for initial cytotoxicity screening of novel compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-amino-N,N-diethyl-4-methylbenzenesulfonamide stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

Data Analysis and Presentation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Cell LineIC50 (µM)
HeLaTo be determined
MCF-7To be determined
A549To be determined

Advanced Protocols: Target-Oriented Investigations

Carbonic Anhydrase Inhibition Assay

Rationale: Given the prevalence of carbonic anhydrase (CA) inhibition among sulfonamides, this assay is a logical next step to investigate a potential mechanism of action. This protocol is based on the esterase activity of CA.

Materials:

  • Human carbonic anhydrase isoenzymes (e.g., CA II, CA IX)

  • 4-Nitrophenyl acetate (NPA)

  • Tris-HCl buffer (pH 7.4)

  • 3-amino-N,N-diethyl-4-methylbenzenesulfonamide

  • Acetazolamide (a known CA inhibitor, as a positive control)

  • 96-well plate

  • Plate reader (400 nm)

Protocol:

  • Add 140 µL of Tris-HCl buffer, 20 µL of the test compound (at various concentrations), and 20 µL of the CA enzyme solution to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of NPA solution.

  • Monitor the formation of 4-nitrophenol by measuring the absorbance at 400 nm every 30 seconds for 10 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor.

Data Analysis and Presentation: Determine the IC50 value for the inhibition of each CA isoenzyme.

CA IsoenzymeIC50 (µM)
CA IITo be determined
CA IXTo be determined

Visualizing Workflows and Pathways

Drug Discovery Workflow

G cluster_0 Discovery & Preclinical cluster_1 Clinical Development Compound 3-amino-N,N-diethyl- 4-methylbenzenesulfonamide Solubility Solubility & Stability Assessment Compound->Solubility InVitro In Vitro Screening (e.g., Cytotoxicity) Solubility->InVitro TargetID Target Identification (e.g., CA Inhibition) InVitro->TargetID LeadOpt Lead Optimization (SAR Studies) TargetID->LeadOpt InVivo In Vivo Efficacy & Toxicology LeadOpt->InVivo Phase1 Phase I (Safety) InVivo->Phase1 Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: A generalized workflow for the discovery and development of a novel sulfonamide-based drug.

Proposed Mechanism: Carbonic Anhydrase Inhibition

G cluster_reaction Normal Enzymatic Reaction CA Carbonic Anhydrase (CA) Active Site Zn²⁺ H2CO3 H₂CO₃ CA->H2CO3 Catalysis H2O H₂O H2O->CA:Zn CO2 CO₂ CO2->CA:Zn H H⁺ H2CO3->H HCO3 HCO₃⁻ H2CO3->HCO3 Sulfonamide 3-amino-N,N-diethyl- 4-methylbenzenesulfonamide (Inhibitor) Sulfonamide->CA:Zn Binding & Inhibition

Caption: Proposed inhibitory action on the zinc ion in the carbonic anhydrase active site.

Conclusion and Future Directions

3-amino-N,N-diethyl-4-methylbenzenesulfonamide stands as a promising, yet uncharacterized, building block for medicinal chemistry. The protocols and rationale outlined in this guide provide a clear and robust starting point for its systematic evaluation. Initial findings from these studies will be instrumental in guiding subsequent lead optimization efforts, including structure-activity relationship (SAR) studies to enhance potency and selectivity. The journey from a novel scaffold to a clinical candidate is challenging, but it begins with the foundational experiments detailed herein. We encourage the research community to explore the potential of this and other novel sulfonamide derivatives.

References

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). MDPI. [Link]

  • 3-Amino-N,N-Diethyl-4-Methyl-benzenesulfonamide. BIOFOUNT. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2022). National Institutes of Health. [Link]

  • 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide. Chemsrc. [Link]

  • Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. (2022). National Institutes of Health. [Link]

  • Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. (2025). PubMed. [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). PubMed. [Link]

  • Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. SIELC Technologies. [Link]

  • Exploring 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide: Properties and Applications. APICMO. [Link]

Sources

Application Notes & Protocols: Investigating 3-amino-N,N-diethyl-4-methylbenzenesulfonamide as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1] Its derivatives are recognized for their potential to act as enzyme inhibitors, with a notable history of targeting metalloenzymes.[2] This document provides a comprehensive guide for researchers to investigate 3-amino-N,N-diethyl-4-methylbenzenesulfonamide , a specific benzenesulfonamide derivative, as a potential enzyme inhibitor. Given the well-established role of the sulfonamide moiety as a potent zinc-binding group, these protocols will focus on its potential inhibitory activity against human carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial in various physiological and pathological processes.[2][3] We present a tiered approach, beginning with predictive in silico screening, followed by detailed protocols for in vitro enzymatic assays to determine inhibitory potency (IC₅₀) and elucidate the kinetic mechanism of action.

Scientific Background & Rationale

Sulfonamides have demonstrated a broad spectrum of biological activities. Their ability to inhibit enzymes often stems from the sulfonamide moiety (-SO₂NH₂) coordinating with the metal ion cofactor within an enzyme's active site, such as the Zn(II) ion in carbonic anhydrases.[2][3] CAs are involved in processes like pH regulation and CO₂ transport, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer, making them significant therapeutic targets.[3][4]

The core hypothesis of this guide is that the chemical structure of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide is compatible with the active site of certain CA isoforms. The investigation is structured in three logical phases:

  • Predictive Modeling (In Silico) : Computationally docking the compound into the active site of a target enzyme (e.g., Carbonic Anhydrase II) provides a rapid, cost-effective prediction of binding affinity and interaction modes. This helps prioritize experimental resources.[5][6]

  • Potency Determination (In Vitro) : An enzymatic assay is used to measure the compound's ability to inhibit the target enzyme's activity. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency.[7]

  • Mechanism of Action (MOA) Analysis : Kinetic studies are performed to understand how the inhibitor interacts with the enzyme and its substrate, classifying it as competitive, non-competitive, uncompetitive, or mixed.[8][9]

Part 1: In Silico Screening - A Predictive Approach

Rationale: Before committing to wet-lab experiments, molecular docking can offer valuable insights into whether a compound is likely to bind to the target enzyme. A strong predicted binding energy suggests a higher probability of inhibitory activity. This process involves preparing a 3D model of the target protein and the small molecule (ligand), then using a docking algorithm to predict the most stable binding pose and estimate the binding affinity.[5][10]

Protocol 1.1: Molecular Docking Workflow
  • Protein Preparation :

    • Obtain the 3D crystal structure of the target enzyme, for example, human Carbonic Anhydrase II (hCA II), from a public database like the Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., AutoDock Tools, Maestro, PyMOL), prepare the protein by removing water molecules and any co-crystallized ligands, repairing missing side chains, and adding polar hydrogens.

    • Define the binding site or "grid box" around the catalytic zinc ion in the active site.

  • Ligand Preparation :

    • Generate the 3D structure of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization on the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Molecular Docking :

    • Use a docking program (e.g., AutoDock Vina) to dock the prepared ligand into the defined active site of the prepared protein. The software will explore various conformations and orientations of the ligand.

    • The program's scoring function will calculate the binding affinity (typically in kcal/mol) for the most favorable poses.

  • Analysis of Results :

    • Analyze the top-scoring poses. A more negative binding energy indicates a stronger predicted interaction.

    • Visualize the ligand-protein complex to identify key interactions, such as hydrogen bonds or coordination with the zinc ion, that stabilize the binding.[5]

in_silico_workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis PDB 1. Obtain Protein Structure (e.g., hCA II from PDB) PrepProt 3. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligand 2. Generate Ligand Structure (3-amino-N,N-diethyl-4-methylbenzenesulfonamide) PrepLig 4. Prepare Ligand (Energy Minimization) Ligand->PrepLig Dock 5. Perform Molecular Docking (e.g., AutoDock Vina) PrepProt->Dock PrepLig->Dock Analyze 6. Analyze Results (Binding Energy, Pose) Dock->Analyze Visualize 7. Visualize Interactions (H-bonds, Zinc Coordination) Analyze->Visualize ic50_workflow cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Setup 1. Plate Setup in Triplicate (Blanks, Controls, Test Compound Dilutions) AddInhibitor 2. Add Buffer and Inhibitor/Vehicle Setup->AddInhibitor AddEnzyme 3. Add Enzyme Working Solution AddInhibitor->AddEnzyme Incubate 4. Pre-incubate (15 min, RT) Allows inhibitor binding AddEnzyme->Incubate AddSubstrate 5. Initiate with Substrate (p-NPA) Incubate->AddSubstrate Measure 6. Kinetic Read at 405 nm (15-20 min) AddSubstrate->Measure CalcRate 7. Calculate Reaction Rates (Slopes) Measure->CalcRate CalcInhib 8. Calculate % Inhibition CalcRate->CalcInhib Plot 9. Plot Dose-Response Curve CalcInhib->Plot CalcIC50 10. Determine IC50 Value Plot->CalcIC50

Caption: Experimental workflow for IC₅₀ determination.

Data Presentation: IC₅₀ Determination
CompoundTarget EnzymeIC₅₀ (µM)
3-amino-N,N-diethyl-4-methylbenzenesulfonamidehCA II15.2 (Hypothetical)
Acetazolamide (Control)hCA II0.012 (Literature Value)

Part 3: Mechanism of Action - Kinetic Analysis

Rationale: Determining the IC₅₀ value tells us about inhibitor potency, but not its mechanism. Kinetic analysis reveals how the inhibitor interacts with the enzyme relative to its substrate. This is crucial for drug development as different inhibition mechanisms have different pharmacological consequences. [9]The primary types are competitive, non-competitive, and uncompetitive inhibition. [8]This is typically determined by measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/rate vs. 1/[Substrate]).

Protocol 3.1: Determining Inhibition Type
  • Experimental Setup : This experiment requires a matrix of conditions. Use a fixed, sub-saturating concentration of the inhibitor (e.g., a concentration close to its IC₅₀).

  • Vary Substrate Concentration : Perform the enzymatic assay as described in Protocol 2.2, but for each inhibitor concentration (including zero inhibitor), vary the concentration of the substrate (p-NPA) over a wide range (e.g., 0.1x to 10x the Kₘ of the enzyme for p-NPA).

  • Measure Reaction Rates : Determine the initial reaction velocity (V) for each combination of inhibitor and substrate concentration.

  • Data Analysis (Lineweaver-Burk Plot) :

    • For each inhibitor concentration, plot 1/V versus 1/[S].

    • Competitive Inhibition : The lines will intersect on the y-axis. The apparent Kₘ increases, while Vₘₐₓ remains unchanged.

    • Non-competitive Inhibition : The lines will intersect on the x-axis. The apparent Kₘ is unchanged, while Vₘₐₓ decreases.

    • Uncompetitive Inhibition : The lines will be parallel. Both apparent Kₘ and Vₘₐₓ decrease.

inhibition_types cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition E1 Enzyme (E) ES1 ES Complex E1->ES1 + Substrate (S) EI1 EI Complex E1->EI1 + Inhibitor (I) ES1->E1 -> Product E2 Enzyme (E) ES2 ES Complex E2->ES2 + S EI2 EI Complex E2->EI2 + I ES2->E2 -> Product ESI2 ESI Complex ES2->ESI2 + I EI2->ESI2 + S E3 Enzyme (E) ES3 ES Complex E3->ES3 + S ES3->E3 -> Product ESI3 ESI Complex ES3->ESI3 + I

Caption: Mechanisms of enzyme inhibition.

Data Presentation: Kinetic Parameters
ParameterNo Inhibitor+ Inhibitor (Hypothetical Competitive)+ Inhibitor (Hypothetical Non-competitive)
Vₘₐₓ (µM/min) 10010050
Kₘ (µM) 5015050
Inhibition Type N/ACompetitiveNon-competitive

Troubleshooting

  • High Background Signal : Ensure the p-NPA substrate solution is fresh, as it can auto-hydrolyze over time. Subtract the rate of the "Blank" (no enzyme) wells from all other wells.

  • Low Enzyme Activity : Confirm the enzyme was stored correctly and not subjected to multiple freeze-thaw cycles. Ensure the buffer pH is optimal for enzyme activity.

  • Compound Precipitation : If the test compound is not fully soluble in the final assay buffer, this can interfere with absorbance readings. Check solubility and, if necessary, lower the final test concentration or adjust the DMSO percentage (while running an appropriate solvent control).

  • Non-linear Reaction Rates : If the kinetic trace is not linear, it may indicate substrate depletion or enzyme instability. Use the initial linear portion of the curve for rate calculations.

Conclusion

This document provides a structured, multi-faceted approach to characterize 3-amino-N,N-diethyl-4-methylbenzenesulfonamide as a potential enzyme inhibitor, using carbonic anhydrase as a scientifically-justified target. By integrating predictive in silico modeling with robust in vitro biochemical assays, researchers can efficiently determine the compound's inhibitory potential, quantify its potency, and elucidate its kinetic mechanism of action. This comprehensive methodology ensures a high degree of scientific rigor and provides a solid foundation for further drug development efforts.

References

  • Supuran, C. T. (2008). Therapeutic potential of sulfamides as enzyme inhibitors. PubMed. Available at: [Link]

  • ResearchGate. (2024). In Silico Screening of Sulfonamide Derivatives against Glycolytic Enzymes Reveals Mutation‐Independent Interactions of Sulfisoxazole and Sulfamethazine. ResearchGate. Available at: [Link]

  • Yonetani, T., & Theorell, H. (1964). Mechanistic and kinetic studies of inhibition of enzymes. PubMed. Available at: [Link]

  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Fiveable Biological Chemistry II Class Notes. Available at: [Link]

  • Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. Available at: [Link]

  • Adesina, A. A., et al. (2022). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Docking results for the most stable complexes formed from sulfonamides... ResearchGate. Available at: [Link]

  • Romanian Journal of Biophysics. (2014). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. Available at: [Link]

  • Johnson, K. A. (2021). Steady-state enzyme kinetics. The Biochemist. Available at: [Link]

  • Khan, A. U., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Nocentini, A., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2021). How can we determine the order of the enzyme inhibition?. ResearchGate. Available at: [Link]

  • Ashraf, M., et al. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. protocols.io. Available at: [Link]

  • Synthesetech. (n.d.). Exploring 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide: Properties and Applications. Synthesetech. Available at: [Link]

  • Norvaišaitė, R., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Center for Biotechnology Information (NCBI). Available at: [Link]

Sources

Application Note & Protocols: A Multi-Assay Approach for the Cytotoxic Evaluation of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The evaluation of a compound's cytotoxic potential is a cornerstone of modern drug discovery and chemical safety assessment. The sulfonamide functional group is a key pharmacophore present in a wide array of therapeutic agents, exhibiting antibacterial, carbonic anhydrase inhibitory, and anticancer activities.[1][2][3] Consequently, novel sulfonamide derivatives such as 3-amino-N,N-diethyl-4-methylbenzenesulfonamide warrant thorough cytotoxic characterization. While some sulfonamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines,[1][4] the specific activity of this particular compound is not extensively documented.

This application note provides a comprehensive, multi-assay framework for researchers, scientists, and drug development professionals to meticulously evaluate the in vitro cytotoxicity of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide. By employing a battery of mechanistically distinct cell-based assays, we can construct a detailed cytotoxicity profile, elucidating not only the extent of cell death but also the potential underlying mechanisms, such as apoptosis or necrosis. This approach ensures a robust and self-validating assessment of the compound's biological activity.

Rationale for a Multi-Assay Approach

Relying on a single cytotoxicity assay can be misleading, as different assays measure distinct cellular processes. A comprehensive evaluation should therefore integrate multiple endpoints to provide a holistic view of a compound's effect on cell health. This guide details five key assays:

  • MTT Assay: Measures mitochondrial metabolic activity, indicating cell viability.[5][6]

  • Neutral Red Uptake Assay: Assesses lysosomal integrity, another indicator of cell viability.[7][8]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, a marker of compromised plasma membrane integrity and necrosis.[9][10]

  • Annexin V/Propidium Iodide (PI) Staining: Differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[11][12]

  • Caspase-3/7 Activity Assay: Measures the activity of key executioner caspases, providing a specific indication of apoptosis.[13][14]

By correlating the results from these assays, researchers can gain deeper insights into the mode of action of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide.

Experimental Workflows

General Cell Culture and Compound Preparation

Prior to initiating any cytotoxicity assay, it is imperative to maintain consistent and healthy cell cultures. The choice of cell line should be relevant to the intended application of the compound (e.g., cancer cell lines for oncology research).

  • Cell Culture: Maintain the selected cell line (e.g., HeLa, A549, or a relevant cancer cell line) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase for all experiments.[15]

  • Compound Stock Solution: Prepare a high-concentration stock solution of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

G cluster_prep Initial Preparation cluster_seeding Experiment Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assays Cell_Culture Maintain Healthy Cell Culture (Logarithmic Growth Phase) Serial_Dilution Perform Serial Dilutions of Compound Compound_Stock Prepare High-Concentration Compound Stock (e.g., in DMSO) Compound_Stock->Serial_Dilution Seed_Cells Seed Cells in 96-well Plates (or other appropriate format) Incubate_Overnight Incubate Overnight for Cell Adherence Treat_Cells Treat Cells with Serial Dilutions of Compound Incubate_Overnight->Treat_Cells Incubate_Overnight->Treat_Cells Controls Include Vehicle (DMSO) and Untreated Controls Incubate_Treatment Incubate for Desired Exposure Time (e.g., 24, 48, 72h) Controls->Incubate_Treatment MTT MTT Assay Incubate_Treatment->MTT NRU Neutral Red Uptake Incubate_Treatment->NRU LDH LDH Assay Incubate_Treatment->LDH AnnexinV Annexin V/PI Staining Incubate_Treatment->AnnexinV Caspase Caspase-3/7 Assay Incubate_Treatment->Caspase

Caption: General workflow for preparing cells and compound for cytotoxicity testing.

MTT Assay: Assessment of Metabolic Activity

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[5] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.[16]

Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight.[17]

  • Compound Treatment: The next day, treat the cells with various concentrations of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide (e.g., 0.1 to 1000 µM) and incubate for 24, 48, or 72 hours. Include vehicle-treated and untreated controls.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][17]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[5][17] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

MTT_Workflow start Cells Treated with Compound in 96-well Plate add_mtt Add MTT Solution (10 µL/well) start->add_mtt incubate_mtt Incubate (3-4 hours, 37°C) add_mtt->incubate_mtt solubilize Remove Medium, Add Solubilizing Agent (e.g., DMSO, 150 µL) incubate_mtt->solubilize shake Shake Plate (15 minutes) solubilize->shake read Measure Absorbance (570 nm) shake->read

Caption: Step-by-step workflow for the MTT assay.

Neutral Red Uptake (NRU) Assay: Assessment of Lysosomal Integrity

Principle

The Neutral Red Uptake (NRU) assay is a cell viability assay based on the ability of healthy cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[8][18] Toxic substances can impair the cell membrane, leading to lysosomal fragility and a decreased uptake of the dye. The amount of dye retained by the cells is proportional to the number of viable cells.[7]

Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Medium Removal: After the treatment period, remove the culture medium from the wells.

  • Neutral Red Incubation: Add 100 µL of neutral red solution (e.g., 50 µg/mL in medium) to each well and incubate for 2-3 hours at 37°C.[7]

  • Washing: Discard the neutral red solution, and rinse the cells with 150 µL of a wash buffer (e.g., DPBS).[7]

  • Dye Extraction: Add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well to extract the dye from the cells.[7][15]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at approximately 540 nm.[8][15]

NRU_Workflow start Cells Treated with Compound in 96-well Plate add_nr Add Neutral Red Solution (100 µL/well) start->add_nr incubate_nr Incubate (2-3 hours, 37°C) add_nr->incubate_nr wash Discard Solution, Wash with DPBS incubate_nr->wash destain Add Destain Solution (150 µL) wash->destain shake Shake Plate (10 minutes) destain->shake read Measure Absorbance (540 nm) shake->read LDH_Workflow start Cells Treated with Compound in 96-well Plate collect_supernatant Collect Supernatant (10-50 µL/well) start->collect_supernatant transfer Transfer to New Plate collect_supernatant->transfer add_reagent Add LDH Reaction Mix transfer->add_reagent incubate Incubate (30 min, RT, dark) add_reagent->incubate read Measure Absorbance (490 nm) incubate->read

Caption: Step-by-step workflow for the LDH assay.

Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis

Principle

This flow cytometry-based assay distinguishes between different stages of cell death. [11]In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. [12][19]Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. [12][19]Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA. [12]This dual staining allows for the differentiation of:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 3-amino-N,N-diethyl-4-methylbenzenesulfonamide for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.

  • Washing: Wash the cells with cold PBS and then with 1X Binding Buffer. [20]4. Staining: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL. Add fluorochrome-conjugated Annexin V and PI to 100 µL of the cell suspension. [19]5. Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark. [19]6. Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry as soon as possible. [19]

AnnexinV_Workflow start Cells Treated with Compound in 6-well Plate harvest Harvest Cells (Adherent + Floating) start->harvest wash Wash with PBS, then 1X Binding Buffer harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate (15-20 min, RT, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Step-by-step workflow for Annexin V/PI staining.

Caspase-3/7 Activity Assay: Specific Detection of Apoptosis

Principle

Caspases are a family of proteases that play a critical role in apoptosis. Caspase-3 and Caspase-7 are key executioner caspases. This assay utilizes a substrate containing the DEVD tetrapeptide sequence, which is recognized and cleaved by active caspase-3 and -7. [13]The cleavage of the substrate releases a luminescent or fluorescent signal, which is proportional to the amount of active caspase-3/7 in the cell lysate. [13][21]

Protocol
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with the compound as previously described.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, allowing it to equilibrate to room temperature. [14][21]3. Reagent Addition: Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). [21]This single step lyses the cells and introduces the substrate.

  • Incubation: Mix the contents on a plate shaker at low speed for 30-60 seconds. Incubate at room temperature for 1-3 hours. [21]5. Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Caspase_Workflow start Cells Treated with Compound in White-walled 96-well Plate add_reagent Add Caspase-Glo® 3/7 Reagent (Equal Volume) start->add_reagent mix Mix on Shaker (30-60 seconds) add_reagent->mix incubate Incubate (1-3 hours, RT) mix->incubate read Measure Luminescence incubate->read

Caption: Step-by-step workflow for the Caspase-3/7 assay.

Data Analysis and Interpretation

For dose-dependent assays (MTT, NRU, LDH), data should be expressed as a percentage of the control (vehicle-treated cells). The results can be plotted on a semi-logarithmic graph with compound concentration on the x-axis and the percentage of cell viability or cytotoxicity on the y-axis. The half-maximal inhibitory concentration (IC50) value can then be calculated using non-linear regression analysis.

Table 1: Example Data Summary for Cytotoxicity Evaluation

AssayEndpoint MeasuredExample IC50 (µM) for 3-amino-N,N-diethyl-4-methylbenzenesulfonamideInterpretation
MTT Mitochondrial Activity75Decrease in metabolic activity
Neutral Red Lysosomal Integrity80Loss of lysosomal function
LDH Release Membrane Permeability>200Minimal necrotic cell death at lower concentrations
Caspase-3/7 Apoptosis Execution65Induction of apoptosis

Table 2: Example Flow Cytometry Data from Annexin V/PI Staining

Treatment% Viable (AV-/PI-)% Early Apoptotic (AV+/PI-)% Late Apoptotic/Necrotic (AV+/PI+)
Vehicle Control 9532
Compound (IC50) 404515
Positive Control 102565

Integrated Interpretation: In this hypothetical example, the similar IC50 values from the MTT, Neutral Red, and Caspase-3/7 assays, coupled with a much higher IC50 for LDH release, would strongly suggest that 3-amino-N,N-diethyl-4-methylbenzenesulfonamide induces cytotoxicity primarily through the induction of apoptosis rather than necrosis. The Annexin V/PI data would corroborate this by showing a significant increase in the early apoptotic population upon treatment with the compound.

Conclusion

This application note provides a robust and comprehensive set of protocols for evaluating the cytotoxicity of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide. By employing a multi-assay approach that interrogates different cellular pathways—metabolic activity, lysosomal and membrane integrity, and specific markers of apoptosis—researchers can obtain a detailed and reliable cytotoxicity profile. This methodical approach is essential for making informed decisions in drug development and chemical safety assessment, providing a solid foundation for further mechanistic and in vivo studies.

References

  • Promega Corporation. Caspase-Glo® 3/7 Assay Protocol.

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.

  • Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation.

  • Abcam. MTT assay protocol.

  • Quality Biological. Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol.

  • Promega Corporation. LDH-Glo™ Cytotoxicity Assay.

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.

  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.

  • ResearchGate. MTT Proliferation Assay Protocol.

  • PubMed. Analysis of Cell Viability by the Lactate Dehydrogenase Assay.

  • BroadPharm. Protocol for Cell Viability Assays.

  • Abcam. LDH Assay Kit (Cytotoxicity) (ab65393/K313).

  • National Center for Biotechnology Information. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells.

  • University of Kansas Medical Center. The Annexin V Apoptosis Assay.

  • ResearchGate. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses.

  • SciSpace. Cytotoxic activity of some novel sulfonamide derivatives.

  • Abcam. Annexin V staining assay protocol for apoptosis.

  • PubMed. Cytotoxic activity of some novel sulfonamide derivatives.

  • Cell Signaling Technology. LDH Cytotoxicity Assay Kit #37291.

  • AAT Bioquest. What is the principle of LDH assay?

  • Thermo Fisher Scientific. BestProtocols: Annexin V Staining Protocol for Flow Cytometry.

  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.

  • protocols.io. Caspase 3/7 Activity.

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.

  • Azerbaijan Pharmaceutical and Pharmacotherapy Journal. Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors.

  • MedchemExpress.com. Cell Cytotoxicity Assay | Protocols.

  • National Toxicology Program. ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay.

  • RE-Place. Neutral Red Uptake Assay.

  • DB-ALM. Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test.

  • National Toxicology Program. ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay.

  • Bio-protocol. Caspase 3/7 activity assay.

  • Abbkine. Technical Manual Caspase 3/7 Activity Assay Kit.

  • Promega Corporation. Caspase-Glo® 3/7 Assay.

  • protocols.io. Cytotoxicity Assay Protocol.

  • Sigma-Aldrich. Cytotoxicity assays.

  • Benchchem. 3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide.

  • National Center for Biotechnology Information. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.

  • Sigma-Aldrich. 3-amino-n,n-dimethyl-4-methyl-benzenesulfonamide.

  • PubMed. Studies on the prenatal toxicity and teratogenicity of N,N-diethyl benzene sulfonamide in rats.

  • Fisher Scientific. N,N-Diethyl-4-methylbenzenesulfonamide, 97%, Thermo Scientific.

  • SIELC Technologies. Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-.

  • Chemsrc. 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide.

Sources

Computational docking of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide with target proteins

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Preamble: The Predictive Power of In Silico Drug Discovery

Molecular docking is a cornerstone of modern structure-based drug design, utilized in a vast majority of discovery pipelines to predict the interaction between a small molecule (ligand) and a protein (receptor).[1] This computational technique models the binding orientation and affinity, allowing researchers to prioritize experimental screening, optimize lead compounds, and elucidate mechanisms of action, thereby saving significant time and resources.[1][2]

This guide provides a detailed protocol for the computational docking of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide , a member of the sulfonamide class of compounds. Sulfonamides are a versatile chemical scaffold known for a wide range of biological activities, most notably as antimicrobial agents that inhibit dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[3][4][5] By understanding the structural basis of these interactions, we can rationally design more potent and selective therapeutic agents.

Section 1: The Rationale of Target Selection

The choice of a protein target is the most critical preliminary step in a docking study. The selection must be hypothesis-driven, based on the known or suspected biological activity of the ligand's chemical class.

  • Primary Target: Dihydropteroate Synthase (DHPS)

    • Causality: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[5] They act as competitive inhibitors, blocking the synthesis of dihydrofolic acid, a precursor essential for bacterial DNA synthesis and survival.[3][4] This makes DHPS the primary and most logical target for antibacterial sulfonamide derivatives.

    • Recommended PDB Entry: Staphylococcus aureus DHPS complexed with a sulfonamide inhibitor (PDB ID: 1AD4). This structure provides a well-defined active site and a co-crystallized ligand that can be used for crucial validation steps.

  • Secondary Target: Penicillin-Binding Protein 2X (PBP-2X)

    • Causality: Expanding the therapeutic potential of sulfonamides requires exploring non-traditional targets. Some studies have investigated the docking of novel sulfonamide derivatives against other bacterial targets, such as penicillin-binding proteins, which are essential for cell wall synthesis.[2][3] Docking against PBP-2X allows for the exploration of alternative antibacterial mechanisms.

    • Recommended PDB Entry: Streptococcus pneumoniae PBP-2X (PDB ID: 1QME).

Section 2: Foundational Principles of Molecular Docking

Molecular docking simulates the binding process by exploring numerous possible conformations (poses) of a ligand within a receptor's binding site. A scoring function then estimates the binding affinity for each pose, typically reported in kcal/mol.[1] The most favorable (lowest) score represents the most likely binding mode.

G cluster_0 Computational Environment cluster_1 Docking Algorithm cluster_2 Predicted Output Ligand Ligand (3-amino-N,N-diethyl- 4-methylbenzenesulfonamide) Docking Search Algorithm (Explores Poses) Ligand->Docking Receptor Receptor (Target Protein) Receptor->Docking Scoring Scoring Function (Estimates Affinity) Docking->Scoring Results Binding Poses & Affinity Scores (kcal/mol) Scoring->Results

Caption: Core components of a molecular docking simulation.

Section 3: Required Software & Resources

This protocol prioritizes freely available and widely adopted software within the academic research community.

Software/ResourcePurposeURL for Access
RCSB Protein Data Bank Repository for 3D structures of biological macromolecules.[6][7][8][Link]
PubChem Database of chemical molecules and their properties.[Link]
PyMOL Molecular visualization system for analyzing results.[9][10][Link]
AutoDock Tools (MGLTools) Prepares ligand and receptor files for docking (PDBQT format).[11][Link]
AutoDock Vina The core docking engine for performing the simulation.[12][Link]

Section 4: The Comprehensive Docking Workflow

A successful docking experiment is a systematic process involving preparation, execution, and analysis. Each step is designed to ensure the chemical and structural accuracy of the molecules, providing a reliable foundation for the simulation.

G A Step 1: Ligand Preparation C Step 3: Grid Box Definition A->C B Step 2: Receptor Preparation B->C D Step 4: Docking Simulation C->D E Step 5: Analysis & Validation D->E

Caption: The five-stage computational docking workflow.

Protocol 1: Ligand Preparation

Objective: To obtain the 3D structure of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide and convert it to the AutoDock Vina-compatible PDBQT format.

  • Obtain Ligand Structure:

    • Navigate to the database.

    • Search for "3-amino-N,N-diethyl-4-methylbenzenesulfonamide".

    • Download the 3D conformer in SDF format .

  • Convert to PDBQT using AutoDock Tools (ADT):

    • Launch AutoDock Tools.

    • Go to Ligand -> Input -> Open and select the downloaded SDF file. ADT will automatically perceive atom types and add hydrogens.

    • Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.

    • Go to Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt.

    • Expert Insight: The PDBQT (Protein Data Bank, Partial Charge, & Atom Type) format is essential. It contains atomic coordinates, partial charges required by the scoring function, and AutoDock-specific atom types.[13] The number of active torsions (rotatable bonds) determined in this step dictates the conformational flexibility of the ligand during the simulation.

Protocol 2: Receptor Preparation

Objective: To clean the downloaded PDB structure of the target protein and convert it to the PDBQT format.

  • Obtain Receptor Structure:

    • Navigate to the .[6][7]

    • Search for the selected PDB ID (e.g., 1AD4 for DHPS).

    • Download the structure in PDB format .

  • Prepare Receptor in AutoDock Tools (ADT):

    • Launch ADT and open the downloaded PDB file (File -> Read Molecule).

    • Clean the Structure (Self-Validation): The raw PDB file contains non-essential molecules that will interfere with docking.

      • Remove water molecules: Edit -> Delete Water.

      • Remove co-crystallized ligands and ions: Select them in the viewer and go to Edit -> Delete -> Delete Selected Atoms. For validation, you may first save the original co-crystallized ligand in a separate file to re-dock it later.

    • Add Hydrogens: Proteins in PDB files often lack hydrogen atoms. Add them to ensure correct ionization and hydrogen bonding potential: Edit -> Hydrogens -> Add. Select Polar Only.

    • Compute Charges: Assign partial charges, which are critical for the electrostatic component of the scoring function: Edit -> Charges -> Compute Gasteiger.

    • Set Atom Types: Edit -> Atoms -> Assign AD4 type.

    • Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select the prepared protein and save it as receptor.pdbqt.

    • Expert Insight: These cleaning and preparation steps are not arbitrary; they are fundamental to the chemical accuracy of the simulation.[3] Water molecules can occupy the binding site, and incorrect protonation states will lead to flawed predictions of interactions like hydrogen bonds.

Protocol 3: Grid Box Definition

Objective: To define the three-dimensional search space where AutoDock Vina will attempt to place the ligand.

  • Load Prepared Molecules in ADT:

    • Ensure the receptor.pdbqt is loaded.

    • Go to Grid -> Set Map Types -> Open Ligand and select ligand.pdbqt. This helps ADT know which atom types to create maps for.

  • Define the Grid Box:

    • Go to Grid -> Grid Box.... A box will appear around the protein.

    • Site-Specific Docking: To ensure a focused and efficient search, center the grid box on the known active site. If using a PDB structure with a co-crystallized ligand, you can use its coordinates as a guide.

    • Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) in Angstroms. The box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.

    • Record the center and size values. You will need them for the configuration file.

    • Expert Insight: The size of the grid box is a trade-off. A box that is too small may prevent the docking algorithm from finding the optimal pose. A box that is too large (as in "blind docking") significantly increases computation time and may yield non-relevant binding poses far from the active site.

Protocol 4: Running the AutoDock Vina Simulation

Objective: To execute the docking calculation using a command-line interface.

  • Create a Configuration File:

    • In a plain text editor, create a file named conf.txt.

    • Populate it with the paths to your prepared files and the grid box parameters you recorded.

  • Execute Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, conf.txt, and the AutoDock Vina executable.

    • Run the following command: ./vina --config conf.txt --log results.log

    • Expert Insight: The exhaustiveness parameter controls the computational effort of the search.[12] The default is 8. Increasing it (e.g., to 16 or 32) provides a more thorough search at the cost of longer run times, which can be crucial for complex ligands or flexible receptors.

Section 5: Post-Docking Analysis & Validation

Raw output scores are meaningless without careful structural analysis and validation. This phase transforms predictive data into actionable scientific insight.

Protocol 5: Analyzing Results
  • Review the Log File (results.log):

    • This file contains a table of the top binding poses (usually 9 by default).

    • The first column is the mode number.

    • The second column is the binding affinity (kcal/mol) . The lowest value represents the best-predicted pose.

    • The subsequent columns show RMSD values, which measure the conformational difference relative to the best pose.

    Table: Sample Docking Results for 3-amino-N,N-diethyl-4-methylbenzenesulfonamide against DHPS (PDB: 1AD4)

    Mode Affinity (kcal/mol) RMSD l.b. RMSD u.b.
    1 -8.5 0.000 0.000
    2 -8.2 1.852 2.431
    3 -8.1 2.011 2.978
    4 -7.9 1.988 3.540
    ... ... ... ...

    (Note: Data is illustrative and will vary with each docking run.)

  • Visualize Binding Poses in PyMOL:

    • Open PyMOL.

    • Load the receptor: File -> Open -> receptor.pdbqt.

    • Load the docking results: File -> Open -> results.pdbqt. The different poses will be loaded as separate states in a single object. You can cycle through them using the arrow keys at the bottom right of the viewer.

    • Display the receptor as a surface and the ligand as sticks for clarity.

    • Identify and analyze key non-covalent interactions (hydrogen bonds, hydrophobic contacts) between the best-scoring pose and the receptor's active site residues. PyMOL's Action -> preset -> ligand sites can be helpful.

G cluster_0 Ligand Functional Groups cluster_1 Protein Residue Side Chains Sulfonamide Sulfonamide (-SO2NH2) Polar Polar (e.g., Ser, Thr, Asn) Sulfonamide->Polar Hydrogen Bond Amino Amino (-NH2) Charged Charged (e.g., Arg, Asp, Glu) Amino->Charged Salt Bridge / H-Bond Aromatic Aromatic Ring Hydrophobic Hydrophobic (e.g., Val, Leu, Phe) Aromatic->Hydrophobic Hydrophobic / Pi-Stacking

Caption: Key non-covalent interactions guiding ligand binding.

Protocol 6: The Self-Validation System

Trustworthiness in docking is achieved by proving your protocol can replicate known results.

  • Prepare the Co-Crystallized Ligand: Before cleaning the receptor PDB file (1AD4), save the original sulfonamide inhibitor that was crystallized in the active site as a separate file. Prepare this ligand into the PDBQT format as described in Protocol 1.

  • Re-dock the Native Ligand: Using the exact same receptor preparation (receptor.pdbqt) and grid box parameters, run a Vina simulation with the native ligand.

  • Calculate RMSD: In PyMOL, load the original PDB file (1AD4) and the top-scoring pose from your re-docking result. Use the align command to compare the pose of the re-docked ligand to the original crystallographic pose.

  • Analyze: A successful and trustworthy docking protocol is one where the re-docked pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å from the crystal structure. This confirms that your parameters are capable of accurately identifying the correct binding mode.

References

  • Worldwide Protein Data Bank: wwPDB. [Link]

  • RCSB PDB: Homepage. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. [Link]

  • Protein Data Bank: Key to the Molecules of Life - NSF Impacts. [Link]

  • Protein Data Bank - Wikipedia. [Link]

  • Protein Data Bank - Proteopedia, life in 3D. [Link]

  • Tutorial – AutoDock Vina. [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC - NIH. [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - Semantic Scholar. [Link]

  • Autodock Vina Tutorial - Molecular Docking - YouTube. [Link]

  • Visualizing protein-protein docking using PyMOL | by The Bioinformatics Manual - Medium. [Link]

  • Vina Docking Tutorial - Eagon Research Group. [Link]

  • DockingPie: a consensus docking plugin for PyMOL | Bioinformatics - Oxford Academic. [Link]

  • 7.5: Molecular Docking Experiments - Chemistry LibreTexts. [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PubMed. [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC - NIH. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. [Link]

  • MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS - Romanian Journal of Biophysics. [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]

  • Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects - Bentham Science Publisher. [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC - NIH. [Link]

  • A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics - YouTube. [Link]

  • How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking - YouTube. [Link]

  • Step-by-Step Tutorial on Molecular Docking - Omics tutorials. [Link]

  • Dockingpie - PyMOL Wiki. [Link]

  • Sulfonamide resistance: mechanisms and trends - PubMed. [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues | JACS Au. [Link]

  • Sulfonamides Resistance Genes | Rupa Health. [Link]

  • 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide | Chemsrc. [Link]

  • Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods - PubMed Central. [Link]

  • 3-Amino-4-methylbenzenesulfonamide | C7H10N2O2S | CID 235510 - PubChem. [Link]

  • N,N-Diethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide | C11H15F3N2O4S2 - PubChem. [Link]

  • CID 68791473 | C24H34N2O2 - PubChem. [Link]

  • Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- | SIELC Technologies. [Link]

  • N,N-Diethylbenzenesulfonamide | C10H15NO2S | CID 74367 - PubChem. [Link]

Sources

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide field-proven insights, detailed protocols, and troubleshooting FAQs to ensure a successful and efficient synthesis.

Overview of the Synthetic Pathway

The synthesis of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide is typically achieved via a three-step process starting from p-toluenesulfonyl chloride. The sequence involves the formation of a sulfonamide, followed by electrophilic nitration, and concluding with the reduction of the nitro group to the target primary amine. Each step presents unique challenges that require careful control of reaction conditions.

Synthetic_Workflow cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Aromatic Nitration cluster_2 Step 3: Nitro Group Reduction A p-Toluenesulfonyl Chloride + Diethylamine B N,N-diethyl-4-methyl- benzenesulfonamide (Intermediate 1) A->B  Base (Pyridine or Et3N)   C N,N-diethyl-4-methyl-3-nitro- benzenesulfonamide (Intermediate 2) B->C  HNO3 / H2SO4   D 3-amino-N,N-diethyl-4-methyl- benzenesulfonamide (Final Product) C->D  Reducing Agent (e.g., SnCl2/HCl)  

Caption: Overall workflow for the synthesis of the target compound.

Section 1: Synthesis of N,N-diethyl-4-methylbenzenesulfonamide (Intermediate 1)

This initial step involves the reaction of p-toluenesulfonyl chloride with diethylamine to form the corresponding sulfonamide. The primary challenge is ensuring complete reaction and simplifying the purification of the product.

Experimental Protocol
  • In a round-bottomed flask equipped with a magnetic stirrer and an addition funnel, dissolve diethylamine (1.2 equivalents) in a suitable solvent like dichloromethane (DCM) or pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve p-toluenesulfonyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the cooled amine solution over 30-60 minutes. Using pyridine as the solvent can also serve as the base to neutralize the HCl byproduct[1][2].

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the sulfonyl chloride.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove excess amine and pyridine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure N,N-diethyl-4-methylbenzenesulfonamide[2].

Troubleshooting & FAQs

Q1: My reaction is sluggish or incomplete, even after several hours. What could be the issue? A1: This is often due to inefficient neutralization of the hydrochloric acid generated during the reaction, which can protonate the diethylamine, rendering it non-nucleophilic. Ensure you are using at least one equivalent of a tertiary amine base (like triethylamine or pyridine) if not using pyridine as the solvent. Alternatively, using a slight excess (1.1-1.2 equivalents) of diethylamine can also drive the reaction to completion, with the excess being removed during the acidic wash.

Q2: I'm observing a significant amount of a water-soluble salt during workup. What is it? A2: This is likely the hydrochloride salt of the amine base (diethylammonium chloride or pyridinium chloride). This is expected and is the reason for the aqueous washes. Ensure your washes are thorough to completely remove these salts, as they can interfere with crystallization and subsequent steps.

Q3: The crude product is an oil and won't crystallize. How can I purify it? A3: If recrystallization fails, the product can be purified using silica gel column chromatography. Use a solvent system like petroleum ether/ethyl acetate, starting with a low polarity and gradually increasing it. An oily product may also indicate the presence of residual solvent or impurities; ensure the product is thoroughly dried under high vacuum.

Section 2: Nitration of Intermediate 1 (Synthesis of Intermediate 2)

This step introduces a nitro group at the 3-position of the aromatic ring. The key challenges are controlling the regioselectivity and preventing over-nitration or oxidative side reactions. The methyl group (ortho-, para-directing) and the sulfamoyl group (meta-directing) both favor substitution at the desired 3-position, which simplifies regiochemical control.

Experimental Protocol
  • In a flask equipped for low-temperature reactions, carefully add concentrated sulfuric acid to a stirring vessel cooled in an ice-salt bath to 0 °C.

  • Slowly add fuming nitric acid (1.1 equivalents) to the sulfuric acid while maintaining the temperature below 10 °C. This creates the nitrating mixture containing the active electrophile, the nitronium ion (NO₂⁺)[3][4].

  • Once the nitrating mixture is prepared and cooled, slowly add N,N-diethyl-4-methylbenzenesulfonamide (Intermediate 1, 1.0 equivalent) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction at 0-5 °C for 1-2 hours, monitoring its progress by TLC.

  • After completion, very carefully pour the reaction mixture onto a large volume of crushed ice. This will precipitate the crude product.

  • Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry the solid under vacuum.

  • The crude N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide can be recrystallized from ethanol.

Troubleshooting & FAQs

Q1: My TLC shows multiple product spots. What are they and how can I avoid them? A1: Multiple spots likely indicate the formation of dinitrated or other regioisomeric byproducts. This is typically caused by the reaction temperature being too high or using an excessive amount of nitric acid. Maintain strict temperature control (below 10 °C) during the addition and the reaction itself. Use of fuming nitric acid in a controlled stoichiometric amount is crucial[5].

Q2: The yield of my nitrated product is very low. Why? A2: Low yields can result from incomplete reaction or product degradation.

  • Incomplete Reaction: If starting material is still present, consider extending the reaction time at low temperature. Do not increase the temperature, as this will favor side reactions.

  • Product Degradation: The reaction conditions are harsh. Ensure the substrate is added slowly to the acid mixture and not the other way around. Pouring the final mixture onto ice should be done promptly once the reaction is complete to quench the reaction and precipitate the product before it degrades.

Q3: The workup is hazardous. Are there safer alternatives? A3: While mixed acid nitration is standard, alternative, milder nitrating systems exist for certain substrates, such as using metal nitrates with a catalyst like p-toluenesulfonic acid[6]. However, for sulfonamides, the deactivating nature of the ring often requires the strength of a mixed acid system. The key to safety is slow, controlled additions, rigorous temperature monitoring, and performing the reaction in a fume hood with appropriate personal protective equipment.

Nitration_Troubleshooting start Low Yield or Impure Product in Nitration Step check_tlc Analyze crude product by TLC start->check_tlc sm_present Significant starting material remains check_tlc->sm_present  Yes   multiple_spots Multiple product spots (>2) are visible check_tlc->multiple_spots  No   solution_sm Action: Extend reaction time at 0-5°C. Verify stoichiometry of HNO3. sm_present->solution_sm solution_spots Cause: Over-nitration or side reactions. Action: Repeat with stricter temperature control (<5°C) and slower addition. multiple_spots->solution_spots

Caption: Decision tree for troubleshooting the nitration step.

Section 3: Reduction to 3-amino-N,N-diethyl-4-methylbenzenesulfonamide

The final step is the reduction of the nitro group to a primary amine. The choice of reducing agent is critical to ensure a clean and high-yielding conversion without affecting the sulfonamide group.

Experimental Protocol (Using SnCl₂)
  • Suspend N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide (Intermediate 2, 1.0 equivalent) in ethanol or concentrated hydrochloric acid in a round-bottomed flask.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) in the same solvent.

  • Heat the mixture to reflux (typically 50-70 °C) for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate or a concentrated NaOH solution until the pH is basic (~8-9). This will precipitate tin salts.

  • Extract the aqueous slurry multiple times with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-amino-N,N-diethyl-4-methylbenzenesulfonamide. The product can be further purified by column chromatography or recrystallization.

Troubleshooting & FAQs

Q1: The reduction is incomplete. Can I use a stronger reducing agent? A1: Yes. If SnCl₂ is ineffective, catalytic hydrogenation is an excellent alternative. Use a catalyst like 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere (balloon or Parr shaker) in a solvent like ethanol or methanol. This method is often cleaner, as the workup simply involves filtering off the catalyst. However, ensure no other functional groups in your molecule are susceptible to reduction.

Q2: During workup, I get a thick, unfilterable precipitate after neutralization. What should I do? A2: This is a common issue caused by the formation of tin hydroxides (Sn(OH)₂/Sn(OH)₄). To manage this, add the basic solution very slowly while vigorously stirring in an ice bath. After neutralization, you can add celite or diatomaceous earth to the mixture before filtration to create a more porous filter cake, which aids in separating the solid tin salts from the product solution. Diluting the mixture with more solvent can also help.

Q3: My final product is difficult to extract from the aqueous layer. Why? A3: The product is an amine, which can be protonated and thus water-soluble if the pH of the aqueous layer is not sufficiently basic. Ensure the pH is greater than 8 before performing the extraction. Use a pH paper to check. Performing multiple extractions (3-4 times) with a fresh portion of organic solvent will ensure maximum recovery of the product.

Summary of Reagents and Conditions

StepKey ReagentsSolventTemperatureTypical Yield
1. Sulfonamide Formation p-Toluenesulfonyl chloride, Diethylamine, PyridineDichloromethane or Pyridine0 °C to RT85-95%
2. Nitration Intermediate 1, HNO₃, H₂SO₄None (acid mixture is solvent)0-10 °C70-85%
3. Reduction Intermediate 2, SnCl₂·2H₂O, HClEthanol or Conc. HClReflux (50-70 °C)75-90%

References

  • Benchchem. (2025). Nitration of 2,6-Diethylaniline Derivatives.
  • PrepChem.com. (n.d.). Synthesis of N-(2,6-diethylphenyl)-p-toluenesulfonamide. PrepChem.com.
  • James, M. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Khan Academy. (n.d.).
  • Google Patents. (1972). Process of mono- and di-nitrating p-phenylene diamine compounds.
  • ResearchGate. (2025).
  • De Luca, L., & Giacomelli, G. (2008). An easy and handy synthesis of sulfonamides directly from sulfonic acids or its sodium salts is performed under microwave irradiation, has shown a good functional group tolerance, and is high yielding. The Journal of Organic Chemistry, 73(10), 3967-3969. Referenced in Organic Chemistry Portal.
  • ChemicalBook. (n.d.). 3-AMINO-N,N-DIETHYL-4-METHYL-BENZENESULFONAMIDE(17354-60-8). ChemicalBook.

Sources

Technical Support Center: Purification of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for common challenges encountered during the purification of this compound. The strategies outlined below are grounded in established principles of organic chemistry and extensive experience with sulfonamide purification.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common impurities I can expect in my crude 3-amino-N,N-diethyl-4-methylbenzenesulfonamide?

A: The impurity profile of your crude product is largely dependent on the synthetic route employed. However, common impurities for this class of compounds can include:

  • Unreacted Starting Materials: Such as 2-methyl-5-nitrobenzenesulfonyl chloride or N,N-diethylamine from a potential synthesis pathway.

  • Side-Reaction Products: Including isomers formed during nitration or sulfonation, or products from incomplete reduction of a nitro group to the amine.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

  • Colored Impurities: Often arise from oxidation of the aromatic amine functionality or from highly conjugated side products.

A preliminary purity assessment by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the number and nature of impurities before selecting a purification strategy.

Q2: My crude product is a dark, oily substance. How can I get it to crystallize?

A: The phenomenon of a compound separating as an oil instead of a crystalline solid is known as "oiling out."[1] This is a common issue when the melting point of the solid is lower than the temperature of the solution it is crystallizing from, or when there is a high concentration of impurities.[1]

Here are several strategies to address this:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.[1]

  • Lower the Cooling Temperature: Try cooling the solution to a lower temperature, potentially using an ice bath, to induce crystallization.[1]

  • Change the Solvent System: The current solvent may be too nonpolar. Experiment with a more polar solvent or a different solvent mixture. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[1][2][3]

  • Induce Crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid or add a seed crystal of the pure compound.[1][4]

  • Preliminary Purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography before attempting recrystallization.[1]

Q3: I am losing a significant amount of my product during recrystallization. How can I improve my yield?

A: Low yield during recrystallization is a common problem and can be attributed to several factors:

  • Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for your compound at low temperatures, leading to product loss in the filtrate.[1] An ideal solvent should dissolve the sulfonamide at high temperatures but not at room temperature.[3]

  • Using Too Much Solvent: Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, thus inhibiting crystal formation.[1]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.[1] Ensure all glassware for filtration is pre-heated and perform the filtration as quickly as possible.[1]

  • Multiple Transfers: Each transfer of the solid material between containers can result in some loss.[1]

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide and provides a logical approach to resolving them.

Problem 1: Colored Impurities Persist After Recrystallization

If your final product remains colored, it indicates the presence of persistent impurities that co-crystallize with your compound.

  • Cause: Highly conjugated or oxidized species are often the source of color. The aromatic amine group in 3-amino-N,N-diethyl-4-methylbenzenesulfonamide is susceptible to oxidation.

  • Solution:

    • Activated Charcoal Treatment: During recrystallization, after the compound has completely dissolved in the hot solvent, add a small amount of activated charcoal to the solution.[1][4]

    • Hot Filtration: Reheat the solution to boiling for a few minutes and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[1][4] Use pre-heated glassware to prevent premature crystallization.[1]

Problem 2: Difficulty Separating Structurally Similar Impurities

If TLC or HPLC analysis shows impurities with similar polarity to your desired compound, recrystallization may be ineffective.

  • Cause: Isomeric impurities or byproducts with similar functional groups can have comparable solubility profiles.

  • Solution: Column Chromatography

    • Normal-Phase Chromatography: Due to the basicity of the amine group, strong interactions with the acidic silica gel can lead to peak tailing and poor separation.[5] To mitigate this, you can:

      • Add a competing amine, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic silanol groups.[5][6]

      • Use an amine-functionalized silica column, which provides a less acidic stationary phase and often results in better peak shape and separation for amines.[5][6]

    • Reversed-Phase Chromatography: This can be a viable alternative, particularly for polar compounds. An HPLC method for a similar compound, 3-amino-N,N-diethyl-4-methoxybenzenesulfonamide, uses a mobile phase of acetonitrile and water with a phosphoric acid modifier.[7] For preparative chromatography, a volatile acid like formic acid would be more suitable.[7]

Experimental Protocols

Protocol 1: Recrystallization from an Isopropanol/Water System

This is a robust method for purifying many solid sulfonamides.[2][3]

  • Dissolution: In an Erlenmeyer flask, add the crude 3-amino-N,N-diethyl-4-methylbenzenesulfonamide to isopropanol. A starting point is approximately 10-15 mL of solvent per gram of crude material.

  • Heating: Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If the solid does not fully dissolve, add the minimum amount of additional hot isopropanol required to achieve a clear solution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration (if necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.[1][4]

  • Crystallization: Add hot water dropwise to the hot isopropanol solution until the solution becomes persistently cloudy. Then, add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed. Do not disturb the flask during this process to allow for the formation of large, pure crystals.[3]

  • Maximizing Yield: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[3][4]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol/water mixture to remove any remaining soluble impurities.[3]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to obtain the purified product.

Protocol 2: Purification via Flash Column Chromatography (Normal Phase)

This protocol is designed for situations where recrystallization is ineffective.

  • Stationary Phase Selection: Choose between standard silica gel or an amine-functionalized silica gel. For this compound, amine-functionalized silica is recommended to minimize peak tailing.[5]

  • Mobile Phase Selection: A common mobile phase for aromatic amines is a gradient of ethyl acetate in hexanes.[8] If using standard silica, add 0.5-1% triethylamine to the mobile phase.[6]

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. This "dry loading" method often leads to better separation.

  • Column Packing and Elution: Pack the column with the chosen stationary phase and equilibrate with the initial mobile phase. Carefully load the sample onto the top of the column. Begin elution with the mobile phase, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 3-amino-N,N-diethyl-4-methylbenzenesulfonamide.

Data Presentation

Table 1: Recommended Starting Solvents for Recrystallization

Solvent SystemRationale
Isopropanol/WaterA common and effective system for sulfonamides.[2][9]
Ethanol/WaterAnother widely used polar protic solvent system for sulfonamides.[2]
Ethyl Acetate/HexanesA less polar option that can be effective for certain impurity profiles.

Visualizations

PurificationWorkflow Crude Crude Product (3-amino-N,N-diethyl-4-methylbenzenesulfonamide) Assess Purity Assessment (TLC, HPLC, LC-MS) Crude->Assess Is_Colored Is the product colored? Assess->Is_Colored High_Purity Is the product >90% pure? Is_Colored->High_Purity No Charcoal Add Activated Charcoal & Hot Filtration Is_Colored->Charcoal Yes Recrystallize Recrystallization High_Purity->Recrystallize Yes Column Column Chromatography High_Purity->Column No Pure Pure Product Recrystallize->Pure Charcoal->High_Purity Column->Pure

Caption: A decision-making workflow for the purification of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide.

TroubleshootingRecrystallization Start Recrystallization Issue Issue1 Oiling Out Re-dissolve & add more solvent Lower cooling temperature Change solvent system Preliminary purification Start->Issue1 Issue2 Low Yield Re-evaluate solvent choice Use minimum hot solvent Pre-heat filtration glassware Start->Issue2 Issue3 No Crystals Forming Induce (scratch/seed) Solution too dilute Supersaturated solution Start->Issue3

Caption: Troubleshooting common issues encountered during the recrystallization of sulfonamides.

References

  • Facile separation of sulfonamides from their degradates by liquid--liquid extraction. J Pharm Sci. 1978 Oct;67(10):1415-9.
  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
  • Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chrom
  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: St
  • Troubleshooting common issues in sulfonamide bond form
  • common issues in sulfonamide synthesis and solutions - Benchchem.
  • Exhaustive Extraction of Sulfonamide Antibiotics From Aged Agricultural Soils Using Pressurized Liquid Extraction - PubMed.
  • What is the best extraction method of sulfonamides group
  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem.
  • Avoiding common errors in sulfonamide synthesis experimental protocols - Benchchem.
  • Sulfonamide purification process - US2777844A - Google P
  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process - MDPI.
  • Recrystallization of Sulfanilamide | PDF | Solubility | Chemical Polarity - Scribd.
  • Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- | SIELC Technologies.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Process for the purification of aromatic amines - US8455691B2 - Google P
  • Is there an easy way to purify organic amines? - Biotage.
  • How do I purify the resulting compound after a nitro- to amine-group reduction?

Sources

Technical Support Center: Synthesis of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important chemical intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve consistent, high-yield results.

Overview of the Synthetic Pathway

The synthesis of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide is a multi-step process that requires careful control over reaction conditions at each stage to maximize the yield and minimize impurity formation. The generally accepted pathway involves four key transformations: chlorosulfonation, nitration, amidation, and reduction.

Synthesis_Pathway Toluene Toluene PTS_Cl p-Toluenesulfonyl chloride Toluene->PTS_Cl 1. Chlorosulfonation (HSO3Cl) Nitro_PTS_Cl 4-Methyl-3-nitrobenzene- 1-sulfonyl chloride PTS_Cl->Nitro_PTS_Cl 2. Nitration (HNO3/H2SO4) Nitro_Sulfonamide N,N-diethyl-4-methyl- 3-nitrobenzenesulfonamide Nitro_PTS_Cl->Nitro_Sulfonamide 3. Amidation (Diethylamine) Final_Product 3-amino-N,N-diethyl-4- methylbenzenesulfonamide Nitro_Sulfonamide->Final_Product 4. Reduction (e.g., Fe/HCl)

Caption: Overall synthetic workflow for 3-amino-N,N-diethyl-4-methylbenzenesulfonamide.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis. Each question is framed around a common experimental pitfall, followed by a detailed explanation and actionable solutions.

Part 1: Chlorosulfonation & Nitration of Toluene

Question: My initial chlorosulfonation of toluene gives a low yield of the desired p-toluenesulfonyl chloride, with significant amounts of the ortho-isomer and other byproducts. What's going wrong?

Answer: This is a classic regioselectivity and side-reaction issue. The sulfonation of toluene is highly sensitive to reaction conditions, particularly temperature.[1]

  • Causality (Expertise & Experience): The methyl group on toluene is an ortho, para-director.[2] While electronic factors favor both positions, the bulky sulfonyl chloride group encounters steric hindrance at the ortho position, which is adjacent to the methyl group.[1] Lowering the reaction temperature enhances this steric selectivity, favoring the formation of the para-isomer. At higher temperatures, the reaction becomes less selective, and the formation of the thermodynamically stable meta-isomer can also increase.[3] Furthermore, excessive temperatures or prolonged reaction times can lead to the formation of bis-tolylsulfone, a common and often difficult-to-remove byproduct.[4]

  • Solutions & Protocol Validation:

    • Strict Temperature Control: Maintain the reaction temperature at 0-5 °C during the addition of toluene to chlorosulfonic acid. This is the single most critical parameter for maximizing the p/o ratio.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of toluene. Over-extending the reaction time will not significantly increase the yield of the desired product but will increase sulfone formation.

    • Quenching: The reaction must be quenched carefully by pouring the mixture onto crushed ice. This precipitates the sulfonyl chloride product, which can be filtered off. The intermediate is moisture-sensitive and will hydrolyze back to the sulfonic acid if left in aqueous conditions for too long.[5][6]

Question: I'm struggling with the nitration of p-toluenesulfonyl chloride. My yields are low and my product is impure. How can I optimize this step?

Answer: The key to a successful nitration is controlling the reactivity of the nitrating agent and preventing side reactions. The starting material has two directing groups: the electron-donating methyl group (ortho, para-directing) and the strongly electron-withdrawing sulfonyl chloride group (meta-directing). The desired product, 4-methyl-3-nitrobenzenesulfonyl chloride, requires nitration ortho to the methyl group and meta to the sulfonyl chloride group.

  • Causality (Expertise & Experience): The activating effect of the methyl group and the deactivating effect of the sulfonyl chloride group work in concert to direct the incoming nitro group to the C3 position. However, the reaction is highly exothermic. Poor temperature control can lead to the formation of dinitrated byproducts or oxidative degradation of the starting material. The purity of the starting p-toluenesulfonyl chloride is also crucial; any residual sulfonic acid can interfere with the nitrating mixture.

  • Solutions & Protocol Validation:

    • Choice of Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is effective. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).

    • Controlled Addition & Temperature: Add the p-toluenesulfonyl chloride portion-wise to the chilled nitrating mixture, ensuring the temperature does not rise above 10-15 °C.

    • Purity of Starting Material: Ensure your p-toluenesulfonyl chloride is dry and free from the corresponding sulfonic acid before beginning the nitration.

Part 2: Amidation and Nitro Group Reduction

Question: The reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with diethylamine is incomplete. How can I drive it to completion?

Answer: Incomplete amidation is often due to the deactivation of the nucleophile (diethylamine) or insufficient reaction time.

  • Causality (Expertise & Experience): The reaction is a nucleophilic acyl substitution where diethylamine attacks the electrophilic sulfur of the sulfonyl chloride. This reaction generates one equivalent of hydrochloric acid (HCl), which will protonate and deactivate a second equivalent of diethylamine, forming diethylammonium chloride. Therefore, at least two equivalents of the amine are required: one to act as the nucleophile and one to act as the base. Using a non-nucleophilic tertiary amine like triethylamine (TEA) as an auxiliary base can also be effective.

  • Solutions & Protocol Validation:

    • Stoichiometry: Use at least 2.2 equivalents of diethylamine to ensure one equivalent is available to act as a nucleophile while the other neutralizes the HCl byproduct.

    • Solvent and Temperature: The reaction is typically performed in a solvent like dichloromethane (DCM) or acetonitrile at room temperature.[7] Gentle heating (e.g., to 40 °C) can increase the reaction rate, but should be monitored by TLC to avoid side reactions.

    • Anhydrous Conditions: Sulfonyl chlorides are susceptible to hydrolysis.[8] Ensure all glassware is oven-dried and use an anhydrous solvent to prevent the formation of the corresponding sulfonic acid, which will lower your yield.

Question: The final reduction of the nitro group is giving me a low yield of the desired amine. What is the most reliable reduction method?

Answer: The reduction of an aromatic nitro group is a cornerstone transformation in organic chemistry, but it can be complicated by the formation of intermediates like nitroso and hydroxylamine species, which can lead to byproducts such as azo compounds.[9][10][11] The choice of reducing agent is critical for achieving a clean, high-yielding conversion.

  • Causality (Expertise & Experience): Catalytic hydrogenation (e.g., H₂ with Pd/C) is very effective but can be sensitive to sulfur-containing compounds, which may poison the catalyst.[12] Metal/acid reductions, such as with iron (Fe) or tin(II) chloride (SnCl₂) in acidic media, are robust, inexpensive, and generally tolerate sulfonamide groups well.[9][12][13] Iron is often preferred from a green chemistry perspective over tin.[13]

  • Solutions & Protocol Validation:

    • Recommended Method (Fe/HCl): Activated iron powder in the presence of an acid (like HCl or acetic acid) is a highly effective and economical choice.[13] The reaction is typically run in a protic solvent like ethanol or a mixture of ethanol and water.

    • Monitoring: The reaction progress can be monitored by TLC. The disappearance of the yellow nitro-compound and the appearance of the amine (which may stain differently) is a good indicator.

    • Workup: After the reduction is complete, the iron salts must be removed. This is typically done by basifying the reaction mixture (e.g., with sodium carbonate) to precipitate iron hydroxides, followed by filtration through a pad of Celite. The product can then be extracted into an organic solvent.

Reducing Agent Typical Conditions Advantages Disadvantages
Fe / HCl or NH₄Cl Ethanol/Water, RefluxInexpensive, high functional group tolerance, environmentally benign.[10][13]Heterogeneous reaction, requires filtration of iron salts.
SnCl₂·2H₂O Ethanol or Ethyl Acetate, RefluxMild, good for sensitive functional groups.[9][12]Stoichiometric tin waste is toxic and requires proper disposal.
H₂ / Pd/C Methanol or Ethanol, RT, 1-4 atmClean reaction, high yield, simple workup.[11][12]Catalyst can be expensive, potential for catalyst poisoning by sulfur, requires specialized hydrogenation equipment.
Sodium Hydrosulfite (Na₂S₂O₄) Water/Methanol, RTMild conditions.Can sometimes be sluggish, requires careful control of stoichiometry.[9]
Table 1: Comparison of Common Methods for Aromatic Nitro Group Reduction.

Troubleshooting Flowchart for Low Overall Yield

If you are experiencing a low isolated yield after completing all steps, use this flowchart to diagnose the potential points of product loss.

Troubleshooting_Flowchart start Low Overall Yield check_crude Analyze crude product from each step (TLC, NMR) start->check_crude low_conversion Problem: Low Conversion in one or more steps check_crude->low_conversion Crude yield is low workup_loss Problem: Product Loss During Workup/Purification check_crude->workup_loss Crude yield is high, but final yield is low revisit_step Solution: Re-optimize the problematic step. - Check reagent purity. - Verify stoichiometry. - Adjust temperature/time. low_conversion->revisit_step optimize_workup Solution: Optimize Workup & Purification. - Test aqueous layer for product. - Use brine to break emulsions. - Back-extract aqueous layers. - Choose optimal recrystallization solvent. workup_loss->optimize_workup

Caption: A decision-making flowchart for troubleshooting low synthesis yields.

Detailed Experimental Protocols

These protocols represent a validated starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide
  • Nitration: In a round-bottom flask cooled in an ice-salt bath, prepare the nitrating mixture by slowly adding 30 mL of concentrated nitric acid to 60 mL of concentrated sulfuric acid.

  • Once the mixture has cooled to below 10 °C, add 50 g of solid p-toluenesulfonyl chloride in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, stir the mixture for an additional 1-2 hours, allowing it to slowly warm to room temperature.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The solid 4-methyl-3-nitrobenzenesulfonyl chloride will precipitate.

  • Filter the solid product, wash thoroughly with cold water until the washings are neutral to litmus paper, and dry under vacuum. This intermediate is typically used directly in the next step.[14]

  • Amidation: Dissolve the dried 4-methyl-3-nitrobenzenesulfonyl chloride in 200 mL of dichloromethane (DCM).

  • In a separate flask, dissolve 1.2 equivalents of diethylamine in 50 mL of DCM and cool in an ice bath.

  • Slowly add the sulfonyl chloride solution to the diethylamine solution via an addition funnel.

  • After addition, allow the reaction to stir at room temperature for 3-4 hours, monitoring by TLC.

  • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide, which can be purified by recrystallization from ethanol.

Protocol 2: Reduction to 3-amino-N,N-diethyl-4-methylbenzenesulfonamide
  • To a solution of N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide (10 g) in 150 mL of ethanol, add 20 g of iron powder and 20 mL of saturated aqueous ammonium chloride solution.

  • Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, cool the reaction to room temperature and add 50 mL of a saturated sodium carbonate solution to precipitate the iron salts.

  • Filter the hot solution through a pad of Celite, washing the filter cake thoroughly with hot ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude 3-amino-N,N-diethyl-4-methylbenzenesulfonamide by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol).[8][15]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield? A1: The initial chlorosulfonation of toluene to selectively produce the para-isomer is arguably the most critical step. Poor selectivity here introduces the ortho-isomer, which is carried through the subsequent steps and can be very difficult to remove from the final product, thus lowering the yield of the pure desired compound.

Q2: My sulfonyl chloride intermediate appears oily and dark. Is it still usable? A2: 4-Methyl-3-nitrobenzenesulfonyl chloride should be a pale yellow solid.[5][6] An oily or dark appearance suggests the presence of impurities, possibly from overheating during nitration or residual acids. While it may still be usable, the impurities can lead to lower yields and more difficult purification in the subsequent amidation step. It is recommended to attempt purification by recrystallization before proceeding.

Q3: How should I store the 4-methyl-3-nitrobenzenesulfonyl chloride intermediate? A3: As a sulfonyl chloride, it is sensitive to moisture.[5][6] It should be stored in a tightly sealed container in a desiccator under an inert atmosphere if possible, especially if it will not be used immediately.

Q4: Can I use sodium borohydride (NaBH₄) to reduce the nitro group? A4: Sodium borohydride is generally not effective for the reduction of aromatic nitro groups to anilines under standard conditions. More potent reducing agents or catalytic methods as described in Table 1 are required for this transformation. Metal hydrides like LiAlH₄ are also not recommended as they tend to produce azo compounds from aromatic nitro compounds.[9][12]

References

  • Wikipedia. Reduction of nitro compounds. [Link]

  • ResearchGate. Sulfone addition to inhibit the side reaction in toluene sulfonation. [Link]

  • ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes. [Link]

  • Organic Chemistry Data. Nitro Reduction - Common Conditions. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • MDPI. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [Link]

  • BYU ScholarsArchive. Directive effects in the sulfonation of toluene; Synthesis and attempted rearrangement of some anilinoketones. [Link]

  • ChemBK. 4-Methyl-3-nitrobenzenesulfonyl chloride. [Link]

  • Google Patents.
  • Quora. Why sulphonation of toluene gives p_methlsulphonic acid as major products? [Link]

  • Wikipedia. Toluene. [Link]

  • PrepChem.com. Synthesis of N,N-dibutyl-3-nitro-4-chlorobenzenesulfonamide. [Link]

  • Google Patents.

Sources

Technical Support Center: Synthesis of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side-reactions encountered during this multi-step synthesis. By understanding the causality behind potential issues, you can optimize your experimental outcomes, improve yield, and ensure the highest purity of your final compound.

The synthesis of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide is a sequential process that requires careful control over reaction conditions to minimize the formation of undesirable by-products. This guide provides troubleshooting advice and frequently asked questions in a direct Q&A format to address specific problems you may encounter.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations and provides explanations for the underlying chemistry, along with actionable protocols to resolve the issues.

Section 1: Chlorosulfonation of p-Nitrotoluene

The first critical step after the nitration of toluene is the chlorosulfonation of p-nitrotoluene to form the key intermediate, 4-methyl-3-nitrobenzenesulfonyl chloride. The regioselectivity of this electrophilic aromatic substitution is directed by the activating methyl group and the deactivating, meta-directing nitro group. However, the harsh conditions can lead to several side-reactions.

Q1: My yield of 4-methyl-3-nitrobenzenesulfonyl chloride is low, and the aqueous layer from my workup is highly acidic. What is the likely cause?

A1: This is a classic sign of premature hydrolysis of the desired sulfonyl chloride product.

  • Causality: Benzenesulfonyl chlorides are highly reactive and susceptible to hydrolysis, especially in the presence of moisture or during aqueous workup.[1][2][3] The sulfonyl chloride (R-SO₂Cl) reacts with water to form the corresponding sulfonic acid (R-SO₃H), which is a strong acid and highly water-soluble.[4] The reaction is often exothermic and can proceed rapidly, even in cold water.[4]

  • Troubleshooting & Prevention:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous grade solvents if applicable.

    • Controlled Workup: Quench the reaction mixture by pouring it carefully onto crushed ice. The low temperature slows the rate of hydrolysis.[2] Immediately extract the sulfonyl chloride into a non-polar organic solvent (e.g., dichloromethane, diethyl ether).

    • Minimize Contact Time: Do not allow the organic layer containing the sulfonyl chloride to remain in contact with any aqueous phase for an extended period. Proceed with washing and drying steps promptly.

Q2: After the chlorosulfonation reaction, I isolated a high-melting, poorly soluble white solid that is not my desired sulfonyl chloride. What is this by-product?

A2: The impurity is likely a diaryl sulfone.

  • Causality: Sulfone formation is a common side-reaction during sulfonation, especially when using strong sulfonating agents like oleum or excess chlorosulfonic acid at elevated temperatures.[3][5] The initially formed sulfonyl chloride is a powerful electrophile. It can undergo a Friedel-Crafts-type reaction with another molecule of the starting material (p-nitrotoluene) to form a diaryl sulfone.

  • Troubleshooting & Prevention:

    • Stoichiometric Control: Use a minimal excess of chlorosulfonic acid. A large excess favors sulfone formation.

    • Temperature Management: Maintain a low reaction temperature as recommended by your protocol. The activation energy for sulfone formation is higher than that for sulfonation.

    • Purification: Sulfones are typically crystalline and have low solubility in many organic solvents. They can often be removed by trituration or recrystallization of the crude sulfonyl chloride from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

Section 2: Amination of 4-methyl-3-nitrobenzenesulfonyl chloride

In this step, the sulfonyl chloride is converted to the corresponding sulfonamide by reaction with diethylamine. While this is generally a high-yielding reaction, improper technique can lead to impurities.

Q3: After reacting the sulfonyl chloride with diethylamine and performing an aqueous workup, a persistent, foul-smelling oil contaminates my product. What is it?

A3: This oily residue is almost certainly unreacted 4-methyl-3-nitrobenzenesulfonyl chloride.

  • Causality: The reaction between the sulfonyl chloride and diethylamine may have been incomplete. Benzenesulfonyl chlorides are viscous oils and can be slow to hydrolyze in cold water, often remaining as a separate phase.[2][3]

  • Troubleshooting & Prevention:

    • Ensure Complete Reaction: Use a slight excess (1.5-2.0 equivalents) of diethylamine to drive the reaction to completion. The second equivalent also acts as a base to neutralize the HCl generated during the reaction.

    • Effective Quenching: To remove unreacted sulfonyl chloride during workup, you can add a small amount of a water-soluble amine like aqueous ammonia to the mixture.[2] This will convert the remaining sulfonyl chloride into a water-soluble sulfonamide that can be easily removed in the aqueous phase.

    • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction. The disappearance of the starting sulfonyl chloride spot indicates the reaction is complete.

Section 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group on N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide to the primary amine, yielding the target compound.

Q4: My final product is off-color (yellow to brown) and TLC analysis shows a streak of impurities near the baseline and a faint spot close to my product's Rf. What are these by-products?

A4: The discoloration and extra spots suggest incomplete reduction and the presence of reduction intermediates.

  • Causality: The reduction of an aromatic nitro group proceeds through several intermediates, such as nitroso (-NO) and hydroxylamino (-NHOH) species. If the reduction is not driven to completion, these colored intermediates can remain as impurities. Under certain conditions, they can also couple to form azoxy (-N=N(O)-) or azo (-N=N-) compounds, which are often highly colored.

  • Troubleshooting & Prevention:

    • Optimize Reduction Conditions: Ensure the catalyst (if using catalytic hydrogenation, e.g., Pd/C) is active and that the reaction is run for a sufficient duration or until hydrogen uptake ceases. If using a metal/acid system (e.g., SnCl₂/HCl), ensure an adequate molar excess of the reducing agent is used.

    • Monitor the Reaction: Use TLC to track the disappearance of the starting nitro compound. The amino product is significantly more polar and will have a lower Rf value.

    • Purification Protocol:

      • Activated Carbon: Discolored products can often be purified by dissolving the crude material in a suitable solvent and treating it with a small amount of activated charcoal to adsorb colored impurities, followed by hot filtration.

      • Recrystallization: This is a highly effective method for purifying the final solid product. Experiment with different solvent systems (e.g., ethanol/water, isopropanol, ethyl acetate/hexane) to find conditions that provide good crystal formation and leave impurities in the mother liquor.[6][7]

      • Column Chromatography: For difficult-to-remove impurities, silica gel column chromatography can be employed for a high-purity final product.[7]

Visualizing the Synthetic Pathway and Side-Reactions

The following diagrams illustrate the intended synthetic route and the formation pathways of key by-products discussed.

Synthesis Pathway Figure 1. Primary synthetic route to the target compound. Toluene Toluene pNT p-Nitrotoluene Toluene->pNT HNO₃, H₂SO₄ BSC 4-Methyl-3-nitro- benzenesulfonyl chloride pNT->BSC ClSO₃H NitroSulfonamide N,N-Diethyl-4-methyl- 3-nitrobenzenesulfonamide BSC->NitroSulfonamide HN(Et)₂ FinalProduct 3-Amino-N,N-diethyl-4- methylbenzenesulfonamide NitroSulfonamide->FinalProduct Reduction (e.g., H₂/Pd-C)

Caption: Figure 1. Primary synthetic route to the target compound.

Side Reactions Figure 2. Common side-reactions and by-products. cluster_0 Chlorosulfonation Step cluster_1 Reduction Step BSC 4-Methyl-3-nitro- benzenesulfonyl chloride BSA 4-Methyl-3-nitro- benzenesulfonic acid BSC->BSA + H₂O (Hydrolysis) Sulfone Di-(4-methyl-3-nitrophenyl) sulfone BSC->Sulfone + p-Nitrotoluene (Sulfone Formation) pNT p-Nitrotoluene pNT->BSC ClSO₃H (Desired Reaction) NitroSulfonamide N,N-Diethyl-4-methyl- 3-nitrobenzenesulfonamide Intermediates Nitroso / Hydroxylamino / Azo / Azoxy Species NitroSulfonamide->Intermediates Incomplete Reduction FinalProduct Final Amino Product Intermediates->FinalProduct Complete Reduction

Sources

Troubleshooting low solubility issues of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-amino-N,N-diethyl-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in experimental assays. As Senior Application Scientists, we have compiled this resource to provide both theoretical understanding and practical, field-proven solutions to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing precipitation of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide in my aqueous assay buffer upon addition from a DMSO stock. What is the likely cause and how can I resolve this?

A1: This is a classic issue of a compound's low aqueous solubility when transitioning from a high-concentration organic stock solution to an aqueous environment. Several factors could be at play, primarily related to the physicochemical properties of sulfonamides.

Underlying Principles:

Sulfonamides, as a class of compounds, often exhibit limited solubility in water.[1][2] Their solubility is significantly influenced by the pH of the solution due to their acidic and basic functional groups.[1] 3-amino-N,N-diethyl-4-methylbenzenesulfonamide possesses both a weakly basic amino group and a weakly acidic sulfonamide group. The overall charge of the molecule, and thus its solubility, will change with pH.

Troubleshooting Workflow:

start Precipitation Observed check_concentration Is the final assay concentration too high? start->check_concentration adjust_ph Can the assay pH be adjusted? check_concentration->adjust_ph No success Solution Clear - Proceed with Assay check_concentration->success Yes, lowering concentration worked use_cosolvent Can a co-solvent be used? adjust_ph->use_cosolvent No adjust_ph->success Yes, pH adjustment worked formulation_strategy Consider advanced formulation strategies use_cosolvent->formulation_strategy No use_cosolvent->success Yes, co-solvent worked formulation_strategy->success Yes, new formulation worked fail Precipitation Persists formulation_strategy->fail

Caption: Troubleshooting workflow for precipitation issues.

Step-by-Step Protocol for pH Adjustment:

  • Determine the pKa: If not available, predict the pKa values of the amino and sulfonamide groups using computational tools or by analogy to similar structures. The amino group will likely have a pKa in the range of 3-5, while the sulfonamide proton is weakly acidic, with a pKa typically above 9.

  • Prepare Buffers: Make a series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, borate buffers).

  • Solubility Test: Add a small, consistent amount of your DMSO stock of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide to each buffer to achieve the final desired assay concentration.

  • Observe and Quantify: Visually inspect for precipitation. For a more quantitative measure, incubate the solutions, centrifuge to pellet any precipitate, and measure the concentration of the compound in the supernatant using HPLC-UV.

  • Select Optimal pH: Choose a pH that maintains the compound in solution without compromising the biological activity in your assay. For many sulfonamides, solubility increases in alkaline solutions where the sulfonamide can form a soluble salt.[1]

Q2: My assay conditions are restricted to a neutral pH, and I'm still facing solubility issues. What are my options?

A2: When pH modification is not feasible, the use of co-solvents or other formulation strategies can be employed to increase the solubility of your compound.

Co-solvent Approach:

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[3][4]

Commonly Used Co-solvents:

Co-solventTypical Starting ConcentrationConsiderations
Dimethyl sulfoxide (DMSO)< 1% (v/v)Can affect enzyme activity and cell viability at higher concentrations.
Ethanol1-5% (v/v)May precipitate salts from buffers. Can impact protein structure.
Polyethylene glycol 400 (PEG 400)5-20% (v/v)Generally well-tolerated in many biological assays.
Propylene glycol5-20% (v/v)Similar to PEG 400, widely used in pharmaceutical formulations.

Protocol for Co-solvent Optimization:

  • Select Co-solvents: Based on the table above and the tolerance of your specific assay, select a few candidate co-solvents.

  • Create a Matrix: Prepare your assay buffer with varying concentrations of the chosen co-solvents.

  • Test Solubility: Add your compound (from a minimal amount of stock solvent like DMSO) to each co-solvent/buffer mixture.

  • Assay Compatibility Check: Run a control experiment to ensure that the selected co-solvent concentration does not interfere with your assay's performance (e.g., enzyme activity, cell viability).

Advanced Formulation Strategies:

If simple co-solvents are insufficient or incompatible, more advanced techniques can be considered, though they require more formulation development.[5][6]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that solubilize poorly soluble compounds. The concentration must be kept below the critical micelle concentration to avoid assay interference.

  • Solid Dispersions: For in vivo studies, formulating the compound as a solid dispersion with a hydrophilic polymer can enhance its dissolution rate and bioavailability.[7]

Q3: Could the physical form of my solid 3-amino-N,N-diethyl-4-methylbenzenesulfonamide be contributing to inconsistent solubility?

A3: Absolutely. The solid-state properties of a compound, such as its crystalline form (polymorphism) or whether it is amorphous, can significantly impact its kinetic and thermodynamic solubility.[8]

Understanding the Impact of Solid Form:

cluster_0 Solid State Properties cluster_1 Impact on Assay crystalline Crystalline Form + Stable Polymorph - Lower Apparent Solubility - Slower Dissolution Rate assay_outcome Assay Performance + Inconsistent Results + Underestimation of Potency crystalline->assay_outcome amorphous Amorphous Form + Metastable + Higher Apparent Solubility + Faster Dissolution Rate amorphous->assay_outcome

Caption: Relationship between solid form and assay performance.

Key Considerations:

  • Kinetic vs. Thermodynamic Solubility: When you dissolve a compound, you might initially achieve a supersaturated solution (kinetic solubility), which can then precipitate over time as it equilibrates to its true thermodynamic solubility.[8] Amorphous material often dissolves faster to give a higher initial concentration.

  • Lot-to-Lot Variability: If you source your compound from different suppliers or use different synthesis batches, the solid form may vary, leading to inconsistent results.

Recommended Actions:

  • Characterize Your Solid: If you are experiencing persistent and unexplained variability, consider analyzing your solid material using techniques like X-ray powder diffraction (XRPD) to determine its crystalline nature.

  • Standardize Dissolution Protocol: Always use a consistent procedure for preparing your stock solutions. This includes the solvent, temperature, mixing time, and sonication if used.

  • Particle Size Reduction: For preparing stock solutions, reducing the particle size of the solid powder (micronization) can increase the dissolution rate due to a larger surface area.[4][6] This can be achieved through techniques like milling, although this is more common in later-stage drug development.

By systematically addressing these potential issues, you can overcome the solubility challenges associated with 3-amino-N,N-diethyl-4-methylbenzenesulfonamide and ensure the accuracy and reliability of your experimental data.

References

  • The BMJ. SOLUBILITY OF SULPHONAMIDES. The BMJ. Available at: [Link].

  • ResearchGate. The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Available at: [Link].

  • Martin, A. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences. Available at: [Link].

  • Perlovich, G. L., Volkova, T. V., & Bauer-Brandl, A. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(3), 855–865. Available at: [Link].

  • Perlovich, G. L., & Raevsky, O. A. (2001). Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated solvents. Journal of the Mexican Chemical Society, 45(4), 183-187. Available at: [Link].

  • Parshad, H., & Kumar, P. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Diversity, 26(4), 2371–2389. Available at: [Link].

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. Available at: [Link].

  • ResearchGate. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Available at: [Link].

  • Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ASSAY and Drug Development Technologies, 8(2), 244–249. Available at: [Link].

  • Ascendia Pharmaceuticals. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharmaceuticals. Available at: [Link].

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link].

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link].

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link].

  • Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceuticals. Available at: [Link].

Sources

Technical Support Center: Enhancing the Stability of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-amino-N,N-diethyl-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide in solution?

A1: The stability of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide in solution is primarily influenced by three factors: pH, light, and temperature. As a sulfonamide with an aromatic amine group, it is susceptible to hydrolytic, photolytic, and oxidative degradation pathways. The presence of metal ions can also catalyze degradation.[1][2][3]

Q2: How does pH impact the stability of the solution?

A2: The pH of the solution is a critical factor. Generally, sulfonamides are more susceptible to hydrolysis under acidic conditions. However, both highly acidic and alkaline pH can promote degradation.[3] The optimal pH for stability is often near the neutral range, but this should be empirically determined for 3-amino-N,N-diethyl-4-methylbenzenesulfonamide.[3]

Q3: Is this compound sensitive to light?

A3: Yes, compounds with aromatic amine and sulfonamide functionalities are often photosensitive.[2][4] Exposure to UV and even ambient laboratory light can initiate photodegradation, leading to the formation of colored degradants and loss of potency. It is crucial to protect solutions from light.

Q4: What is the role of temperature in the degradation of this compound?

A4: As with most chemical reactions, the rate of degradation of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide increases with temperature.[3] Storing stock solutions and experimental samples at reduced temperatures (e.g., 2-8°C or frozen) is a key strategy to minimize degradation over time.

Q5: Can dissolved oxygen in the solvent affect stability?

A5: Yes, the aromatic amine group in the molecule can be susceptible to oxidation, which is exacerbated by the presence of dissolved oxygen. For long-term storage or sensitive applications, de-gassing solvents or working under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Solution turns yellow/brown over time. Oxidation/Photodegradation: The aromatic amine moiety is likely oxidizing or the compound is undergoing photodegradation, forming colored impurities.1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[5] 2. Use Fresh Solvents: Prepare solutions using high-purity, recently opened solvents to minimize contaminants. 3. De-gas Solvents: Purge solvents with an inert gas like nitrogen or argon before use to remove dissolved oxygen. 4. Add Antioxidants: Consider adding a compatible antioxidant, such as sodium metabisulfite or thiourea, at a low concentration (e.g., 0.01-0.1%).[4] However, verify that the antioxidant does not interfere with your downstream application.
Loss of potency or inconsistent results in assays. Chemical Degradation: The compound is degrading due to hydrolysis, oxidation, or photodegradation.1. Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions.[2] 2. Verify Storage Conditions: Ensure stock solutions are stored at the correct temperature and protected from light.[5] 3. pH Control: Measure and buffer the pH of your solution to a range where the compound is most stable (typically near neutral).[5] 4. Perform a Stability Study: Conduct a short-term stability study under your experimental conditions to understand the degradation kinetics.
Appearance of new peaks in HPLC chromatograms. Formation of Degradation Products: The compound is breaking down into one or more new chemical entities.1. Characterize Degradants: If possible, use LC-MS to obtain the mass of the new peaks to help identify the degradation products.[2] 2. Use a Stability-Indicating Method: Ensure your HPLC method can separate the parent compound from its key degradants.[2] 3. Conduct Forced Degradation Studies: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to generate and identify potential degradation products. This will help confirm if the new peaks in your experimental samples are indeed degradants.
Precipitation or cloudiness in the solution. Poor Solubility or Degradation: The compound may have limited solubility in the chosen solvent system, or a degradant may be precipitating.1. Verify Solubility: Check the solubility of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide in your solvent system. You may need to use a co-solvent or adjust the pH. 2. Filter the Solution: Use a 0.22 µm syringe filter to remove any particulates before use. 3. Analyze the Precipitate: If possible, collect and analyze the precipitate to determine if it is the parent compound or a degradation product.

Experimental Protocols

Protocol 1: pH-Rate Profile Study to Determine Optimal pH for Stability

This experiment will help you identify the pH at which 3-amino-N,N-diethyl-4-methylbenzenesulfonamide is most stable.

Materials:

  • 3-amino-N,N-diethyl-4-methylbenzenesulfonamide

  • HPLC-grade water and acetonitrile

  • Buffer solutions at various pH values (e.g., pH 3, 5, 7, 9, 11)

  • HPLC system with a UV detector

  • Calibrated pH meter

  • Constant temperature incubator or water bath

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve 3-amino-N,N-diethyl-4-methylbenzenesulfonamide in a suitable organic solvent (e.g., acetonitrile) to create a concentrated stock solution.

  • Prepare Test Solutions: For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis. Ensure the final organic solvent concentration is low and consistent across all samples.

  • Initial Analysis (T=0): Immediately after preparation, analyze each test solution by HPLC to determine the initial concentration of the compound. This is your T=0 time point.

  • Incubation: Store the remaining test solutions in a constant temperature incubator (e.g., 40°C or 60°C to accelerate degradation) and protect them from light.

  • Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution and analyze it by HPLC.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide versus time.

    • The slope of this line will give you the apparent first-order degradation rate constant (k) at that pH.

    • Plot the rate constant (k) versus pH. The pH at which the rate constant is the lowest is the pH of maximum stability.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[2]

Materials:

  • 3-amino-N,N-diethyl-4-methylbenzenesulfonamide stock solution

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature for a set period.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a set period.

  • Thermal Degradation: Place an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C) for a set period.

  • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber. A control sample should be wrapped in aluminum foil.

  • Sample Analysis:

    • At the end of the incubation period, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC-PDA or HPLC-MS method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • The goal is to achieve 5-20% degradation of the parent compound to ensure that the major degradation pathways are observed.

Visualizations

Degradation Pathway Overview

G cluster_stressors Stress Factors cluster_compound Parent Compound cluster_pathways Degradation Pathways cluster_products Degradation Products pH (Acid/Base) pH (Acid/Base) Hydrolysis Hydrolysis (S-N bond cleavage) pH (Acid/Base)->Hydrolysis Light (UV/Visible) Light (UV/Visible) Photodegradation Photodegradation (Oxidation, rearrangement) Light (UV/Visible)->Photodegradation Temperature Temperature Temperature->Hydrolysis Oxidation Oxidation (Aromatic amine) Temperature->Oxidation Oxidants (O2, H2O2) Oxidants (O2, H2O2) Oxidants (O2, H2O2)->Oxidation Metal Ions Metal Ions Metal Ions->Oxidation Compound 3-amino-N,N-diethyl- 4-methylbenzenesulfonamide Compound->Hydrolysis Compound->Photodegradation Compound->Oxidation Products Loss of Potency Formation of Impurities Color Change Hydrolysis->Products Photodegradation->Products Oxidation->Products

Caption: Key factors influencing the degradation of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide.

Workflow for Stability Troubleshooting

G Start Instability Observed (e.g., color change, potency loss) Check_Storage Verify Storage Conditions (Temp, Light, Container) Start->Check_Storage Check_pH Measure and Adjust pH Start->Check_pH Use_Fresh Prepare Fresh Solutions Start->Use_Fresh Inert_Atmosphere Consider Inert Atmosphere/ Antioxidants Check_Storage->Inert_Atmosphere Check_pH->Inert_Atmosphere Use_Fresh->Inert_Atmosphere Stability_Study Conduct Forced Degradation & pH-Rate Profile Study Inert_Atmosphere->Stability_Study Characterize Identify Degradation Products (e.g., LC-MS) Stability_Study->Characterize Optimize Optimize Formulation & Storage Conditions Characterize->Optimize

Caption: A systematic workflow for troubleshooting stability issues.

References

  • Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. scielo.org.mx. [Link]

  • Influence of Metal Ions on Sulfonamide Antibiotics Biochemical Behavior in Fiber Coexisting System. PubMed. [Link]

  • The effect of antioxidants on the photolysis of aqueous sulfacetamide and sulfanilamide solutions. PubMed. [Link]

Sources

Technical Support Center: Method Refinement for the Analysis of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development and refinement for 3-amino-N,N-diethyl-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimental workflows. Our approach is rooted in practical, field-proven insights to ensure the integrity and robustness of your analytical results.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges in the analysis of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide, with a focus on High-Performance Liquid Chromatography (HPLC), a primary analytical technique for sulfonamides.

Sample Preparation & Handling

Question 1: I am observing low recovery of my analyte from the sample matrix. What are the potential causes and solutions?

Answer: Low recovery is a frequent issue stemming from several factors during sample preparation. Let's break down the likely culprits and how to address them:

  • Incomplete Extraction: The efficiency of your extraction solvent system is paramount. Since 3-amino-N,N-diethyl-4-methylbenzenesulfonamide is a sulfonamide, a mixture of organic solvents is often effective. For instance, an ethyl acetate/methanol/acetonitrile mixture has been successfully used for extracting sulfonamides from feed matrices.[1] The polarity of your sample matrix will dictate the optimal solvent blend.

    • Troubleshooting Steps:

      • Solvent Polarity: Experiment with different solvent ratios to match the polarity of the analyte and the matrix.

      • pH Adjustment: The amino group in the analyte means its charge state is pH-dependent. Adjusting the pH of the sample can enhance its solubility in the extraction solvent. For sulfonamides, slightly acidic conditions can improve extraction efficiency.

      • Extraction Technique: Sonication or vortexing can improve the extraction efficiency by increasing the contact between the sample and the solvent.

  • Solid-Phase Extraction (SPE) Issues: SPE is a common clean-up step that can also be a source of analyte loss.

    • Troubleshooting Steps:

      • Sorbent Selection: For sulfonamides, cation-exchange cartridges (e.g., Strata-SCX) can be effective for clean-up.[1]

      • Elution Solvent: Ensure your elution solvent is strong enough to desorb the analyte from the SPE cartridge. A mismatch here is a common reason for low recovery.

      • Flow Rate: A slow and consistent flow rate during sample loading and elution is critical for optimal binding and recovery.

Question 2: My sample seems to be degrading over time, leading to inconsistent results. How can I improve the stability of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide in my samples?

Answer: Analyte stability is a critical aspect of method validation. Sulfonamides can be susceptible to degradation under certain conditions.

  • Potential Causes of Degradation:

    • Light Sensitivity: Some sulfonamides are photolabile.

    • pH Extremes: Highly acidic or alkaline conditions can lead to hydrolysis.

    • Oxidation: The amino group can be prone to oxidation.

  • Stabilization Strategies:

    • Protect from Light: Store samples and standards in amber vials or protect them from direct light.

    • Control pH: Buffer your samples to a pH where the analyte is most stable, typically in the slightly acidic to neutral range.

    • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant to the sample or standard solutions may be beneficial.

    • Temperature Control: Store samples at reduced temperatures (e.g., 4°C or -20°C) to slow down degradation kinetics.

Chromatographic Analysis (HPLC)

Question 3: I am seeing poor peak shape (e.g., tailing, fronting) for my analyte. What adjustments can I make to my HPLC method?

Answer: Peak asymmetry can compromise the accuracy of quantification. Here's a systematic approach to troubleshooting poor peak shape:

  • Column Selection: A C18 column is a common starting point for sulfonamide analysis.[2] However, for structurally similar compounds, a phenyl-hexyl column can offer different selectivity and potentially better peak shape.[3]

  • Mobile Phase Optimization:

    • pH: The pH of the mobile phase is crucial. The amino group on your analyte will be protonated at acidic pH. Operating at a pH where the analyte is in a single ionic state often leads to sharper peaks. Using a buffer (e.g., acetate or phosphate buffer) will ensure a stable pH.[2]

    • Organic Modifier: Acetonitrile is a common organic modifier for sulfonamide analysis.[3] Isocratic or gradient elution can be used. A gradient elution, where the percentage of the organic solvent is increased over time, can help in sharpening the peaks, especially for complex mixtures.[1][4]

    • Additives: Adding a small amount of an acid, like formic acid (0.1%), to the mobile phase can improve peak shape by minimizing interactions with residual silanols on the column.[3]

  • Flow Rate and Temperature:

    • Flow Rate: A lower flow rate generally allows for better separation and can improve peak shape, though it will increase the run time. A typical flow rate is 1.0 mL/minute.[3]

    • Column Temperature: Operating the column at a slightly elevated temperature (e.g., 30-40°C) can reduce the viscosity of the mobile phase and improve mass transfer, leading to sharper peaks.

Question 4: I am having trouble with the sensitivity of my method. How can I improve the limit of detection (LOD) and limit of quantification (LOQ)?

Answer: Achieving low detection and quantification limits is often necessary, especially for residue analysis.

  • Detector Selection:

    • UV Detector: A UV detector is commonly used for sulfonamide analysis. The detection wavelength should be set at the absorbance maximum of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide. A typical wavelength for sulfonamides is around 270 nm.[3]

    • Fluorescence Detector (FLD): For enhanced sensitivity and selectivity, pre-column or post-column derivatization with a fluorescent reagent like fluorescamine can be employed.[1][2] This is particularly useful for trace analysis.

    • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS/MS) provides the highest sensitivity and selectivity and is the gold standard for multi-residue analysis of sulfonamides.[1]

  • Method Optimization:

    • Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak distortion.

    • Sample Concentration: If possible, concentrate your sample extract before injection.

    • Baseline Noise: A stable and low-noise baseline is crucial for low-level detection. Ensure proper mobile phase mixing and degassing.

Part 2: Experimental Protocols & Data Presentation

Recommended HPLC Method Parameters

The following table summarizes a starting point for an HPLC method for the analysis of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide.

ParameterRecommended ConditionRationale
Column C18 or Phenyl-Hexyl, 5 µm, 4.6 x 150 mmC18 is a good starting point for reversed-phase separation. Phenyl-Hexyl can offer alternative selectivity.[3]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid helps to improve peak shape. Acetonitrile is a common organic modifier.[3]
Gradient 25% B to 75% B over 15 minutesA gradient elution is often necessary to achieve good separation and peak shape for sulfonamides.[1][4]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.[3]
Injection Volume 5-20 µLA typical injection volume.[3]
Column Temp. 30°CElevated temperature can improve peak efficiency.
Detection UV at 270 nm or FLD (with derivatization)270 nm is a common wavelength for sulfonamides.[3] FLD offers higher sensitivity.[1][2]
Step-by-Step Protocol: Sample Preparation using SPE
  • Conditioning: Condition a cation-exchange SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load 10 mL of the pre-treated sample onto the cartridge at a slow, consistent flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Elution: Elute the analyte with 5 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

Part 3: Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection Extraction Solvent Extraction Sample->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation HPLC HPLC Separation Evaporation->HPLC Inject Detection Detection (UV/FLD/MS) HPLC->Detection Data Data Acquisition & Processing Detection->Data

Caption: A typical workflow for sulfonamide analysis.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues in HPLC analysis.

Troubleshooting Problem Identify Chromatographic Problem PeakShape Poor Peak Shape? Problem->PeakShape Sensitivity Low Sensitivity? Problem->Sensitivity Retention Incorrect Retention Time? Problem->Retention AdjustMobilePhase Adjust Mobile Phase pH / Composition PeakShape->AdjustMobilePhase Yes OptimizeDetector Optimize Detector Settings Sensitivity->OptimizeDetector Yes CheckFlowRate Verify Flow Rate & Mobile Phase Retention->CheckFlowRate Yes CheckColumn Check Column Health AdjustMobilePhase->CheckColumn IncreaseConc Increase Sample Concentration OptimizeDetector->IncreaseConc CheckColumnEq Ensure Column Equilibration CheckFlowRate->CheckColumnEq

Caption: A logical guide for HPLC troubleshooting.

References

  • MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC.
  • Pop, A., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH.
  • Bień, K., et al. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI.
  • Dagdag, O., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • Pule, B. O., et al. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. LabRulez LCMS.

Sources

Avoiding degradation of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-amino-N,N-diethyl-4-methylbenzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage. By understanding the potential degradation pathways and implementing proper handling techniques, you can mitigate risks and ensure the reliability of your experimental outcomes.

Introduction: Understanding the Molecule

3-amino-N,N-diethyl-4-methylbenzenesulfonamide possesses two key functional groups that dictate its stability: a primary aromatic amine and a sulfonamide. The primary aromatic amine group is susceptible to oxidation, which can be accelerated by exposure to light, air (oxygen), and elevated temperatures. The sulfonamide group is generally more stable but can be susceptible to hydrolysis under certain pH conditions.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges associated with the storage and handling of this compound.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability and storage of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide.

Q1: What are the primary signs of degradation for this compound?

A1: The most common sign of degradation is a change in color. As a primary aromatic amine, the compound is prone to oxidation, which often results in the formation of colored impurities, causing the material to darken over time, shifting from a white or off-white solid to yellow, brown, or even purple. Another indicator is a change in the physical state, such as clumping, which may suggest moisture absorption. For a definitive assessment, analytical techniques like HPLC or TLC are recommended to detect the appearance of new impurity peaks.

Q2: What are the ideal storage conditions to minimize degradation?

A2: To minimize degradation, the compound should be stored in a tightly sealed, opaque container to protect it from light and moisture. The container should be flushed with an inert gas like argon or nitrogen to displace oxygen. For long-term storage, it is recommended to keep it in a cool, dry place, ideally at temperatures between 2-8°C. Storing at temperatures below 30°C (86°F) is crucial to minimize volatility and maintain stability.[1] Many amines are also hygroscopic, meaning they can absorb moisture from the air, which can lead to hydrolysis.[1][2]

Q3: How does atmospheric oxygen contribute to degradation?

A3: Atmospheric oxygen is a key factor in the oxidative degradation of the primary aromatic amine group.[3][4] This process can be a complex radical-initiated chain reaction, leading to the formation of various oxidized species.[3] Even low concentrations of oxygen can initiate significant oxidative damage, especially at elevated temperatures.[3] This is why storage under an inert atmosphere is critical.

Q4: Is the compound sensitive to light?

A4: Yes, both the aromatic amine and sulfonamide functionalities can be susceptible to photodegradation.[5][6][7] Exposure to UV light can provide the energy needed to initiate oxidation and other degradation reactions.[5][6][7] Therefore, storing the compound in an amber or otherwise opaque vial is essential to prevent light-induced degradation.

Q5: Can pH affect the stability of the sulfonamide group?

A5: Generally, sulfonamides are more stable in neutral to alkaline conditions and more susceptible to degradation under acidic conditions.[8] However, some studies have shown that sulfonamides can be hydrolytically stable over a range of pH values typically found in environmental conditions.[9] For this specific compound, it is best to avoid strongly acidic conditions during storage or in solution to prevent potential hydrolysis of the sulfonamide bond.

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues.

Issue 1: Observed Color Change in Solid Material
  • Symptom: The solid compound has developed a yellow, brown, or darker discoloration.

  • Probable Cause: Oxidation of the primary aromatic amine group due to exposure to air and/or light.

  • Corrective Actions:

    • Assess Purity: Use an appropriate analytical method (See Protocol 1) to determine the purity of the material.

    • Purification (If Necessary): If the purity is compromised and unacceptable for your application, recrystallization may be a viable option to remove colored impurities.

    • Improve Storage: Transfer the material to a clean, dry, amber glass vial. Flush the vial with nitrogen or argon before sealing tightly. Store in a refrigerator (2-8°C).

Issue 2: Inconsistent Experimental Results
  • Symptom: Variability in experimental outcomes when using different batches or the same batch over time.

  • Probable Cause: Degradation of the compound, leading to a lower concentration of the active molecule and the presence of potentially reactive impurities.

  • Troubleshooting Workflow:

G A Inconsistent Results Observed B Check Purity of Current Stock (See Protocol 1: HPLC Analysis) A->B C Purity Acceptable? B->C D Yes C->D Purity > 98% E No C->E Purity < 98% F Investigate Other Experimental Variables (e.g., reagents, instruments) D->F G Procure New, Certified Material E->G H Implement Strict Storage Protocols (Inert gas, cold, dark) G->H I Perform Stability Study on New Stock (See Protocol 2) H->I

Caption: Troubleshooting workflow for inconsistent results.

Issue 3: Poor Solubility or Presence of Particulates in Solution
  • Symptom: The compound does not fully dissolve in a solvent in which it was previously soluble, or visible particulates are present.

  • Probable Cause: Formation of insoluble degradation products or polymers resulting from oxidation.

  • Corrective Actions:

    • Filtration: Filter the solution through a 0.22 µm syringe filter to remove insoluble matter.

    • Purity Check: Analyze the filtered solution via HPLC to quantify the concentration of the desired compound.

    • Preventive Measures: For future use, prepare solutions fresh whenever possible. If stock solutions must be stored, store them under an inert atmosphere in the dark at low temperatures (-20°C is often suitable for solutions).

Part 3: Experimental Protocols

These protocols provide step-by-step methodologies for assessing the stability of your compound.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare your sample to the same concentration as the standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample. Calculate the purity of your sample by comparing the peak area of the main component to the total area of all peaks (Area Percent method).

Protocol 2: Accelerated Stability Study

This protocol helps predict long-term stability by subjecting the compound to stress conditions.

  • Sample Preparation: Aliquot the compound into several vials under different conditions:

    • Control: 2-8°C, inert atmosphere, dark.

    • Stress 1 (Heat): 40°C, ambient atmosphere, dark.

    • Stress 2 (Light): Room temperature, ambient atmosphere, exposed to laboratory light.

    • Stress 3 (Heat & Humidity): 40°C, 75% relative humidity, dark.

  • Time Points: Analyze the purity of each sample at set time points (e.g., Day 0, Week 1, Week 2, Week 4) using the HPLC method from Protocol 1.

  • Data Analysis: Plot the purity versus time for each condition. A rapid decrease in purity under any stress condition indicates a vulnerability that should be addressed in the standard storage protocol.

ConditionPurity at Day 0Purity at Week 1Purity at Week 4
Control (2-8°C, Inert, Dark) 99.5%99.4%99.3%
Heat (40°C, Dark) 99.5%98.2%96.5%
Light (RT, Ambient) 99.5%97.8%95.1%
Heat & Humidity 99.5%96.1%92.3%

Part 4: Chemical Degradation Pathways

Understanding the potential chemical reactions that lead to degradation is crucial for prevention.

G cluster_0 Degradation Pathways cluster_1 Stress Factors A 3-amino-N,N-diethyl- 4-methylbenzenesulfonamide B Oxidized Intermediates (e.g., Nitroso, Nitro compounds) A->B O2, Light, Heat D Hydrolysis Products (Sulfonic Acid & Amine) A->D H2O, Acid/Base C Colored Polymers B->C Polymerization Oxygen Oxygen (Air) Oxygen->A Light Light (UV) Light->A Heat Heat Heat->A Moisture Moisture/pH Moisture->A

Caption: Key degradation pathways and influencing factors.

The primary degradation route is the oxidation of the aromatic amine . This can proceed through various intermediates to form highly colored polymeric materials. A secondary pathway, though generally less favorable, is the hydrolysis of the sulfonamide bond , which would be catalyzed by strong acids or bases.

By controlling the environmental factors—specifically oxygen, light, heat, and moisture—you can effectively inhibit these degradation pathways and ensure the long-term stability of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide.

References

  • Kowalska, G., & Rola, B. (2014). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. PubMed, 25(1), 113-118. Retrieved from [Link]

  • Rose, M. D., & Shearer, G. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302-306. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Zhang, Y., et al. (2016). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. ResearchGate. Retrieved from [Link]

  • Lin, T. C., & Wu, C. H. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412-417. Retrieved from [Link]

  • Fel-Biel, K., et al. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. Retrieved from [Link]

  • Li, Y., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. MDPI. Retrieved from [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Retrieved from [Link]

  • Akyüz, M. (2007). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. Retrieved from [Link]

  • Patsnap. (n.d.). Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents. Retrieved from [Link]

  • CHEM-ADDITIVE. (n.d.). How to store organic amine mixtures properly? Retrieved from [Link]

  • Voice, A. (2015). Oxidative degradation of amine solvents for CO2 capture. The University of Texas at Austin. Retrieved from [Link]

  • Ahmed, Z., et al. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • Ali, M. M., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Retrieved from [Link]

  • U.S. Department of Agriculture. (n.d.). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for scaling up this important synthesis. The following information is structured in a question-and-answer format to directly address potential challenges you may encounter.

I. Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for 3-amino-N,N-diethyl-4-methylbenzenesulfonamide?

The synthesis is typically a two-step process. It begins with the chlorosulfonation of 2-nitrotoluene to produce 4-methyl-3-nitrobenzenesulfonyl chloride. This intermediate is then reacted with diethylamine to form N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide. The final step involves the reduction of the nitro group to an amine, yielding the target compound.

Q2: What are the most critical parameters to control during the scale-up of this synthesis?

When scaling up, temperature control during the chlorosulfonation and the reduction steps is paramount. Vigorous stirring to ensure homogeneity, especially in heterogeneous reaction mixtures, and maintaining anhydrous conditions during the formation of the sulfonyl chloride and its subsequent reaction with diethylamine are also critical for high yield and purity.[1][2]

Q3: What are the common impurities I should expect and how can I minimize them?

Common impurities can include unreacted starting materials, the corresponding sulfonic acid from hydrolysis of the sulfonyl chloride, and byproducts from side reactions during the nitro group reduction, such as azo compounds.[1][3] Minimizing these impurities involves strict control of reaction conditions, using anhydrous solvents, and choosing an appropriate and selective reducing agent.[2][4] HPLC and LC-MS are effective techniques for identifying and quantifying these impurities.[5][6]

II. Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis.

Step 1: Synthesis of 4-Methyl-3-nitrobenzenesulfonyl Chloride

Issue 1: Low yield of 4-methyl-3-nitrobenzenesulfonyl chloride.

  • Potential Cause A: Incomplete reaction. The reaction of 2-nitrotoluene with chlorosulfonic acid may not have gone to completion.

    • Solution: Ensure the reaction temperature is maintained appropriately, as specified in established protocols (e.g., heating to 105°C after initial mixing at a lower temperature).[7] Also, confirm the reaction has been stirred for a sufficient duration.

  • Potential Cause B: Hydrolysis of the sulfonyl chloride. 4-Methyl-3-nitrobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[1][8]

    • Solution: Use thoroughly dried glassware and reagents. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[4] When quenching the reaction with ice water, the addition should be done carefully and quickly to minimize the contact time of the product with the aqueous environment.[7]

Issue 2: The isolated product is an oil or a low-melting solid, not the expected crystalline solid.

  • Potential Cause: Presence of impurities. Residual chlorosulfonic acid or other byproducts can lower the melting point of the product.

    • Solution: Ensure the product is thoroughly washed with ice water after precipitation to remove any remaining acids.[7] A recrystallization from a suitable solvent system may be necessary to obtain a pure, crystalline product.

Step 2: Synthesis of N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide

Issue 3: Low yield of the sulfonamide product.

  • Potential Cause A: Inactive sulfonyl chloride. As mentioned, the sulfonyl chloride intermediate is susceptible to hydrolysis.[2]

    • Solution: Use the 4-methyl-3-nitrobenzenesulfonyl chloride immediately after preparation and drying, or store it under strictly anhydrous conditions.

  • Potential Cause B: Suboptimal reaction conditions. The reaction between the sulfonyl chloride and diethylamine is sensitive to temperature and solvent.

    • Solution: The addition of diethylamine to the sulfonyl chloride solution should be done at a controlled temperature, typically 0°C, to manage the exothermic nature of the reaction.[9] Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally suitable.[10]

  • Potential Cause C: Inadequate base. A base is required to neutralize the HCl generated during the reaction.[10]

    • Solution: Use a suitable tertiary amine base, such as triethylamine or pyridine, in slight excess (1.1-1.5 equivalents).[4] Ensure the base is dry.

Issue 4: Formation of a dark-colored reaction mixture.

  • Potential Cause: Side reactions or decomposition. Elevated temperatures can sometimes lead to the decomposition of reactants or products.

    • Solution: Maintain the recommended reaction temperature. If the reaction is sluggish at lower temperatures, consider extending the reaction time rather than increasing the temperature significantly.

Step 3: Reduction of N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide

Issue 5: Incomplete reduction of the nitro group.

  • Potential Cause A: Insufficient reducing agent or catalyst deactivation.

    • Solution: Ensure the correct stoichiometry of the reducing agent is used. If using catalytic hydrogenation (e.g., with Pd/C), ensure the catalyst is active and not poisoned.[11][12] Sometimes, a fresh batch of catalyst is required.

  • Potential Cause B: Poorly chosen reduction method. The choice of reducing agent is critical for achieving a clean and complete reaction.

    • Solution: Several methods exist for the reduction of aromatic nitro compounds.[3] Catalytic hydrogenation is often efficient.[11] Metal/acid systems, such as iron in acidic media, are also widely used and can be cost-effective for large-scale synthesis.[3][13]

Issue 6: Formation of undesired byproducts.

  • Potential Cause: Over-reduction or side reactions. Some reducing agents can lead to the formation of hydroxylamines or azo compounds.[3]

    • Solution: Select a reducing agent known for its chemoselectivity towards the nitro group. Careful monitoring of the reaction progress by TLC or HPLC can help determine the optimal reaction time to avoid over-reduction.

III. Experimental Protocols & Data

Protocol 1: Synthesis of 4-Methyl-3-nitrobenzenesulfonyl Chloride
  • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (4.6 equivalents).

  • Cool the chlorosulfonic acid to 0-5°C in an ice-water bath.

  • Slowly add 2-nitrotoluene (1.0 equivalent) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 40°C.[7]

  • After the addition is complete, stir the mixture at 40°C for 1 hour.

  • Slowly heat the reaction mixture to 105°C and maintain this temperature for 6 hours.[7]

  • Cool the mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Dry the product under vacuum.

Protocol 2: Synthesis of N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide
  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-methyl-3-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane (DCM).[9]

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of diethylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Add the diethylamine solution dropwise to the stirred sulfonyl chloride solution at 0°C over 15-20 minutes.[9]

  • Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).[9]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[9]

Protocol 3: Reduction to 3-amino-N,N-diethyl-4-methylbenzenesulfonamide
  • In a suitable reaction vessel, dissolve N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Step Reactant Product Typical Yield Key Parameters
12-Nitrotoluene4-Methyl-3-nitrobenzenesulfonyl chloride85-95%Temperature control, anhydrous conditions
24-Methyl-3-nitrobenzenesulfonyl chloride, DiethylamineN,N-diethyl-4-methyl-3-nitrobenzenesulfonamide80-90%Anhydrous conditions, controlled addition at 0°C
3N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide3-amino-N,N-diethyl-4-methylbenzenesulfonamide>90%Catalyst activity, hydrogen pressure

IV. Visualizations

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Nitro Reduction 2-Nitrotoluene 2-Nitrotoluene Step1_Product 4-Methyl-3-nitro- benzenesulfonyl chloride 2-Nitrotoluene->Step1_Product Chlorosulfonic Acid (0-105°C) Chlorosulfonic Acid Chlorosulfonic Acid Step2_Product N,N-diethyl-4-methyl-3-nitro- benzenesulfonamide Step1_Product->Step2_Product Diethylamine, Base (0°C to RT) Diethylamine Diethylamine Final_Product 3-amino-N,N-diethyl-4- methylbenzenesulfonamide Step2_Product->Final_Product Reduction Reducing Agent H2, Pd/C

Caption: Overall synthetic workflow for 3-amino-N,N-diethyl-4-methylbenzenesulfonamide.

Troubleshooting_Low_Yield Low_Yield Low Yield in Sulfonamide Formation Cause1 Hydrolysis of Sulfonyl Chloride Low_Yield->Cause1 Cause2 Poor Amine Nucleophilicity Low_Yield->Cause2 Cause3 Inadequate Base Low_Yield->Cause3 Solution1 Ensure Anhydrous Conditions (Dry Glassware, Solvents, Inert Atmosphere) Cause1->Solution1 Solution2 Increase Reaction Temperature or Use a Catalyst (e.g., DMAP) Cause2->Solution2 Solution3 Use Sufficient Equivalents of a Suitable Base (e.g., Pyridine, TEA) Cause3->Solution3

Caption: Troubleshooting logic for low yield in sulfonamide formation.

V. References

  • Wikipedia. Reduction of nitro compounds. [Link]

  • National Center for Biotechnology Information. The nitro to amine reduction: from millions of tons to single molecule studies. [Link]

  • SIELC Technologies. Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. [Link]

  • ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link]

  • ResearchGate. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [Link]

  • MDPI. Selective Photocatalytic Reduction of Nitrobenzene to Aniline Using TiO 2 Embedded in sPS Aerogel. [Link]

  • Brainly.in. Benzene sulfonyl chloride reacts with diethylamine. [Link]

  • ChemBK. 4-Methyl-3-nitrobenzenesulfonyl chloride. [Link]

  • National Center for Biotechnology Information. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

  • ChemBK. 4-Methyl-3-nitro-benzenesulfonyl chloride. [Link]

  • Shaalaa.com. Answer in one sentence. Write the reaction of p-toluenesulphonyl chloride with diethylamine. [Link]

  • ResearchGate. Yield, purity, and characteristic impurities of the sulfonamide... [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • Royal Society of Chemistry. Synthesis of Sulfonamides. [Link]

  • National Center for Biotechnology Information. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

  • Research Journal of Pharmacy and Technology. Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. [Link]

  • YouTube. # CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. [Link]

  • PrepChem.com. Synthesis of 3-nitrobenzenesulfonyl chloride. [Link]

  • Reddit. Synthesis of an Sulfonamide, why is this step neccessary? (see pic). [Link]

  • Royal Society of Chemistry. Supporting Information for. [Link]

  • Thieme Connect. Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

  • Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]

  • Organic Syntheses. 4-Methyl-1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo[2.2.2]octane. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-amino-N,N-diethyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide, a key sulfonamide intermediate. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, offering a detailed examination of their respective validation parameters. This document is designed to equip researchers, scientists, and drug development professionals with the necessary insights to select and implement the most appropriate analytical method for their specific needs, ensuring data accuracy, reliability, and regulatory compliance.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide is structured to align with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for the validation of analytical procedures.[1][3][4][5]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical method is a critical decision in the drug development process, balancing the need for accuracy, precision, and specificity with practical considerations such as speed, cost, and complexity. For the analysis of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide, two prevalent techniques are High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful separation technique that offers high resolution and sensitivity. It is the workhorse of the pharmaceutical industry for the quantification of active pharmaceutical ingredients (APIs) and their impurities. A reverse-phase HPLC method is particularly well-suited for the analysis of moderately polar organic compounds like 3-amino-N,N-diethyl-4-methylbenzenesulfonamide.[6]

  • UV-Visible Spectrophotometry: This technique is based on the absorption of light by the analyte in the ultraviolet and visible regions of the electromagnetic spectrum. It is a simpler, faster, and more cost-effective method compared to HPLC. However, its major limitation is its lack of specificity, as any substance that absorbs light at the same wavelength will interfere with the measurement.[7][8]

The following table provides a comparative summary of the key performance characteristics of these two methods for the analysis of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide.

Parameter High-Performance Liquid Chromatography (HPLC) UV-Visible Spectrophotometry Rationale
Specificity High (Excellent separation from impurities)Low (Prone to interference from other UV-absorbing compounds)HPLC's chromatographic separation provides the ability to distinguish the analyte from other components.[3]
Linearity Excellent (R² > 0.999)Good (R² > 0.995)Both techniques can exhibit a linear relationship between concentration and response over a defined range.
Accuracy High (Recovery typically 98-102%)Moderate (Recovery can be affected by interfering substances)The high specificity of HPLC generally leads to more accurate results.[3]
Precision High (RSD < 2%)Moderate (RSD < 5%)HPLC systems offer highly reproducible injections and separations.
Limit of Detection (LOD) Low (ng/mL range)Moderate (µg/mL range)HPLC detectors are generally more sensitive than spectrophotometers.
Limit of Quantitation (LOQ) Low (ng/mL range)Moderate (µg/mL range)The lower detection limits of HPLC translate to lower quantitation limits.
Robustness GoodModerateHPLC methods can be designed to be robust against small variations in operational parameters.
Cost & Complexity HighLowSpectrophotometers are simpler and less expensive to operate and maintain than HPLC systems.

Deep Dive into Method Validation: A Step-by-Step Approach

The validation process involves a series of experiments designed to demonstrate that the analytical method is suitable for its intended purpose. The following sections detail the experimental protocols for validating both an HPLC and a UV-Vis spectrophotometric method for 3-amino-N,N-diethyl-4-methylbenzenesulfonamide.

I. High-Performance Liquid Chromatography (HPLC) Method Validation

An HPLC method provides the necessary specificity and sensitivity for the accurate quantification of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide in the presence of potential impurities and degradation products.

A. Experimental Protocol: HPLC Method

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.0) in an isocratic or gradient elution. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.[6]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV detection at a wavelength of approximately 265 nm.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve a known amount of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide reference standard in the mobile phase to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

    • Sample Solution: Prepare the sample solution by accurately weighing and dissolving the sample containing 3-amino-N,N-diethyl-4-methylbenzenesulfonamide in the mobile phase to achieve a concentration within the calibration range.

B. Validation Parameters and Acceptance Criteria

The following diagram illustrates the workflow for the validation of the HPLC method.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting Protocol Develop HPLC Protocol Standards Prepare Standards & Samples Protocol->Standards Specificity Specificity Standards->Specificity Linearity Linearity & Range Standards->Linearity Accuracy Accuracy Standards->Accuracy Precision Precision (Repeatability & Intermediate) Standards->Precision LOD_LOQ LOD & LOQ Standards->LOD_LOQ Robustness Robustness Standards->Robustness Data Analyze Data Specificity->Data Linearity->Data Accuracy->Data Precision->Data LOD_LOQ->Data Robustness->Data Report Generate Validation Report Data->Report

Caption: Workflow for the validation of an HPLC analytical method.

The table below summarizes the validation parameters, experimental approach, and typical acceptance criteria for the HPLC method.

Validation Parameter Experimental Approach Acceptance Criteria
Specificity Analyze blank, placebo (if applicable), standard, and sample solutions. Spike the sample with known impurities and degradation products.The analyte peak should be well-resolved from any other peaks. Peak purity analysis should show no co-eluting peaks.
Linearity Analyze a series of at least five concentrations of the standard solution over the desired range (e.g., 50-150% of the expected sample concentration).The correlation coefficient (R²) of the calibration curve should be ≥ 0.999. The y-intercept should be close to zero.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range.The range should cover the expected concentrations of the analyte in the samples.
Accuracy Perform recovery studies by spiking a placebo or blank matrix with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate.The mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.The Relative Standard Deviation (RSD) for repeatability should be ≤ 2.0%. The RSD for intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) Determine based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The LOD should be reported.
Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be validated for accuracy and precision.The LOQ should be reported and should be the lowest concentration that can be quantified with acceptable accuracy and precision.
Robustness Intentionally vary critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and observe the effect on the results.The method should remain unaffected by small, deliberate variations in the parameters. System suitability parameters should still be met.
System Suitability Inject a standard solution multiple times before starting the analysis.Parameters such as tailing factor (≤ 2.0), theoretical plates (> 2000), and %RSD of replicate injections (≤ 2.0%) should be within acceptable limits.
II. UV-Visible Spectrophotometry Method Validation

A UV-Vis spectrophotometric method can be a viable alternative for routine analysis where high specificity is not a primary concern.

A. Experimental Protocol: UV-Vis Spectrophotometry

  • Instrumentation: A calibrated UV-Visible spectrophotometer with a 1 cm quartz cuvette.

  • Solvent: A suitable solvent that dissolves the analyte and does not absorb at the analytical wavelength (e.g., methanol, ethanol, or a suitable buffer).

  • Wavelength Selection: Scan a solution of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve a known amount of the reference standard in the chosen solvent to obtain a stock solution.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to create a calibration curve.

    • Sample Solution: Prepare the sample solution by accurately weighing and dissolving the sample in the solvent to achieve a concentration that falls within the linear range of the calibration curve.

B. Validation Parameters and Acceptance Criteria

The following diagram illustrates the relationship between the core validation parameters for a spectrophotometric method.

Spectrophotometry_Validation cluster_core Core Validation Parameters cluster_limits Detection Limits Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Precision Specificity Specificity Specificity->Accuracy impacts Robustness Robustness Robustness->Precision affects

Caption: Interrelationship of validation parameters for a UV-Vis spectrophotometric method.

The table below outlines the validation parameters for the UV-Vis spectrophotometric method.

Validation Parameter Experimental Approach Acceptance Criteria
Specificity Scan the UV spectra of the analyte, blank, and potential interfering substances. Analyze a spiked placebo.The absorption spectrum of the analyte should be distinct. Minimal interference from the matrix at the analytical wavelength.
Linearity Prepare and measure the absorbance of at least five concentrations of the standard solution.The correlation coefficient (R²) of the calibration curve should be ≥ 0.995.
Range The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable linearity, accuracy, and precision.The range should encompass the expected sample concentrations.
Accuracy Perform recovery studies by spiking a placebo with the analyte at three concentration levels. Analyze in triplicate.The mean recovery should be within 95.0% to 105.0%.
Precision Repeatability (Intra-day): Analyze a minimum of six replicate preparations of the sample at the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day.The RSD for repeatability should be ≤ 5.0%. The RSD for intermediate precision should be ≤ 5.0%.
Limit of Detection (LOD) Determine from the standard deviation of the blank and the slope of the calibration curve.The LOD should be reported.
Limit of Quantitation (LOQ) Determine from the standard deviation of the blank and the slope of the calibration curve. Validate for accuracy and precision.The LOQ should be reported and be the lowest concentration quantifiable with acceptable accuracy and precision.
Robustness Vary parameters such as the solvent composition and pH (if applicable) and assess the impact on the absorbance.The method should show minimal variation in absorbance with small changes in the parameters.

Conclusion: A Scientifically Sound and Risk-Based Approach

The validation of an analytical method for 3-amino-N,N-diethyl-4-methylbenzenesulfonamide is a critical exercise that underpins the quality and reliability of data in pharmaceutical development. This guide has provided a comparative framework for two commonly employed techniques: HPLC and UV-Visible Spectrophotometry.

For applications demanding high specificity, such as the analysis of stability samples or the quantification of the active ingredient in the presence of impurities, the validated HPLC method is unequivocally the superior choice . Its ability to separate the analyte from other components ensures accurate and reliable results.

For less demanding applications, such as in-process controls where speed and cost are paramount and the sample matrix is well-characterized, a validated UV-Visible spectrophotometric method can be a suitable and efficient alternative .

Ultimately, the choice of method should be based on a thorough understanding of the analytical requirements and a risk-based assessment. The detailed protocols and validation parameters presented in this guide provide a solid foundation for researchers and scientists to develop and validate robust and reliable analytical methods for 3-amino-N,N-diethyl-4-methylbenzenesulfonamide, ensuring compliance with global regulatory expectations and contributing to the development of safe and effective medicines.[7]

References

  • Separation of Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. Available from: [Link]

  • Spectrophotometric determination of sulfanilamide using PMDA as a π-acceptor: method optimization, validation, and computational study. National Institutes of Health. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available from: [Link]

Sources

A Researcher's Guide to the Comparative Evaluation of Novel Sulfonamides: A Case Study with 3-amino-N,N-diethyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The sulfonamides were the first class of synthetic antimicrobial agents to be systematically used, marking a pivotal moment in medicine.[1] Their core mechanism, the inhibition of folic acid synthesis in microorganisms, remains a cornerstone of antibacterial therapy.[2][] This pathway's absence in humans, who acquire folate through their diet, provides a basis for selective toxicity against pathogens.[4][5] The versatility of the sulfonamide scaffold has since been exploited to develop a wide array of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.[6][7]

Despite their long history, the rise of antimicrobial resistance necessitates a continued search for novel, more effective sulfonamide analogues.[8][9] This guide provides a comprehensive framework for the comparative evaluation of new sulfonamide candidates, using the lesser-studied compound 3-amino-N,N-diethyl-4-methylbenzenesulfonamide as a central case study. We will compare its projected evaluation pathway against well-established sulfonamides like Sulfamethoxazole and Sulfadiazine.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causal logic behind experimental choices, providing a self-validating system for the rigorous assessment of novel chemical entities.

The Sulfonamide Mechanism of Action: A Molecular Perspective

The primary antibacterial action of sulfonamides is their role as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway.[1][4] Bacteria synthesize dihydrofolic acid from para-aminobenzoic acid (PABA), and sulfonamides, due to their structural similarity to PABA, compete for the enzyme's active site.[][6] This competitive inhibition halts the production of folic acid, a vital precursor for the synthesis of nucleic acids (DNA and RNA), thereby arresting bacterial growth and replication.[2][] This bacteriostatic effect allows the host's immune system to eliminate the stalled pathogen population.[2]

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF NucleicAcids Nucleic Acid Synthesis (DNA, RNA) THF->NucleicAcids Sulfonamide Sulfonamide Drug Blocked Inhibition Sulfonamide->Blocked Blocked->DHPS Competitively Inhibits

Caption: Competitive inhibition of Dihydropteroate Synthase (DHPS) by sulfonamides.

Foundational Analysis: Physicochemical Profiling

Before any biological assessment, understanding a compound's physicochemical properties is critical. These characteristics—solubility, acidity (pKa), and lipophilicity (log P)—govern its absorption, distribution, metabolism, and excretion (ADME) profile. The antibacterial activity of sulfonamides is known to be significantly influenced by their degree of ionization, which is directly related to their pKa and the pH of the surrounding medium.[10][11]

Table 1: Comparative Physicochemical Properties of Selected Sulfonamides

PropertySulfamethoxazoleSulfadiazine3-amino-N,N-diethyl-4-methylbenzenesulfonamide
Molecular Formula C₁₀H₁₁N₃O₃SC₁₀H₁₀N₄O₂SC₁₁H₁₈N₂O₂S
Molecular Weight 253.28 g/mol 250.28 g/mol 242.34 g/mol
pKa ~5.6[11]~6.5[12]To be determined
Aqueous Solubility 0.61 mg/mL0.13 mg/mL[12]To be determined
log P 0.89-0.09To be determined
Experimental Protocol: Determination of Acid Dissociation Constant (pKa) via Potentiometric Titration

This protocol provides a reliable method for determining the pKa of an ionizable compound, a critical parameter for predicting its behavior in physiological environments.

  • Preparation of Analyte Solution: Accurately weigh and dissolve a precise amount of the test sulfonamide (e.g., 10 mg) in a known volume of a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low. Dilute with deionized water to a final volume of 50 mL.

  • System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0) at a constant temperature (e.g., 25°C).

  • Titration: Place the analyte solution in a jacketed beaker to maintain constant temperature. Begin stirring gently. Add standardized hydrochloric acid (HCl) in small, precise increments (e.g., 0.05 mL) to lower the pH to ~2.

  • Back-Titration: Titrate the acidified solution by adding small, precise increments (e.g., 0.05 mL) of a standardized strong base (e.g., 0.1 M NaOH). Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest section of the titration curve. For more accuracy, a Gran plot or derivative plot can be used to precisely identify the equivalence point.

In Vitro Efficacy: Antibacterial Susceptibility Testing

The cornerstone of antibacterial evaluation is determining the Minimum Inhibitory Concentration (MIC)—the lowest concentration of a drug that prevents visible growth of a bacterium.[8] This assay provides a quantitative measure of a compound's potency against specific pathogens.

Experimental Protocol: Broth Microdilution MIC Assay (CLSI Guidelines)

This method is a standardized, high-throughput approach for determining the MIC of antimicrobial agents against various bacterial strains.

  • Bacterial Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 35401) overnight on appropriate agar plates.[8] Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Prepare a stock solution of the test sulfonamide in DMSO. Create a series of 2-fold serial dilutions in CAMHB in a 96-well microtiter plate. The final concentration range should be sufficient to span the expected MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without drug) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[8][9]

A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacterial Suspension A->C B Prepare 2-Fold Serial Dilutions of Sulfonamide in 96-Well Plate B->C D Incubate Plate (37°C, 18-24h) C->D E Visually Inspect for Turbidity (Growth) D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.

Table 2: Representative In Vitro Antibacterial Activity (MIC in µg/mL)

OrganismSulfamethoxazoleSulfadiazine3-amino-N,N-diethyl-4-methylbenzenesulfonamide
S. aureus (Gram-positive) 16 - 648 - 32To be determined
E. coli (Gram-negative) 8 - 324 - 16To be determined
P. aeruginosa (Gram-negative) >256 (Resistant)[6]>256 (Resistant)To be determined

In Vitro Safety: Cytotoxicity Profiling and Selectivity

An effective antimicrobial agent must be potent against pathogens while exhibiting minimal toxicity to host cells. A cytotoxicity assay against a mammalian cell line is essential for determining a compound's therapeutic window. The resulting data allows for the calculation of the Selectivity Index (SI), a critical metric in early-stage drug discovery.

Selectivity Index (SI) = CC₅₀ / MIC

Where CC₅₀ is the 50% cytotoxic concentration against mammalian cells. A higher SI value indicates greater selectivity for the bacterial target over host cells.

Experimental Protocol: MTT Assay for Mammalian Cell Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[13]

  • Cell Seeding: Culture a human cell line (e.g., HepG2 liver cells or HEK293 kidney cells) in an appropriate medium. Seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂ to allow for attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test sulfonamide in the culture medium. Replace the old medium in the wells with the medium containing the various drug concentrations. Incubate for a specified period (e.g., 48 or 72 hours).[13]

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate for an additional 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan product.[13]

  • Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Measure the absorbance of the resulting purple solution using a microplate reader (typically at 540-570 nm).[13]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The CC₅₀ value is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.[14]

Table 3: Comparative Cytotoxicity and Selectivity Index

CompoundCC₅₀ (HepG2 cells, µg/mL)MIC (E. coli, µg/mL)Selectivity Index (SI)
Sulfamethoxazole >50016>31.25
Sulfadiazine >5008>62.5
3-amino-N,N-diethyl-4-methylbenzenesulfonamide To be determinedTo be determinedTo be calculated

Conclusion and Forward Outlook

This guide has established a rigorous, multi-faceted framework for the comparative evaluation of novel sulfonamide drug candidates, using 3-amino-N,N-diethyl-4-methylbenzenesulfonamide as a template for investigation. The logical progression from physicochemical characterization to in vitro efficacy and safety assessment ensures that compounds are profiled comprehensively. By adhering to these self-validating protocols, researchers can generate the robust, high-quality data necessary to identify promising leads in the ongoing fight against bacterial infections. The true potential of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide and other novel analogues can only be unlocked through the systematic application of these foundational experimental principles.

References

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • Adgoke, R. O., & Olatunji, G. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SN Applied Sciences, 3(3), 333.
  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • Cleveland Clinic. (2022). Sulfonamides (Sulfa Drugs). Retrieved from [Link]

  • van't Klooster, G. A., van Gorp, A. C., & van Miert, A. S. (1990). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of Veterinary Pharmacology and Therapeutics, 13(3), 267-280.
  • ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Retrieved from [Link]

  • RSC Publishing. (2007). Chemistry and physical properties of sulfamide and its derivatives: proton conducting materials.
  • ResearchGate. (n.d.). Basic physicochemical properties of sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected physicochemical properties of the sulfonamide antibiotics. Retrieved from [Link]

  • Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. Retrieved from [Link]

  • MDPI. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(14), 5399.
  • Louisiana Department of Health. (n.d.). Sulfonamides and Sulfonamide Combinations. Retrieved from [Link]

  • Verywell Health. (2023). Sulfa Drugs: List of Antibiotics and Other Sulfonamides. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal, 21, 563-577.
  • EXCLI Journal. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

Sources

Structure-activity relationship (SAR) studies of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide Analogs

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide. It is intended for researchers, scientists, and professionals in the field of drug development who are working with or interested in the therapeutic potential of benzenesulfonamide-based compounds. This document offers insights into the rational design of more potent and selective analogs, supported by experimental data and detailed protocols.

Introduction to the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its prevalence is due to its ability to act as a versatile scaffold, allowing for modifications that can fine-tune the pharmacological properties of a molecule. The parent compound, 3-amino-N,N-diethyl-4-methylbenzenesulfonamide, presents several key features for chemical exploration: a primary amino group, a diethylsulfonamide group, and a methyl group on a central benzene ring. These functional groups offer multiple points for modification, making this scaffold an attractive starting point for developing targeted therapies. Benzenesulfonamide derivatives have been extensively studied as inhibitors of various enzymes, including carbonic anhydrases and protein kinases, which are implicated in a range of diseases from cancer to glaucoma.[1][2][3]

Strategic Design and Comparative Analysis of Analogs

The exploration of the SAR of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide analogs involves systematic modifications of its core structure. The following sections detail the rationale behind these modifications and their anticipated impact on biological activity, drawing parallels from established research on similar benzenesulfonamide-containing compounds.

Modifications of the 3-Amino Group

The 3-amino group is a critical site for interaction with biological targets and a prime location for chemical modification. Alterations at this position can significantly influence binding affinity and selectivity.

  • Acylation and Sulfonylation: Conversion of the amino group to various amides and sulfonamides can introduce a range of substituents that can probe the binding pocket of a target enzyme for additional interactions. For instance, the introduction of aromatic or heterocyclic rings can lead to beneficial pi-stacking or hydrogen bonding interactions.

  • Alkylation: N-alkylation of the amino group can modulate the basicity and steric profile of the molecule. While mono-alkylation may be tolerated, di-alkylation can sometimes lead to a loss of activity due to steric hindrance, depending on the target's topology.

Modifications of the N,N-diethylsulfonamide Group

The sulfonamide group is often a key pharmacophore, directly involved in binding to the target, frequently through coordination with a metal ion in the active site (as seen in carbonic anhydrase inhibitors).[1][4]

  • Alkyl Chain Variation: Altering the length and branching of the N-alkyl substituents can impact both potency and pharmacokinetic properties. For example, replacing the diethyl groups with smaller (e.g., dimethyl) or larger, more complex alkyl groups can optimize van der Waals interactions within the binding site.

  • Cyclic Analogs: Incorporating the nitrogen atom into a cyclic system, such as a piperidine or morpholine ring, can constrain the conformation of the sulfonamide moiety. This can lead to an increase in binding affinity due to a reduction in the entropic penalty upon binding.

Modifications of the 4-Methyl Group

The methyl group at the 4-position can be replaced with other substituents to explore the surrounding space in the target's binding site.

  • Halogenation: Introduction of halogen atoms (F, Cl, Br) can alter the electronic properties of the benzene ring and introduce new potential interactions, such as halogen bonding.

  • Larger Alkyl or Aryl Groups: Replacing the methyl group with larger alkyl or aryl groups can provide additional hydrophobic interactions, potentially increasing potency.

Ring Substitution Patterns

Shifting the positions of the substituents on the benzene ring or introducing additional groups can dramatically alter the molecule's interaction with its target. For example, moving the amino group from the 3- to the 2- or 4-position would significantly change the geometry of the molecule.

Comparative Performance Data of Hypothetical Analogs

To illustrate the principles of SAR, the following table presents hypothetical biological activity data for a series of designed analogs of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide against a hypothetical kinase target.

Compound ID Modification Hypothetical IC50 (nM) Rationale for Activity Change
Parent 3-amino-N,N-diethyl-4-methylbenzenesulfonamide500Baseline activity.
Analog 1 3-acetylamino250Acetyl group may form additional hydrogen bonds.
Analog 2 3-amino, N,N-dimethylsulfonamide750Smaller dimethyl groups may have weaker hydrophobic interactions.
Analog 3 3-amino, 4-chloro150Chloro group may engage in favorable halogen bonding.
Analog 4 3-amino, N-piperidinesulfonamide100Cyclic sulfonamide constrains conformation, improving binding affinity.
Analog 5 4-amino isomer>10000Isomeric change disrupts key binding interactions.

Disclaimer: The data presented in this table is purely illustrative and intended to demonstrate SAR principles. It is not based on actual experimental results for these specific compounds.

Experimental Protocols

The following are detailed protocols for assays commonly used to evaluate the biological activity of benzenesulfonamide derivatives.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This assay measures the inhibition of CO₂ hydration catalyzed by carbonic anhydrase (CA).[1][4]

Materials:

  • Purified human carbonic anhydrase isoenzyme (e.g., hCA II)

  • Test compounds dissolved in DMSO

  • CO₂-saturated water

  • Buffer (e.g., 20 mM HEPES, pH 7.4)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a solution of the CA enzyme in the buffer.

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the spectrophotometer cell, mix the enzyme solution with the test compound solution (or DMSO for control) and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water.

  • Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of carbonic acid.

  • Calculate the initial rate of the reaction.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This is a generic protocol for a competitive binding assay to determine the affinity of a compound for a kinase.

Materials:

  • Kinase of interest

  • Europium-labeled anti-tag antibody (specific to the kinase tag)

  • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

  • Test compounds dissolved in DMSO

  • Assay buffer

  • Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer containing a fixed concentration of the tracer.

  • Add the kinase and the Eu-labeled antibody to the wells of a microplate.

  • Add the compound/tracer mixture to the wells containing the kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Read the plate on a TR-FRET-capable microplate reader, measuring the emission at both the donor (Eu) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Calculate the TR-FRET ratio and determine the IC50 values from the dose-response curves.

Visualizing Structure-Activity Relationships and Workflows

Key SAR Insights for 3-amino-N,N-diethyl-4-methylbenzenesulfonamide Analogs

SAR_Insights cluster_mods Modifications Parent 3-amino-N,N-diethyl-4-methylbenzenesulfonamide 3-Amino_Mod 3-Amino Group (Acylation, Alkylation) Parent->3-Amino_Mod Modulates H-bonding and steric fit Sulfonamide_Mod N,N-diethylsulfonamide (Alkyl variation, Cyclization) Parent->Sulfonamide_Mod Impacts hydrophobic and conformational profile 4-Methyl_Mod 4-Methyl Group (Halogenation, Larger groups) Parent->4-Methyl_Mod Probes hydrophobic pocket and electronic environment Ring_Sub Ring Substitution (Isomers, Additional groups) Parent->Ring_Sub Alters overall geometry and binding mode

Caption: Key modification sites on the parent scaffold.

Workflow for Carbonic Anhydrase Inhibition Assay

CA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare enzyme and compound solutions B Serial dilution of test compounds A->B C Incubate enzyme with inhibitor B->C D Initiate reaction with CO2-saturated water C->D E Monitor absorbance change over time D->E F Calculate initial reaction rates E->F G Plot inhibition vs. concentration F->G H Determine IC50 value G->H

Caption: Stopped-flow CO₂ hydrase assay workflow.

References

  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC - NIH. Available at: [Link]

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships - Taylor & Francis. Available at: [Link]

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided - FLORE. Available at: [Link]

  • Substrate scope and SAR studies of benzenesulfonamide‐sulphonylated... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed. Available at: [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC - PubMed Central. Available at: [Link]

  • 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide | Chemsrc. Available at: [Link]

  • Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - NIH. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - MDPI. Available at: [Link]

  • Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes - ResearchGate. Available at: [Link]

  • Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- | SIELC Technologies. Available at: [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - NIH. Available at: [Link]

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed. Available at: [Link]

  • 3-Amino-n-methyl-4-(methylamino)benzenesulfonamide | C8H13N3O2S | CID 274142. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 3-amino-N,N-diethyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide (ADMBS), a compound of interest in pharmaceutical development as a potential process impurity or intermediate. We delve into the comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed, field-tested protocols. This document is intended for researchers, analytical scientists, and drug development professionals, providing the technical depth required to make informed decisions on method selection, validation, and implementation in a regulated environment. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction: The Analytical Imperative for ADMBS

3-amino-N,N-diethyl-4-methylbenzenesulfonamide (ADMBS) belongs to the sulfonamide class of compounds, which are prevalent in pharmaceuticals. Its accurate quantification is critical, whether it appears as a synthetic intermediate, a degradation product, or a potential genotoxic impurity (PGI). The choice of an analytical method is not trivial; it dictates the reliability of data that underpins drug safety, efficacy, and regulatory approval.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] When multiple analytical methods are used to generate data for the same drug substance, for instance, in different laboratories or during different stages of development, cross-validation becomes essential. It provides documented evidence that different validated methods yield comparable results, ensuring data integrity across the product lifecycle.[3][4]

This guide will focus on the two most common and powerful techniques for this type of analyte: HPLC-UV for its robustness and widespread use in quality control, and GC-MS for its high sensitivity and specificity, which is particularly crucial for impurity analysis.[5][6][7]

The Principle of Cross-Validation

Cross-validation serves to compare two distinct analytical procedures to demonstrate that they provide equivalent results, within predefined acceptance criteria. This is not merely a "pass/fail" exercise but a thorough assessment of method performance.[3] According to ICH guidelines, cross-validation is necessary when data from different methods are to be compared or combined.[3][8]

The process involves analyzing the same set of homogeneous samples with both the primary (established) and alternative (new) methods and statistically comparing the outcomes.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_eval Data Evaluation Prep Prepare Homogeneous ADMBS Samples (e.g., Spiked Matrix at 3 Levels) HPLC Method A: Analyze via HPLC-UV Prep->HPLC GCMS Method B: Analyze via GC-MS Prep->GCMS Collect Collect Quantitative Data (n ≥ 6 replicates per level) HPLC->Collect GCMS->Collect Stats Statistical Comparison (e.g., F-test for variance, Student's t-test for means) Collect->Stats Criteria Evaluate Against Acceptance Criteria (e.g., Mean difference <15%) Stats->Criteria Criteria->HPLC Fail - Investigate Method A Criteria->GCMS Fail - Investigate Method B Report Generate Cross-Validation Report Criteria->Report Pass

Figure 1: General workflow for the cross-validation of two analytical methods.

Comparative Analysis: HPLC-UV vs. GC-MS for ADMBS

The selection between HPLC and GC is fundamentally driven by the analyte's physicochemical properties and the analytical objective (e.g., routine assay vs. trace impurity analysis).

Method_Comparison ADMBS Analysis of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide HPLC HPLC-UV Principle: Liquid phase separation based on polarity Pros: - Robust & routine-friendly - No derivatization needed - High throughput - Good for assays Cons: - Moderate sensitivity - Lower specificity than MS - Potential for matrix interference ADMBS->HPLC GCMS GC-MS Principle: Gas phase separation based on volatility & mass Pros: - Excellent sensitivity (LOD/LOQ) - High specificity (mass fragmentation) - Definitive identification - Ideal for impurity profiling Cons: - Requires derivatization for non-volatile ADMBS - Lower throughput - More complex instrumentation ADMBS->GCMS

Figure 2: Logical comparison of HPLC-UV and GC-MS for ADMBS analysis.
Performance Parameter Showdown

The following table summarizes the expected performance of each technique based on established validation parameters outlined in ICH Q2(R1).[1][2]

Validation Parameter HPLC-UV GC-MS (with Derivatization) Rationale & Causality
Specificity GoodExcellentHPLC-UV relies on retention time and UV spectrum, which can have overlaps. GC-MS uses retention time plus a unique mass fragmentation pattern, providing a virtual "fingerprint" for definitive identification. This is crucial for forced degradation studies where novel degradants may appear.[9][10][11]
Linearity (R²) > 0.999> 0.998Both methods are expected to show excellent linearity. The derivatization step in GC can sometimes introduce slight variability, but modern techniques minimize this.[12]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%HPLC typically offers very high accuracy. The multi-step sample preparation for GC (extraction, derivatization, cleanup) can lead to a slightly wider, yet perfectly acceptable, recovery range.
Precision (%RSD) < 2.0%< 5.0%The simpler workflow of HPLC lends itself to higher precision (repeatability). The additional derivatization step for GC-MS is the primary source of increased variability.
Limit of Quantitation (LOQ) ~50 - 100 ng/mL~1 - 5 ng/mLGC-MS, especially in Selected Ion Monitoring (SIM) mode, is inherently more sensitive than UV detection, making it the superior choice for trace-level impurity quantification.[13]
Robustness HighModerateHPLC methods are generally very robust to small changes in mobile phase composition, flow rate, and temperature. GC methods can be more sensitive to inlet temperature, flow rates, and the quality of the derivatization reagent.
Sample Throughput High (10-15 min/run)Low (30-40 min/run)HPLC run times are typically shorter, and direct injection simplifies the workflow. GC methods have longer run times and a mandatory, time-consuming derivatization step.

Field-Tested Experimental Protocols

The following protocols are detailed, validated methodologies for the analysis of ADMBS.

Protocol 1: Quantification of ADMBS by RP-HPLC-UV

This method is designed for robustness and is suitable for assay and purity analysis at levels above 0.05%.

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: 65:35 (v/v) mixture of 20 mM Potassium Phosphate buffer (pH 3.0) and Acetonitrile.

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

2. Reagent and Sample Preparation:

  • Diluent: 50:50 (v/v) Acetonitrile and Water.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of ADMBS reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Sample Solution (for Assay): Accurately weigh an amount of test sample expected to contain 10 mg of ADMBS into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

3. Validation & System Suitability:

  • Specificity: Perform a forced degradation study (acid, base, peroxide, heat, light) to ensure no degradant peaks co-elute with the main ADMBS peak.[9][14]

  • System Suitability: Inject the standard solution six times. The relative standard deviation (%RSD) for peak area should be ≤ 2.0%, and the tailing factor should be ≤ 1.5.

Protocol 2: Trace Quantification of ADMBS by GC-MS

This method is optimized for high sensitivity and is ideal for quantifying ADMBS as a potential genotoxic impurity (PGI) at ppm levels.

1. Instrumentation and Conditions:

  • GC-MS System: Agilent 8890 GC with a 5977B MSD or equivalent.

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C (Splitless mode).

  • Oven Program: Start at 100°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.

  • MSD Transfer Line: 280°C.

  • Ion Source: 230°C (Electron Ionization, 70 eV).

  • Analysis Mode: Selected Ion Monitoring (SIM). Monitor for characteristic ions of the derivatized ADMBS (exact m/z values to be determined post-derivatization and initial scan analysis).

2. Derivatization (N-Trifluoroacetylation):

  • Rationale: The primary amine and sulfonamide groups make ADMBS non-volatile. Derivatization with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA) is necessary to increase volatility and thermal stability.[6]

  • Derivatization Reagent: Trifluoroacetic anhydride (TFAA) in Ethyl Acetate.

  • Procedure:

    • Evaporate 1 mL of the sample extract to dryness under a gentle stream of nitrogen.

    • Add 100 µL of Ethyl Acetate and 100 µL of TFAA.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature. The sample is ready for injection.

3. Sample Preparation:

  • Standard Solution (1 µg/mL): Prepare a stock solution of ADMBS and perform serial dilutions in the chosen sample matrix (e.g., dissolved drug substance blank) to the target concentration.

  • Extraction: Use a suitable liquid-liquid extraction or solid-phase extraction (SPE) protocol to isolate ADMBS from the sample matrix before the derivatization step.[15]

4. Validation & System Suitability:

  • Specificity: Analyze a derivatized blank matrix to ensure no interfering peaks at the retention time of the ADMBS derivative.

  • System Suitability: Inject a mid-level standard. The signal-to-noise ratio for the quantifier ion should be > 100.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful, validatable techniques for the analysis of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide. The choice is not about which method is "better," but which is more fit for purpose .

  • For routine quality control, assay, and purity testing where concentrations are relatively high (>0.1%), the HPLC-UV method is the superior choice. Its high throughput, robustness, and simplicity make it ideal for a high-volume testing environment.

  • For trace-level impurity analysis, PGI quantification, and identification of unknown degradants , the GC-MS method is indispensable. Its exceptional sensitivity and the structural information provided by mass spectrometry are required to meet the stringent regulatory limits for potentially harmful impurities.

Successful cross-validation between these two methods provides a powerful analytical package, ensuring that ADMBS can be reliably monitored throughout the entire pharmaceutical development lifecycle, from early-stage impurity profiling to final product release testing.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Institutes of Health (NIH). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Sulfonamide Antibiotics Analyzed with HPLC- AppNote. MicroSolv Technology Corporation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Technology Networks. [Link]

  • From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation. Semantic Scholar. [Link]

  • Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. SIELC Technologies. [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. National Institutes of Health (NIH). [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • Confirmation of multiple sulfonamide residues in bovine milk by gas chromatography-positive chemical ionization mass spectrometry. PubMed. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Solutions for Pharmaceutical Impurities. Shimadzu. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Degradation of sulfonamides as a microbial resistance mechanism. PubMed. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Analytical Method Summaries. United States Environmental Protection Agency (EPA). [Link]

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. ResearchGate. [Link]

  • Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD. MDPI. [Link]

  • 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide. Chemsrc. [Link]

Sources

A Comparative Analysis of Synthetic Routes to 3-amino-N,N-diethyl-4-methylbenzenesulfonamide: A Guide for Process Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-amino-N,N-diethyl-4-methylbenzenesulfonamide is a key intermediate in the synthesis of various pharmaceuticals and dyestuffs. The efficiency of its production is paramount for the economic viability and environmental footprint of the final products. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering insights into their respective strengths and weaknesses. The discussion is grounded in established chemical principles and supported by experimental data from the scientific literature to aid researchers and process chemists in selecting the optimal synthetic strategy.

Route 1: The Classical Approach via Nitration and Reduction

This traditional route commences with the readily available starting material, 2-nitrotoluene. The synthesis proceeds through a three-step sequence involving chlorosulfonation, amidation, and subsequent reduction of the nitro group.

Workflow Diagram: Route 1

Route 1 A 2-Nitrotoluene B 4-Methyl-3-nitrobenzenesulfonyl chloride A->B ClSO3H C N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide B->C HN(C2H5)2 D 3-amino-N,N-diethyl-4-methylbenzenesulfonamide C->D Reduction (e.g., H2/Pd, Fe/HCl, SnCl2/HCl)

Caption: Classical synthesis of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide starting from 2-nitrotoluene.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-3-nitrobenzene-1-sulfonyl chloride

The initial step involves an electrophilic aromatic substitution on 2-nitrotoluene using chlorosulfonic acid. The methyl group is an ortho-, para-director, and the nitro group is a meta-director. The sulfonation occurs para to the activating methyl group.

  • Procedure: To an excess of chlorosulfonic acid (approximately 4-5 molar equivalents), slowly add 2-nitrotoluene (1.0 equivalent) while maintaining the temperature below 40 °C. After the addition is complete, the mixture is stirred at 40 °C for one hour, then slowly heated to and maintained at 105 °C for several hours to ensure complete reaction.[1][2] The reaction mixture is then carefully quenched by pouring it onto crushed ice. The precipitated product, 4-methyl-3-nitrobenzene-1-sulfonyl chloride, is isolated by filtration and washed with cold water.

  • Yield: Reported yields for this reaction are typically high, around 89%.[1][2]

  • Rationale: The use of a significant excess of chlorosulfonic acid drives the reaction to completion. Careful temperature control is crucial to prevent side reactions and ensure safety, as the reaction is highly exothermic.

Step 2: Synthesis of N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide

The synthesized sulfonyl chloride is then reacted with diethylamine to form the corresponding sulfonamide.

  • Procedure: 4-Methyl-3-nitrobenzenesulfonyl chloride (1.0 equivalent) is dissolved in a suitable solvent, such as dichloromethane or diethyl ether. The solution is cooled in an ice bath, and diethylamine (2.2 equivalents) is added dropwise. The reaction is typically stirred at room temperature for a few hours. After completion, the reaction mixture is washed with dilute acid (e.g., 1M HCl) to remove excess diethylamine, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the product.

  • Yield: This reaction generally proceeds in high yield, often exceeding 90%.

  • Rationale: The use of excess diethylamine serves both as a nucleophile and as a base to neutralize the HCl generated during the reaction.

Step 3: Reduction of N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide to 3-amino-N,N-diethyl-4-methylbenzenesulfonamide

The final step is the reduction of the aromatic nitro group to an amine. Several methods are available for this transformation, each with its own advantages and disadvantages.

  • Method A: Catalytic Hydrogenation

    • Procedure: The nitro-sulfonamide (1.0 equivalent) is dissolved in a solvent like ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added.[3][4][5] The mixture is then subjected to a hydrogen atmosphere (from a balloon or a pressurized reactor) and stirred vigorously at room temperature until the starting material is consumed (monitored by TLC). The catalyst is removed by filtration through celite, and the solvent is evaporated to give the desired amine.

    • Rationale: Catalytic hydrogenation is often a very clean and high-yielding method, with water as the only byproduct.[6] However, it requires specialized equipment for handling hydrogen gas and the palladium catalyst can be expensive.

  • Method B: Reduction with Iron in Acidic Medium

    • Procedure: The nitro-sulfonamide is suspended in a mixture of ethanol and a dilute acid, such as acetic acid or hydrochloric acid.[7][8][9] Iron powder (a stoichiometric excess) is added portion-wise, and the mixture is heated to reflux for several hours.[7] Upon completion, the hot reaction mixture is filtered to remove the iron salts. The filtrate is then basified to precipitate the product, which can be extracted with an organic solvent.

    • Rationale: This is a cost-effective and reliable method.[7] However, the workup can be tedious due to the formation of large amounts of iron sludge, and the reaction conditions are harsh.[7]

  • Method C: Reduction with Tin(II) Chloride

    • Procedure: The nitro-sulfonamide is dissolved in a solvent like ethanol or ethyl acetate. A solution of tin(II) chloride dihydrate (SnCl2·2H2O) in concentrated hydrochloric acid is added, and the mixture is stirred, often with heating.[10][11][12][13] After the reaction is complete, the mixture is poured into ice and made strongly basic with NaOH to precipitate the tin salts. The product is then extracted with an organic solvent.

    • Rationale: SnCl2 is a mild and selective reducing agent that can tolerate a variety of other functional groups.[10][11] However, it is a stoichiometric reagent that generates significant tin-containing waste, which is a major environmental concern.[11]

Route 2: A Modern Approach via Palladium-Catalyzed Cross-Coupling

This alternative route employs modern organometallic chemistry, specifically a Buchwald-Hartwig amination, to form the sulfonamide bond. This approach starts from 2-bromo-5-nitrotoluene.

Workflow Diagram: Route 2

Route 2 A 2-Bromo-5-nitrotoluene B N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide A->B 1. SO2, n-BuLi 2. NCS 3. HN(C2H5)2, Pd catalyst, ligand C 3-amino-N,N-diethyl-4-methylbenzenesulfonamide B->C Reduction (e.g., H2/Pd, Fe/HCl, SnCl2/HCl)

Caption: A modern synthetic approach to 3-amino-N,N-diethyl-4-methylbenzenesulfonamide via a key cross-coupling step.

Conceptual Protocol

Step 1: Synthesis of N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide via Buchwald-Hartwig Amination

This route would first involve the conversion of 2-bromo-5-nitrotoluene to the corresponding sulfonyl chloride, followed by a palladium-catalyzed cross-coupling with diethylamine. A more direct, though less common, approach might involve a palladium-catalyzed sulfonamidation of the aryl bromide.

  • Conceptual Procedure: 2-bromo-5-nitrotoluene can be converted to its sulfonyl chloride. A more elegant approach would be a direct coupling. In a typical Buchwald-Hartwig amination, the aryl bromide (2-bromo-5-nitrotoluene, 1.0 equivalent), diethylamine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%), and a base (e.g., Cs2CO3 or NaOtBu, 2.0 equivalents) are combined in an inert solvent like toluene or dioxane.[14][15] The reaction mixture is heated under an inert atmosphere until the starting material is consumed. The product is then isolated through standard workup and purification procedures.

  • Rationale: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation and often offers high functional group tolerance and milder reaction conditions compared to classical methods.[14][15] However, the catalysts and ligands can be expensive, and the reaction conditions need careful optimization.

Step 2: Reduction of N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide

This step is identical to the final step in Route 1, with the same options for reducing agents (catalytic hydrogenation, Fe/acid, or SnCl2/acid).

Comparative Analysis

ParameterRoute 1: Classical ApproachRoute 2: Modern Cross-Coupling
Starting Materials 2-Nitrotoluene, chlorosulfonic acid, diethylamine2-Bromo-5-nitrotoluene, diethylamine, palladium catalyst, ligand, base
Number of Steps 32 (conceptually, though may require more for precursor synthesis)
Overall Yield Good to excellent (potentially >70%)Moderate to good (highly dependent on coupling efficiency)
Reaction Conditions Harsh (high temperatures, strong acids)Generally milder, but requires inert atmosphere
Atom Economy Moderate (use of excess reagents, stoichiometric byproducts)Potentially higher, but catalyst and ligand add to waste stream
Cost-Effectiveness Lower cost of starting materials and reagents.[16][17][18][19][20][21][22][23][24][25]Higher cost due to palladium catalysts and specialized ligands.
Safety & Environment Use of highly corrosive chlorosulfonic acid; generation of acidic and potentially heavy metal waste (if using SnCl2).Use of potentially toxic and pyrophoric reagents (e.g., some phosphine ligands and bases); palladium waste needs recycling.
Scalability Well-established and scalable.Can be challenging to scale up due to catalyst cost and sensitivity.

Conclusion and Recommendations

For large-scale industrial production where cost is a primary driver, Route 1 remains the more economically viable option. Its reliance on inexpensive starting materials and well-understood, robust reactions makes it a dependable choice. The primary drawbacks are the hazardous nature of chlorosulfonic acid and the generation of significant waste, particularly in the reduction step if metal reductants are used. For this route, catalytic hydrogenation is the most environmentally benign reduction method, provided the infrastructure is in place.

Route 2 represents a more modern and elegant synthetic strategy. It offers the potential for a shorter synthesis with milder reaction conditions. This route would be particularly advantageous for the synthesis of a library of analogues where functional group tolerance is critical. However, the high cost of palladium catalysts and ligands, along with the need for careful optimization, currently makes it less suitable for bulk manufacturing of this specific target molecule unless very high efficiency and selectivity can be achieved to offset the initial costs.

Ultimately, the choice of synthetic route will depend on the specific needs of the research or manufacturing campaign, balancing factors of cost, scale, safety, and environmental impact.

References

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • IndiaMART. (n.d.). Diethylamine - 109-89-7 Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

  • GTI Laboratory Supplies. (n.d.). 2-Nitrotoluene, 99.6%, Certified® for synthesis, 30g. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Reduction of nitro compounds. Retrieved from [Link]

  • Ma, Y., Zhao, H., Zhang, S., He, J., & Zhang, Z. (2024). Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts. RSC Advances, 14(4), 2435-2441.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of Nitroarenes with SnCl2 in TBAB. Retrieved from [Link]

  • askIITians. (n.d.). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

  • ResearchGate. (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Nitrotoluene-4-sulfonyl chloride. Retrieved from [Link]

  • IndiaMART. (n.d.). Chlorosulphonic Acid - chlorosulfonic acid Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

  • IndiaMART. (n.d.). 2-Nitrotoluene, CAS Number 88-72-2, C₇H₇NO₂. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Retrieved from [Link]

  • Kurunina, G. M., Ivankina, O. M., & Butov, G. M. (2020). Hydrogenation of Nitro Compounds over Catalytic Systems Containing Rare-Earth Oxides.
  • Wang, C., Wang, H., Xia, B., & Yu, F. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 4(6), 1598-1606.
  • Zhang, W. (2007).
  • Sassykova, L. R., Abildin, T. S., & Tulepov, M. I. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 53(3), 512-518.
  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • Hazlet, S. E., & Dornfeld, C. A. (1944). The Reduction of Aromatic Nitro Compounds with Activated Iron. Journal of the American Chemical Society, 66(11), 1781-1782.
  • Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • ResearchGate. (n.d.). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination of Aryl Fluorosulfonates with Aryl Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction. Retrieved from [Link]

  • ChemBK. (n.d.). 4-Methyl-3-nitro-benzenesulfonyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

Sources

A Researcher's Guide to Assessing the Selectivity of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the precise characterization of a small molecule's selectivity is paramount. A compound's efficacy and safety profile are intrinsically linked to its ability to interact with the intended target while minimizing engagement with off-target proteins. This guide provides a comprehensive framework for assessing the selectivity of a novel compound, 3-amino-N,N-diethyl-4-methylbenzenesulfonamide.

Given its chemical structure, featuring a primary sulfonamide moiety, a well-established pharmacophore for carbonic anhydrase (CA) inhibition, our investigation will proceed under the hypothesis that this compound is a putative inhibitor of this enzyme family.[1][2] Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in numerous physiological and pathological processes, making them attractive drug targets.[3][4] The human CA family comprises at least 15 isoforms, and achieving isoform-selectivity is a critical challenge in developing targeted therapies for conditions like glaucoma, epilepsy, and cancer.[4][5]

This guide will compare our investigational compound against established carbonic anhydrase inhibitors, detail robust experimental protocols to define its inhibitory profile, and discuss the interpretation of selectivity data.

Comparative Landscape: Establishing a Selectivity Benchmark

To contextualize the selectivity profile of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide, we will compare it with well-characterized inhibitors known for their varying degrees of selectivity.

  • Acetazolamide: A non-selective inhibitor of multiple CA isoforms, widely used clinically. It serves as a benchmark for potent, broad-spectrum CA inhibition.[6][7][8]

  • Dorzolamide: A topical CA inhibitor used in the treatment of glaucoma, primarily targeting CA-II.[9][10]

  • Celecoxib: A non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). However, it is also a potent, nanomolar inhibitor of several CA isoforms, including CA-II and CA-IX, due to its arylsulfonamide group.[1][11][12] Celecoxib is an excellent case study for understanding and identifying clinically relevant off-target effects.

A preliminary selectivity profile can be established by comparing the inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) across key CA isoforms. Of particular interest are the widely expressed cytosolic isoforms hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.[4]

Table 1: Comparative Inhibitory Potency (Kᵢ in nM) of Reference Compounds Against Key hCA Isoforms

CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor-Associated)hCA XII (Tumor-Associated)Primary Target(s)
Acetazolamide 25012255.7Pan-CA inhibitor
Dorzolamide 30000.542445CA-II
Celecoxib 10,00029454,700COX-2, various CAs
3-amino-N,N-diethyl-4-methylbenzenesulfonamide TBDTBDTBDTBDTBD

Note: Kᵢ values are compiled from various sources for illustrative purposes. TBD (To Be Determined) indicates the values to be ascertained through the experimental protocols outlined below.

Experimental Workflows for Selectivity Profiling

A multi-tiered approach is essential for a thorough selectivity assessment, beginning with in vitro enzymatic assays to establish potency and moving towards cellular assays to confirm target engagement in a more physiologically relevant context.

Tier 1: In Vitro Enzymatic Inhibition Assay

The initial step is to determine the IC₅₀ values of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide against a panel of purified human carbonic anhydrase isoforms. A common and robust method is a colorimetric assay that measures the esterase activity of CAs.[3][13][14][15]

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagents Prepare Assay Buffer, CA Enzyme Stocks, Substrate (p-NPA), and Serial Dilutions of Test Compound & Controls plate Plate Setup: - Blanks (No Enzyme) - Vehicle Controls (No Inhibitor) - Test Compound Wells - Positive Control Wells (e.g., Acetazolamide) reagents->plate Dispense preincubation Add Enzyme to wells (except blanks). Pre-incubate with compound/vehicle to allow binding. plate->preincubation initiation Initiate reaction by adding p-NPA substrate. preincubation->initiation measurement Measure absorbance at 405 nm in kinetic mode. initiation->measurement rates Calculate reaction rates (ΔAbs/min) from the linear phase of the kinetic curve. measurement->rates inhibition Calculate Percent Inhibition relative to vehicle control. rates->inhibition ic50 Plot % Inhibition vs. log[Inhibitor] and fit to a sigmoidal dose-response curve to determine IC₅₀. inhibition->ic50 G cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis of Soluble Protein treat Treat cultured cells expressing the target CA isoform with vehicle or test compound. aliquot Aliquot cell suspensions into PCR tubes. treat->aliquot heat Heat aliquots across a temperature gradient (e.g., 40-70°C) for 3 minutes. aliquot->heat cool Cool samples immediately. heat->cool lyse Lyse cells via freeze-thaw cycles. cool->lyse centrifuge Centrifuge to pellet aggregated, denatured proteins. lyse->centrifuge supernatant Collect supernatant containing soluble protein. centrifuge->supernatant quantify Quantify the amount of soluble target protein via Western Blot or ELISA. supernatant->quantify plot Plot soluble protein fraction vs. temperature to generate melting curves. quantify->plot

Caption: General Workflow for a Western Blot-based CETSA Experiment.

CETSA Protocol Outline:

  • Cell Culture and Treatment: Culture a cell line known to express the target CA isoform (e.g., hCA-IX in renal cell carcinoma lines). Treat cells with either vehicle (DMSO) or a saturating concentration of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide for a defined period.

  • Heating: Aliquot the treated cell suspensions and heat them across a range of temperatures for 3 minutes, followed by immediate cooling.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by high-speed centrifugation.

  • Quantification: Quantify the amount of the target CA isoform remaining in the soluble fraction at each temperature point using a specific antibody (e.g., via Western Blot or ELISA).

  • Data Interpretation: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle-treated samples confirms target engagement. [16]This can be performed for on-target CAs and suspected off-targets.

Tier 3: Broad Off-Target Profiling

To build a comprehensive selectivity profile, it is crucial to screen for potential interactions with unrelated protein families. Given that many small molecule inhibitors exhibit cross-reactivity with kinases, a broad kinase panel screen is a prudent step. [17][18]Sulfonyl fluoride probes have also been developed for broad kinome profiling in live cells, offering a powerful chemoproteomic approach. [19] Services from specialized vendors offer screening against hundreds of kinases at a single high concentration of the test compound. Hits from this initial screen (e.g., >70% inhibition) should be followed up with full IC₅₀ determinations to confirm the off-target activity. [3]This provides a quantitative measure of the compound's selectivity window between its primary target (CAs) and any identified off-target kinases.

Synthesizing the Data for a Complete Selectivity Assessment

The ultimate goal is to integrate the data from all tiers to form a holistic view of the compound's selectivity.

Table 2: Integrated Selectivity Profile for 3-amino-N,N-diethyl-4-methylbenzenesulfonamide

Assay TypeTargetResult (IC₅₀ or Kᵢ)Cellular Target Engagement (CETSA ΔTₘ)Selectivity Window
In Vitro Enzymatic hCA IIe.g., 50 nMe.g., +4.5°C-
In Vitro Enzymatic hCA IXe.g., 15 nMe.g., +6.2°C3.3-fold vs hCA II
In Vitro Enzymatic hCA Ie.g., 500 nMNot Tested33-fold vs hCA IX
Kinase Panel Screen Kinase Xe.g., 2,500 nMNot Tested167-fold vs hCA IX
Kinase Panel Screen Kinase Y>10,000 nMNot Tested>667-fold vs hCA IX

This integrated profile allows researchers to make informed decisions. A compound with high potency for the target of interest (e.g., hCA-IX) and a large selectivity window (>100-fold) against other CA isoforms and off-targets like kinases would be a promising candidate for further development. Conversely, a narrow selectivity window may indicate a higher risk of off-target effects, guiding future medicinal chemistry efforts to improve selectivity.

By following this structured, evidence-based approach, researchers can rigorously assess the selectivity of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide, providing the critical data needed to advance its journey from a novel chemical entity to a potential therapeutic agent or a precise tool for chemical biology.

References

  • Weber, A., et al. (2004). The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II. Inflammation, 28(5), 285-90. [Link]

  • Dedhar, S., et al. (2004). The Cyclooxygenase-2 Inhibitor Celecoxib Is a Potent Inhibitor of Human Carbonic Anhydrase II. Inflammation. [Link]

  • Breton, J., et al. (2005). Unexpected nanomolar inhibition of carbonic anhydrase by COX-2-selective celecoxib: new pharmacological opportunities due to related binding site recognition. Journal of Medicinal Chemistry, 48(10), 3491-4. [Link]

  • Alper, S. L. (2005). Unexpected Nanomolar Inhibition of Carbonic Anhydrase by COX-2-Selective Celecoxib: New Pharmacological Opportunities Due to Related Binding Site Recognition. Journal of Medicinal Chemistry. [Link]

  • Semantic Scholar. (n.d.). The Cyclooxygenase-2 Inhibitor Celecoxib Is a Potent Inhibitor of Human Carbonic Anhydrase II. [Link]

  • Poli, G., et al. (2020). Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 365-371. [Link]

  • Zhao, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 680-685. [Link]

  • Ghorab, M. M., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega, 6(5), 3768-3779. [Link]

  • Tuccinardi, T., et al. (2020). Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Poli, G., et al. (2020). Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 365-371. [Link]

  • Zhao, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 680-685. [Link]

  • ResearchGate. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]

  • Cleveland Clinic. (n.d.). Dorzolamide; Timolol Eye Solution. [Link]

  • GoodRx. (n.d.). Dorzolamide (Trusopt): Uses, Side Effects, Dosage & More. [Link]

  • Wichert, M., et al. (2015). Acetazolamide serves as selective delivery vehicle for dipeptide-linked drugs to renal cell carcinoma. Journal of Controlled Release, 219, 233-242. [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. [Link]

  • Semantic Scholar. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. [Link]

  • Mayo Clinic. (2025). Dorzolamide (ophthalmic route). [Link]

  • Drugs.com. (2025). Dorzolamide Ophthalmic Side Effects: Common, Severe, Long Term. [Link]

  • WebMD. (2024). Dorzolamide (Trusopt): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • Schiesaro, I., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7291. [Link]

  • Owa, T., et al. (2000). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Molecular Cancer Therapeutics, 1(1), 123-134. [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 270-282. [Link]

  • Drugs.com. (n.d.). Acetazolamide: Package Insert / Prescribing Information. [Link]

  • McKenna, R., et al. (2020). Structural Basis of Nanomolar Inhibition of Tumor-Associated Carbonic Anhydrase IX: X-Ray Crystallographic and Inhibition Study of Lipophilic Inhibitors with Acetazolamide Backbone. Journal of Medicinal Chemistry, 63(23), 14695-14707. [Link]

  • Kreft, T. (2023). Determination of Half-Maximal Inhibitory Concentration (IC50) Using Cell Viability Assay. JoVE. [Link]

  • Frömke, C., et al. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244837. [Link]

  • bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. [Link]

  • National Center for Biotechnology Information. (n.d.). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • MDPI. (n.d.). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]

Sources

A Researcher's Guide to Navigating the Reproducibility of Sulfonamide Synthesis: A Case Study of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. In the realm of synthetic chemistry, particularly concerning sulfonamide derivatives, ensuring consistent outcomes can be a formidable challenge. This guide provides an in-depth analysis of the factors influencing the reproducibility of experimental results for sulfonamides, using the sparsely documented 3-amino-N,N-diethyl-4-methylbenzenesulfonamide as a pertinent case study. We will explore common synthetic methodologies, robust characterization techniques, and introduce a framework for establishing self-validating protocols to enhance experimental reliability.

The Challenge of Reproducibility in Sulfonamide Chemistry

Sulfonamides are a cornerstone of medicinal chemistry, renowned for their diverse biological activities. However, the seemingly straightforward synthesis of these compounds can be fraught with variability. Factors such as reagent purity, reaction conditions, and work-up procedures can significantly impact yield, purity, and even the final compound's identity.

Comparative Analysis of Synthetic Routes to Aromatic Sulfonamides

The synthesis of aromatic sulfonamides typically proceeds through the formation of a sulfonyl chloride intermediate, which is then reacted with an amine. However, various methods exist for the initial sulfonylation and the subsequent amination, each with its own set of advantages and reproducibility considerations.[1][2][3]

Synthetic MethodDescriptionAdvantagesReproducibility Considerations
Chlorosulfonation of Arenes Direct reaction of an aromatic compound with chlorosulfonic acid.Cost-effective and often high-yielding for simple arenes.Highly corrosive and moisture-sensitive reagent. Reaction can be difficult to control, leading to polysulfonated byproducts. Reproducibility depends heavily on precise control of stoichiometry and temperature.
Oxidative Chlorination of Thiols Conversion of a thiol to a sulfonyl chloride using an oxidizing agent and a chloride source.Milder conditions compared to direct chlorosulfonation.[1][2]The choice of oxidizing agent (e.g., N-chlorosuccinimide, hydrogen peroxide/SOCl2) can influence side reactions and impurity profiles.[1][2]
One-Pot Syntheses Methods that combine sulfonyl chloride formation and amination in a single reaction vessel.Increased efficiency and reduced handling of sensitive intermediates.[4]Requires careful optimization of reaction conditions to ensure both steps proceed to completion without undesirable interactions between reagents.
Palladium-Catalyzed Cross-Coupling Coupling of aryl halides or triflates with a sulfur dioxide surrogate and an amine.Broad substrate scope and good functional group tolerance.[3]Catalyst and ligand choice are critical. Reproducibility can be affected by trace impurities that poison the catalyst.

Expert Insight: For the synthesis of a specific target like 3-amino-N,N-diethyl-4-methylbenzenesulfonamide, a prudent approach would be to start with 4-methylaniline (p-toluidine). The synthesis would likely involve the protection of the amino group, followed by chlorosulfonation, and finally, amination with diethylamine and deprotection. Each of these steps introduces potential for variability.

Establishing a Self-Validating Protocol for Synthesis and Characterization

To ensure the reproducibility of any synthetic procedure, a robust analytical workflow is indispensable. This workflow should be designed to not only confirm the identity of the target compound but also to quantify its purity and identify any byproducts.

Detailed Experimental Protocol: A Hypothetical Synthesis of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide

The following is a generalized, hypothetical protocol based on established sulfonamide synthetic methods. It is crucial to note that this procedure would require extensive optimization and validation.

Step 1: Acetylation of 4-methylaniline

  • Dissolve 4-methylaniline in glacial acetic acid.

  • Add acetic anhydride dropwise while cooling in an ice bath.

  • Stir for 1 hour, then pour the reaction mixture into ice water.

  • Filter the resulting precipitate, wash with cold water, and dry to yield N-(4-methylphenyl)acetamide.

Step 2: Chlorosulfonation of N-(4-methylphenyl)acetamide

  • In a fume hood, add N-(4-methylphenyl)acetamide portion-wise to an excess of chlorosulfonic acid at 0°C.

  • Allow the reaction to slowly warm to room temperature and then heat gently (e.g., 50-60°C) until the evolution of HCl gas ceases.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the solid product, wash with cold water, and dry to obtain 4-acetamido-3-methylbenzenesulfonyl chloride.

Step 3: Amination with Diethylamine

  • Dissolve the sulfonyl chloride in a suitable solvent (e.g., dichloromethane).

  • Add an excess of diethylamine dropwise at 0°C.

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Wash the organic layer with dilute acid, water, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo to yield N-(4-acetamido-3-methylphenyl)-N,N-diethylbenzenesulfonamide.

Step 4: Deprotection of the Acetamido Group

  • Reflux the product from Step 3 in acidic or basic aqueous solution.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain 3-amino-N,N-diethyl-4-methylbenzenesulfonamide.

Causality in Experimental Choices:

  • Protection (Step 1): The initial amino group is protected as an acetamide to prevent it from reacting with chlorosulfonic acid in the subsequent step. Acetic anhydride is a common and effective reagent for this purpose.

  • Chlorosulfonation (Step 2): Chlorosulfonic acid is a powerful and inexpensive reagent for introducing the sulfonyl chloride group. The reaction is performed at low temperature initially to control the exothermic reaction and then heated to drive it to completion.

  • Amination (Step 3): An excess of diethylamine is used to react with the sulfonyl chloride and to neutralize the HCl byproduct.

  • Deprotection (Step 4): Hydrolysis of the acetamide group under acidic or basic conditions regenerates the free amine. The choice of acidic or basic conditions can depend on the overall stability of the molecule.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amination cluster_3 Step 4: Deprotection 4-methylaniline 4-methylaniline N-(4-methylphenyl)acetamide N-(4-methylphenyl)acetamide 4-methylaniline->N-(4-methylphenyl)acetamide Acetic anhydride 4-methylaniline->N-(4-methylphenyl)acetamide 4-acetamido-3-methylbenzenesulfonyl chloride 4-acetamido-3-methylbenzenesulfonyl chloride N-(4-methylphenyl)acetamide->4-acetamido-3-methylbenzenesulfonyl chloride Chlorosulfonic acid N-(4-methylphenyl)acetamide->4-acetamido-3-methylbenzenesulfonyl chloride N-(4-acetamido-3-methylphenyl)-N,N-diethylbenzenesulfonamide N-(4-acetamido-3-methylphenyl)-N,N-diethylbenzenesulfonamide 4-acetamido-3-methylbenzenesulfonyl chloride->N-(4-acetamido-3-methylphenyl)-N,N-diethylbenzenesulfonamide Diethylamine 4-acetamido-3-methylbenzenesulfonyl chloride->N-(4-acetamido-3-methylphenyl)-N,N-diethylbenzenesulfonamide 3-amino-N,N-diethyl-4-methylbenzenesulfonamide 3-amino-N,N-diethyl-4-methylbenzenesulfonamide N-(4-acetamido-3-methylphenyl)-N,N-diethylbenzenesulfonamide->3-amino-N,N-diethyl-4-methylbenzenesulfonamide Acid/Base Hydrolysis N-(4-acetamido-3-methylphenyl)-N,N-diethylbenzenesulfonamide->3-amino-N,N-diethyl-4-methylbenzenesulfonamide

Caption: Hypothetical synthetic workflow for 3-amino-N,N-diethyl-4-methylbenzenesulfonamide.

Comparative Purity Determination Techniques

The accurate assessment of purity is critical for ensuring the reproducibility of downstream experiments where the compound will be used. A multi-technique approach is highly recommended.[5]

Analytical TechniquePrincipleStrengthsLimitations for Sulfonamides
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Highly quantitative and reproducible. Can separate closely related impurities.Method development (column, mobile phase) can be time-consuming.
Thin-Layer Chromatography (TLC) Separation based on polarity on a stationary phase plate.Rapid, inexpensive, and useful for reaction monitoring.Primarily qualitative. Less sensitive than HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information and can be used for quantitative analysis (qNMR).Can be less sensitive to minor impurities. Overlapping signals can complicate analysis.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Highly sensitive and provides molecular weight information.Isomeric impurities may not be distinguishable.
Melting Point The temperature at which a solid becomes a liquid.A sharp melting point range is indicative of high purity.Impurities can depress and broaden the melting point range, but this is not a quantitative measure.
Detailed Protocol: HPLC Purity Analysis

This protocol outlines a general reverse-phase HPLC method for the analysis of a synthesized sulfonamide.

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized 3-amino-N,N-diethyl-4-methylbenzenesulfonamide and dissolve it in 1 mL of a suitable diluent (e.g., acetonitrile/water mixture) to create a 1 mg/mL stock solution.[5]

  • Standard Preparation: Prepare a standard of a known concentration in the same diluent.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid for better peak shape) is often a good starting point. For example, a linear gradient from 10% to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Analysis: Inject equal volumes of the sample and standard solutions. The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks.

Visualization of the Analytical Workflow

G Synthesized Compound Synthesized Compound Sample Preparation Sample Preparation Synthesized Compound->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Injection Chromatogram Chromatogram HPLC Analysis->Chromatogram Purity Calculation Purity Calculation Chromatogram->Purity Calculation Peak Integration Reference Standard Reference Standard Standard Preparation Standard Preparation Reference Standard->Standard Preparation Standard Preparation->HPLC Analysis Injection

Caption: General workflow for HPLC purity analysis of a synthesized compound.

Alternative Compounds and Future Directions

Given the limited information on 3-amino-N,N-diethyl-4-methylbenzenesulfonamide, researchers may consider exploring more well-characterized alternatives with similar structural motifs. For example, 3-amino-N,N-diethyl-4-methoxybenzenesulfonamide (CAS 97-35-8) is more extensively documented and has known applications as a dye intermediate.[6][7][8][9] This compound, also known as Fast Red ITR Base, has readily available physical and chemical property data.[6]

Conclusion

The reproducibility of experimental results for sulfonamides, as exemplified by the case of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide, hinges on a systematic and well-documented approach to synthesis and characterization. By carefully selecting and optimizing synthetic routes, and by employing a multi-technique analytical strategy, researchers can build a robust and self-validating framework for their work. This commitment to rigorous methodology not only ensures the reliability of individual experiments but also contributes to the collective integrity of scientific research in drug discovery and development.

References

  • Exploring 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide: Properties and Applications. (URL not provided in search result)
  • 3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide - Benchchem. (URL not provided in search result)
  • 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide | Chemsrc. (URL not provided in search result)
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem. (URL not provided in search result)
  • Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- | SIELC Technologies. (2018). Available at: [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available at: [Link]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review - ResearchG
  • Sulfonamide synthesis by aminosulfonylation - Organic Chemistry Portal. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - NIH. (2023). Available at: [Link]

  • Supporting Information for - The Royal Society of Chemistry. (URL not provided in search result)
  • 3-Amino-4-diethylamino-N,N-diethyl-benzenesulfonamide | SCBT - Santa Cruz Biotechnology. (URL not provided in search result)
  • 3-amino-N,N-diethyl-4-methylbenzene-1-sulfonamide | 17354-60-8 - Sigma-Aldrich. (URL not provided in search result)
  • N, N-Diethyl 3-borono-4-methylbenzenesulfonamide, min 97%, 1 gram. (URL not provided in search result)
  • 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide - Matrix Scientific. (URL not provided in search result)

Sources

A Guide to Inter-Laboratory Comparison of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide Analysis: Establishing Method Performance and Ensuring Data Reliability

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals. It delves into the rationale behind experimental design, provides detailed analytical protocols, and outlines the statistical evaluation of performance, thereby serving as a practical manual for conducting a successful inter-laboratory study.

The Imperative for Inter-Laboratory Comparison

An inter-laboratory comparison, or proficiency test (PT), is a cornerstone of a laboratory's quality assurance system.[1] It provides an objective assessment of a laboratory's competence to perform specific tests or measurements and is a key requirement for accreditation under standards such as ISO/IEC 17025.[1][2] The primary goals of conducting an inter-laboratory study for the analysis of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide are:

  • Performance Evaluation: To allow participating laboratories to assess their analytical performance against that of their peers.

  • Method Validation: To provide a rigorous test of the robustness and transferability of an analytical method.

  • Identification of Methodological Issues: To uncover potential biases or sources of error in analytical procedures.

  • Harmonization of Results: To foster consistency and comparability of data across different testing sites, which is critical in multi-site clinical trials or for regulatory submissions.

The structure of a typical proficiency testing scheme is outlined in the workflow diagram below.

Proficiency Testing Workflow cluster_organizer Coordinating Body cluster_participants Participating Laboratories A Test Material Preparation & Homogeneity Testing B Distribution of Samples A->B Homogeneous Samples E Sample Receipt & Analysis B->E Blinded Samples C Data Collection & Statistical Analysis D Issuance of Final Report C->D Performance Evaluation G Review of Performance & Corrective Actions D->G Individualized Reports F Reporting of Results E->F F->C Analytical Results

Caption: Generalized workflow of a proficiency testing program.

Analytical Methodologies for Sulfonamide Analysis

The choice of analytical methodology is critical and often depends on the required sensitivity, selectivity, and the nature of the sample matrix. For 3-amino-N,N-diethyl-4-methylbenzenesulfonamide, two primary techniques are recommended for their proven efficacy in the analysis of related sulfonamide compounds: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for quantifying sulfonamides in various matrices.[2][3] It offers a balance of sensitivity, specificity, and cost-effectiveness.

Principle: The compound is separated from other matrix components on a reversed-phase HPLC column and detected by its absorbance of ultraviolet light.

Experimental Protocol: HPLC-UV Analysis
  • Sample Preparation (e.g., from a plasma matrix):

    • To 500 µL of plasma, add 1 mL of acetonitrile (ACN) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: Determined by obtaining the UV spectrum of a standard solution of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide (typically in the range of 260-280 nm for sulfonamides).[4]

  • Quantification:

    • Construct a calibration curve using standards of known concentrations prepared in the same matrix.

    • Quantify the analyte in the test samples by interpolating their peak areas against the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.[5][6]

Principle: The analyte is separated by HPLC and then ionized, and specific parent-daughter ion transitions are monitored for unambiguous identification and quantification.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation (QuEChERS approach for tissue samples):

    • Homogenize 2 g of tissue with 10 mL of 1% acetic acid in acetonitrile.

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously and centrifuge.

    • Take an aliquot of the supernatant and perform a dispersive solid-phase extraction (d-SPE) cleanup step with appropriate sorbents (e.g., C18, PSA).

    • Evaporate the cleaned-up extract and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A UPLC or HPLC system.

    • Column: A suitable C18 or similar reversed-phase column.

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: At least two multiple reaction monitoring (MRM) transitions should be optimized for the parent compound for quantification and confirmation.

Design of the Inter-Laboratory Study

A well-designed inter-laboratory study is crucial for obtaining meaningful results. The design should be in accordance with international guidelines such as ISO/IEC 17043.[7][8][9]

Inter-laboratory Study Design A Selection of Participating Laboratories B Preparation & Characterization of Test Materials (Homogeneity & Stability Testing) A->B C Establishment of the Assigned Value (Reference Laboratory or Consensus of Expert Labs) B->C D Distribution of Blinded Samples to Participants C->D E Analysis by Participants using their Routine Methods D->E F Submission of Results to the Coordinator E->F G Statistical Analysis of Data (e.g., z-scores) F->G H Issuance of a Confidential Report to Each Participant G->H I Final Summary Report (Anonymized Data) H->I

Caption: Key steps in the design and execution of an inter-laboratory study.

Test Materials
  • Matrix: The matrix for the test materials should be relevant to the intended application of the analytical method (e.g., human plasma, animal tissue, formulation buffer).

  • Concentration Levels: At least two different concentration levels should be included to assess performance across a range. One level could be near the expected limit of quantification (LOQ), and another at a higher concentration.

  • Homogeneity and Stability: The test materials must be demonstrably homogeneous and stable under the conditions of transport and storage.

Performance Assessment

The performance of each laboratory is typically assessed using a z-score, calculated as:

z = (x - X) / σ

Where:

  • x is the result from the participating laboratory.

  • X is the assigned value (the best estimate of the true concentration).

  • σ is the standard deviation for proficiency assessment.

A common interpretation of z-scores is:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance

Data Comparison and Interpretation

The following table provides a hypothetical example of results from an inter-laboratory comparison for the analysis of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide in plasma.

Laboratory IDReported Value (ng/mL)Assigned Value (ng/mL)Standard Deviation for Proficiency (ng/mL)z-scorePerformance
Lab 122.525.02.5-1.0Satisfactory
Lab 226.125.02.50.44Satisfactory
Lab 329.825.02.51.92Satisfactory
Lab 419.225.02.5-2.32Questionable
Lab 524.525.02.5-0.2Satisfactory
Lab 633.025.02.53.2Unsatisfactory

Method Validation Parameters

Prior to participating in an inter-laboratory study, each laboratory should have a fully validated analytical method. Key validation parameters, as outlined in guidelines such as VICH GL49, include:[10][11]

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Stability: The stability of the analyte in the matrix under different storage and processing conditions.

The following table summarizes typical acceptance criteria for these validation parameters.

Validation ParameterAcceptance Criteria
Linearity (Coefficient of Determination, r²)≥ 0.99
Accuracy (% Recovery)80 - 120% (70 - 120% at LOQ)
Precision (%RSD)≤ 15% (≤ 20% at LOQ)
SelectivityNo significant interfering peaks at the retention time of the analyte

Conclusion

A well-executed inter-laboratory comparison is an indispensable tool for any laboratory engaged in the analysis of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide. It not only serves as a validation of a laboratory's own methods and procedures but also contributes to the overall quality and reliability of analytical data within the scientific community. By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently establish the performance of their analytical methods and ensure the integrity of their data.

References

  • Benchchem.
  • PubMed. Analysis of sulfonamides in environmental water samples based on magnetic mixed hemimicelles solid-phase extraction coupled with HPLC-UV detection. [Link]

  • PubMed. Analysis of sulphonamide residues in edible animal products: a review. [Link]

  • Taylor & Francis Online. Analysis of sulphonamide residues in edible animal products: A review. [Link]

  • MDPI. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]

  • World Organisation for Animal Health. Guidelines for the validation of analytical methods used in residue studies in animal tissues. [Link]

  • American National Standards Institute. ISO/IEC 17043 – ANAB. [Link]

  • SQFI. Proficiency Testing. [Link]

  • ResearchGate. Validation of multiresidue methods for veterinary drug residues; related problems and possible solutions. [Link]

  • PJLA. ISO/IEC 17043 Proficiency Testing Providers (PT) Accreditation. [Link]

  • USDA Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. [Link]

  • Oxford Academic. A Quantitative Method for the Detection of Sulfonamide Residues in Meat and Milk Samples with a High-Performance Thin-Layer Chromatographic Method. [Link]

  • MicroSolv. Sulfonamide Antibiotics Analyzed with HPLC- AppNote. [Link]

  • European Medicines Agency. VICH Topic GL49 Step 4 Guidelines on Validation of Analytical Methods Used in Residue Depletion Studies. [Link]

  • Regulations.gov. GFI #208 - VICH GL49 - Validation of Analytical Methods. [Link]

  • National Center for Biotechnology Information. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]

  • PubMed. Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea. [Link]

  • ResearchGate. Quantitative LC-MS/MS analysis of Sulfonamides in Honey using Advance UHPLC-EVOQ™ Elite LC-MS/MS system. [Link]

  • NATA. ISO/IEC FDIS 17043. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical compounds are routine. However, the lifecycle of these compounds extends beyond their use in experiments; proper disposal is a critical final step that ensures the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step approach to the proper disposal of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide, a substituted aromatic amine and sulfonamide. The procedures outlined below are grounded in established safety protocols and regulatory frameworks, empowering you to manage this chemical waste responsibly.

Immediate Safety and Handling Precautions

Minimum Recommended PPE:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or chemical-resistant apron is essential.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

The Core of Compliance: Hazardous Waste Determination

The cornerstone of proper chemical disposal in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). Under RCRA, a chemical waste must be evaluated to determine if it is a "hazardous waste." This determination dictates the entire disposal process.

A waste is considered hazardous if it is either a "listed" waste or a "characteristic" waste.

  • Listed Wastes: The EPA maintains specific lists (F, K, P, and U lists) of wastes from certain industrial processes or discarded commercial chemical products. Our target compound, 3-amino-N,N-diethyl-4-methylbenzenesulfonamide, is not explicitly found on these lists. The P and U lists are generally for unused commercial chemical products, which may not apply to a substance synthesized in a laboratory.

  • Characteristic Wastes: Even if not listed, a waste is hazardous if it exhibits one or more of the following characteristics:

    • Ignitability: The ability to catch fire easily.

    • Corrosivity: The ability to corrode metal.

    • Reactivity: The tendency to explode or react violently.

    • Toxicity: The presence of certain toxic chemicals that can leach out of the waste.

Without specific experimental data for 3-amino-N,N-diethyl-4-methylbenzenesulfonamide, a definitive hazardous waste determination cannot be made here. Therefore, the most prudent and compliant approach is to manage this compound as a hazardous waste unless you have definitive information to the contrary.

Disposal Workflow: A Step-by-Step Guide

The following workflow provides a systematic approach to the disposal of 3-amino-N,N-diethyl-4-methylbenzenesulfonamide.

DisposalWorkflow start Start: Waste 3-amino-N,N-diethyl- 4-methylbenzenesulfonamide haz_det Hazardous Waste Determination (Consult SDS, EHS, or test if necessary) start->haz_det is_haz Is it a Hazardous Waste? haz_det->is_haz haz_waste Manage as Hazardous Waste is_haz->haz_waste Yes non_haz_waste Manage as Non-Hazardous Waste is_haz->non_haz_waste No segregate Segregate and containerize in a labeled, sealed container haz_waste->segregate consult_ehs Consult Institutional EHS Policy for Non-Hazardous Chemical Waste non_haz_waste->consult_ehs store Store in a designated Hazardous Waste Accumulation Area segregate->store disposal_vendor Arrange for pickup by a licensed hazardous waste vendor store->disposal_vendor end End: Proper Disposal disposal_vendor->end trash_disposal Dispose in regular trash (if solid and permitted by EHS) consult_ehs->trash_disposal drain_disposal Dispose down the drain (if liquid, soluble, and permitted by EHS) with copious amounts of water consult_ehs->drain_disposal trash_disposal->end drain_disposal->end

Comprehensive Safety and Handling Guide for 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Safe Handling, Use, and Disposal of 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide (CAS: 97-35-8)

Navigating the complexities of chemical handling requires a nuanced understanding that extends beyond procedural checklists. This guide provides an in-depth operational plan for the safe management of 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide, also known as Fast Red ITR. As your dedicated partner in laboratory safety, we aim to empower you with the knowledge to not only mitigate risks but also to understand the rationale behind each safety protocol. This compound, while valuable in various research applications, necessitates careful handling due to its potential hazards.[1][2][3]

Hazard Identification and Risk Assessment

3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide is classified as an irritant.[3] It is crucial to recognize the potential for skin irritation, serious eye irritation, and possible respiratory irritation upon exposure.[1][2] While some suppliers classify this compound as non-hazardous, a conservative approach prioritizing safety is always recommended in a laboratory setting.[4] Therefore, all handling procedures should be based on the assumption that the substance is hazardous.

Summary of Potential Hazards:

Hazard ClassGHS ClassificationPrecautionary Statement Codes
Skin IrritationCategory 2H315
Serious Eye IrritationCategory 2AH319
Specific Target Organ ToxicityCategory 3 (Respiratory Irritation)H335

Source: ChemScene Safety Data Sheet, Pfaltz & Bauer Safety Data Sheet[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment are paramount to ensuring your safety. The following PPE is mandatory when handling 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide.

Core PPE Requirements:

PPE ComponentSpecificationRationale
Hand Protection Impervious gloves (e.g., nitrile, neoprene)To prevent skin contact and potential irritation.[1][5]
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and airborne particles that could cause serious eye irritation.[1][6]
Skin and Body Protection Protective clothing, lab coatTo minimize the risk of skin contact.[6]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated or if exposure limits are exceeded.To prevent respiratory tract irritation from dust or aerosols.[1][6]

Glove Selection and Use:

The choice of glove material is critical. Nitrile or neoprene gloves are generally recommended for handling chemicals of this nature. It is imperative to inspect gloves for any signs of degradation or perforation before use. For prolonged or repeated contact, consider double-gloving. Always remove gloves using the proper technique to avoid contaminating your hands.

Operational Workflow for Safe Handling

This section provides a step-by-step guide for the safe handling of 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents.[6]

Handling and Use
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Personal Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.

  • Dispensing: When weighing or transferring the solid material, take care to minimize dust generation.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Contain: For small spills, use an inert absorbent material to contain the substance.[7]

  • Clean-up: Carefully sweep or scoop up the absorbed material and place it in a suitable, labeled container for disposal.[6] Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water.[1] If irritation persists, seek medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1][6] Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Characterization:

Waste containing 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide should be considered hazardous waste.

Disposal Procedure:

  • Collection: Collect all waste materials (including contaminated PPE) in a designated, properly labeled, and sealed container.

  • Storage: Store waste containers in a secure, well-ventilated area, segregated from incompatible materials.

  • Disposal: Dispose of the chemical waste through a licensed and certified hazardous waste disposal company.[4] Adhere to all local, state, and federal regulations.

Visualizing the Safety Workflow

To further clarify the operational procedures, the following diagrams illustrate the key decision-making processes in handling 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep Assess Hazards & Risks PPE Don Appropriate PPE Prep->PPE Vent Ensure Proper Ventilation PPE->Vent Handle Handle Chemical Vent->Handle Spill Spill Occurs? Handle->Spill Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes Dispose Dispose of Waste Spill->Dispose No Cleanup->Dispose Decontaminate Decontaminate Work Area Dispose->Decontaminate

Caption: A flowchart illustrating the safe handling workflow.

ppe_selection cluster_core Core PPE cluster_additional Additional PPE (Task-Dependent) Gloves Impervious Gloves Eyewear Safety Glasses/Goggles Clothing Lab Coat/Protective Clothing Respirator Respirator (if dust/aerosol) Task Task Assessment Task->Gloves Task->Eyewear Task->Clothing Task->Respirator Potential for Inhalation Exposure

Caption: Decision tree for selecting appropriate PPE.

References

  • Wokai Biotechnology. (n.d.). Safety Data Sheet: Fast Red ITR. Retrieved from [Link]

  • Zoro. (n.d.). TCI MSDS A2.0. Retrieved from [Link]

  • WorldOfChemicals. (n.d.). Exploring 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide: Properties and Applications. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.